NOP agonist-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H32N2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indole |
InChI |
InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3 |
InChI Key |
RUVSOGDMGUPNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Foundational & Exploratory
NOP Agonist Signaling Pathways and G Protein Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological processes, including pain perception, mood regulation, and reward pathways. Unlike classical opioid receptors, NOP receptor agonists exhibit a unique pharmacological profile, notably producing potent analgesia without the associated addictive properties and severe side effects. This has positioned the NOP receptor as a promising therapeutic target for novel, non-addictive analgesics and treatments for substance use disorders. A thorough understanding of its signaling mechanisms is paramount for the rational design of selective and efficacious therapeutics. This technical guide provides an in-depth exploration of the NOP receptor's G protein coupling and downstream signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
NOP Receptor G Protein Coupling
Upon agonist binding, the NOP receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.
The NOP receptor primarily couples to pertussis toxin (PTX)-sensitive G proteins of the Gαi/o family.[1] This coupling is responsible for the canonical signaling pathway involving the inhibition of adenylyl cyclase. However, evidence also points to NOP receptor coupling to PTX-insensitive G proteins, including Gαz, Gα14, and Gα16, highlighting the complexity and diversity of its signaling potential. The specific G protein subtype engaged can be influenced by the agonist, cell type, and receptor expression levels, leading to biased agonism and functionally selective responses.
The Gβγ subunits released upon G protein activation also play a crucial role in NOP receptor signaling, primarily through the modulation of ion channels.
Canonical Signaling Pathways
Inhibition of Adenylyl Cyclase and cAMP Reduction
A hallmark of NOP receptor activation is the Gαi/o-mediated inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). This leads to a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes. The reduction in cAMP levels is a robust and widely used measure of NOP receptor agonist efficacy.
Modulation of Ion Channels
NOP receptor activation significantly impacts neuronal excitability through the modulation of various ion channels, a process largely mediated by the Gβγ subunits. This includes:
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal firing.
-
Inhibition of voltage-gated calcium channels (VGCCs): Specifically, N-type (CaV2.2), P/Q-type, and L-type calcium channels are inhibited, leading to a reduction in calcium influx and subsequent neurotransmitter release.
These actions on ion channels contribute significantly to the analgesic and neuromodulatory effects of NOP receptor agonists.
Non-Canonical Signaling Pathways: MAP Kinase Activation
Beyond the classical pathways, NOP receptor activation also engages mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for regulating gene expression, cell growth, and differentiation. NOP receptor-dependent activation of all three major MAPK families has been demonstrated:
-
Extracellular signal-regulated kinase (ERK): N/OFQ has been shown to increase ERK1/2 phosphorylation in various cell lines. This pathway can be initiated through G protein-dependent mechanisms involving protein kinase C (PKC).
-
p38 MAPK: NOP receptor activation can lead to the phosphorylation of p38 MAPK, a pathway also implicated in the signaling of classical opioid receptors.
-
c-Jun N-terminal kinase (JNK): The NOP receptor can also stimulate the JNK pathway, which is often associated with cellular stress responses.
The engagement of these kinase cascades adds another layer of complexity to NOP receptor pharmacology and may contribute to its long-term effects.
Quantitative Analysis of NOP Agonist Activity
The pharmacological characterization of NOP receptor agonists relies on quantitative assays that measure their binding affinity and functional efficacy.
Table 1: Binding Affinities (Ki) of NOP Receptor Agonists
Binding affinity is typically determined through radioligand displacement assays, where the ability of a test compound to displace a radiolabeled ligand from the receptor is measured. The Ki value represents the equilibrium dissociation constant of the inhibitor.
| Compound | hNOP Ki (nM) | hMOR Ki (nM) | Selectivity (hMOR Ki / hNOP Ki) |
| AT-004 | 1.5 ± 0.3 | >10000 | >6667 |
| AT-090 | 0.8 ± 0.2 | >10000 | >12500 |
| AT-200 | 0.3 ± 0.1 | 1500 ± 300 | 5000 |
| AT-312 | 0.5 ± 0.1 | >10000 | >20000 |
| AT-390 | 0.4 ± 0.1 | >10000 | >25000 |
| AT-403 | 0.2 ± 0.05 | 8000 ± 1000 | 40000 |
| Data presented as mean ± S.D. from independent experiments. Data sourced from Kamakolanu et al., 2020; Ferrari et al., 2016; Zaveri et al., 2004, 2018b; Arcuri et al., 2018 as cited in. |
Table 2: Functional Activity (EC50 and Emax) of NOP Agonists in [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that directly measures G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. The EC50 value represents the concentration of agonist that produces 50% of the maximal response, while Emax represents the maximal efficacy relative to a standard full agonist (e.g., N/OFQ).
| Compound | NOP EC50 (nM) | NOP Emax (% of N/OFQ) |
| N/OFQ | 2.5 ± 0.5 | 100 |
| AT-312 | 1.8 ± 0.4 | 102 ± 5 |
| AT-390 | 3.2 ± 0.8 | 98 ± 7 |
| AT-403 | 1.5 ± 0.3 | 105 ± 6 |
| AT-200 | 4.5 ± 1.1 | 45 ± 4 |
| AT-004 | 8.9 ± 2.2 | 32 ± 3 |
| AT-090 | 12.1 ± 3.0 | 25 ± 2 |
| Data presented as mean ± S.D. from independent experiments. Data sourced from. |
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol outlines the measurement of agonist-stimulated G protein activation in membranes from cells expressing the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
Test agonists and reference agonist (e.g., N/OFQ)
-
Unlabeled GTPγS (for non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the NOP receptor via homogenization and differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order to a final volume of 1.0 mL:
-
Assay buffer
-
GDP (final concentration 10 µM)
-
Test compound at various concentrations or vehicle control.
-
Membrane suspension (typically 2 mg/ml protein).
-
-
Pre-incubation: Pre-incubate the plate at 25-30°C for 15-60 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to a final concentration of 50-100 pM to start the reaction.
-
Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
cAMP Inhibition Assay
This protocol describes the measurement of the inhibition of adenylyl cyclase activity following NOP receptor activation in whole cells.
Materials:
-
HEK293 or CHO cells stably expressing the NOP receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds and reference agonist.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed cells in 384-well plates and incubate overnight to allow for attachment.
-
Compound Addition:
-
Replace the culture medium with assay buffer.
-
Add test compounds at various concentrations.
-
Add a known NOP agonist as a positive control and assay buffer as a vehicle control.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except basal control) to a final concentration that stimulates a sub-maximal cAMP response (typically 1-10 µM, to be pre-determined).
-
Incubation: Incubate for an additional 30 minutes at 37°C.
-
Detection:
-
Lyse the cells.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate as required by the kit (e.g., 60 minutes at room temperature).
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data to the forskolin-only control (100% cAMP production) and a maximal agonist control (representing maximal inhibition). Generate concentration-response curves to determine IC50 values.
Conclusion
The NOP receptor's intricate signaling network, involving coupling to multiple G protein subtypes and activation of both canonical and non-canonical downstream pathways, underscores its complexity and therapeutic potential. The ability of NOP receptor agonists to modulate neuronal activity and cellular processes through diverse mechanisms provides a foundation for the development of novel therapeutics with improved safety profiles. The quantitative methods and detailed protocols provided in this guide serve as a resource for researchers dedicated to unraveling the subtleties of NOP receptor pharmacology and advancing the development of next-generation therapeutics targeting this important receptor system.
References
Structure-activity relationship of non-peptide NOP agonists
An In-depth Technical Guide on the Structure-Activity Relationship of Non-Peptide NOP Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family.[1][2] While it shares significant sequence homology with classical opioid receptors (mu, delta, and kappa), its pharmacology is distinct.[3] Its endogenous ligand, the heptadecapeptide N/OFQ, does not bind to classical opioid receptors, and likewise, opioid ligands generally show no affinity for the NOP receptor.[1][4] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a broad range of physiological and pathological processes, including pain modulation, anxiety, depression, drug abuse, and more.
Activation of the NOP receptor can produce complex, context-dependent effects on pain. Supraspinal activation can be pronociceptive, while spinal and peripheral activation often results in potent analgesia, comparable to morphine in non-human primates. This has sparked significant interest in developing NOP agonists as novel analgesics. Furthermore, NOP agonists have shown promise as anxiolytics, antitussives, and treatments for substance abuse, potentially offering therapeutic benefits without the adverse effects associated with classical opioids, such as respiratory depression and abuse liability.
While peptide-based agonists have been instrumental in early research, their therapeutic potential is often limited by poor pharmacokinetic properties. This has driven the discovery and development of non-peptide, small-molecule NOP agonists. This guide provides a detailed overview of the structure-activity relationships (SAR) of major non-peptide NOP agonist scaffolds, details key experimental protocols for their evaluation, and illustrates the underlying signaling pathways.
NOP Receptor Signaling Pathways
Upon agonist binding, the NOP receptor initiates a cascade of intracellular signaling events. Like other opioid receptors, it primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the Gβγ subunits from Gα further mediates signaling by modulating ion channel activity, specifically inhibiting voltage-gated Ca2+ channels and activating inwardly rectifying K+ channels. This collective action leads to neuronal hyperpolarization and reduced neurotransmitter release.
Beyond the canonical Gαi/o pathway, the NOP receptor can also couple to PTX-insensitive G proteins like Gαz and Gα16. It also activates various mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK, as well as phospholipase C (PLC) and phospholipase A2 (PLA2).
Furthermore, agonist binding triggers receptor phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling. The potential for biased agonism—where a ligand preferentially activates either the G protein or β-arrestin pathway—is an area of active investigation, offering a strategy to develop drugs with more selective therapeutic effects and fewer side effects.
Structure-Activity Relationship of Core Scaffolds
Several distinct chemical scaffolds have been identified as potent non-peptide NOP agonists. The SAR for these classes is discussed below.
Spiro-piperidines (Triazaspirodecanones)
The spiropiperidine scaffold, exemplified by the potent full agonist Ro 64-6198, is one of the most extensively studied classes. These compounds generally consist of a central 1,3,8-triazaspiro[4.5]decan-4-one core, a lipophilic group, and an aromatic moiety.
-
Core Structure: The triazaspirodecanone core is crucial for activity.
-
Lipophilic Moiety (at N8): The basic piperidine nitrogen (N8) is typically substituted with a bulky, lipophilic group. For Ro 64-6198, this is a hexahydrophenalenyl group. The stereochemistry of this group is critical for high affinity and potency.
-
Aromatic Moiety (at N1): A phenyl group at the N1 position is common. Substitutions on this ring can modulate affinity and functional activity.
| Compound | Lipophilic Group (N8) | N1-Substituent | Ki (nM) hNOP | EC50 (nM) [³⁵S]GTPγS | Efficacy (%) | Reference |
| Ro 64-6198 | (1S,3aS)-Hexahydrophenalen-1-yl | Phenyl | 0.26 | 13 | 100 | |
| SCH-221510 | Cycloheptyl-methyl | 3-Fluorophenyl | 0.8 | 21 | 100 |
SAR Summary for Spiro-piperidines:
-
A large, conformationally restricted lipophilic substituent on the piperidine nitrogen (N8) is essential for high-affinity binding.
-
The (1S,3aS) stereochemistry of the hexahydrophenalenyl group in Ro 64-6198 is optimal.
-
The N1-phenyl group contributes to affinity, and its substitution pattern can fine-tune pharmacological properties.
Piperidines
Simpler piperidine-based structures have also been developed as NOP agonists. A notable series consists of 3-phenoxypropyl piperidine analogues.
-
Core Structure: A central piperidine ring.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity.
-
Side Chain: A 3-phenoxypropyl chain attached to the piperidine ring is a common feature. Modifications to the phenoxy ring influence potency and selectivity.
| Compound | Piperidine Substituent(s) | Phenoxy Substituent | Ki (nM) hNOP | EC50 (nM) [³⁵S]GTPγS | Efficacy (%) | Reference |
| Example 1 | 4-benzyl | 2-Methyl | 1.2 | 15 | 95 | |
| Example 2 | 4-benzyl | 3-Fluoro | 3.5 | 40 | 88 | |
| Example 3 | 4-benzyl | Unsubstituted | 15 | 110 | 90 |
SAR Summary for Piperidines:
-
A 4-benzyl substituent on the piperidine ring is generally favorable for high affinity.
-
Substitution on the phenoxy ring significantly impacts potency. Small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., fluoro) at the ortho or meta positions can enhance activity compared to the unsubstituted analogue.
Morphinans and Dihydronoroxymorphinones
While classical opioid ligands do not typically bind to the NOP receptor, modifications to the morphinan scaffold have yielded compounds with significant NOP affinity and agonist activity, often resulting in mixed NOP/opioid receptor profiles.
-
Core Structure: A rigid morphinan skeleton.
-
N-Substituent: The substituent on the nitrogen at position 17 (e.g., cyclopropylmethyl) is critical for opioid receptor interaction and can be tolerated by the NOP receptor.
-
C14-Substituent: The introduction of bulky acyl groups at the 14β-position is a key modification that confers NOP receptor affinity and efficacy.
| Compound | 14β-Substituent | Ki (nM) hNOP | Ki (nM) hMOP | NOP Efficacy (%) | MOP Efficacy (%) | Reference |
| 1a | Phenylacetyl | 11.2 | 0.16 | 63 | 47 | |
| 1b | 3-Chlorophenylacetyl | 12.0 | 0.17 | 64 | 44 | |
| 1d | 2-Naphthylacetyl | 2.5 | 0.14 | 74 | 42 |
SAR Summary for Morphinans:
-
The N-cyclopropylmethyl group is retained for opioid activity.
-
Introduction of a 14β-phenylacetyl group or related aromatic acyl groups introduces potent NOP partial agonism while maintaining high MOP affinity.
-
Increasing the size of the aromatic system in the 14β-substituent (e.g., phenyl to naphthyl) can enhance NOP affinity. These compounds represent an important class of bifunctional agonists with potential as safer analgesics.
Experimental Protocols
The characterization of non-peptide NOP agonists involves a tiered approach, from initial binding assessment to functional and in vivo evaluation.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.
-
Methodology:
-
Preparation: Cell membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]N/OFQ) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: Competition binding curves are generated, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure G protein activation as a direct functional consequence of receptor agonism, determining potency (EC50) and efficacy (Emax).
-
Methodology:
-
Preparation: As in the binding assay, membranes from NOP-expressing cells are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist.
-
Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Detection: The reaction is terminated by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: Concentration-response curves are plotted to determine the EC50 and Emax relative to a standard full agonist (e.g., N/OFQ).
-
cAMP Accumulation Assay
-
Objective: To measure the functional consequence of Gαi/o activation, i.e., the inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.
-
Incubation: Cells are co-incubated with forskolin and varying concentrations of the NOP agonist.
-
Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.
-
Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, yielding an IC50 value.
-
β-Arrestin Recruitment Assay
-
Objective: To quantify the recruitment of β-arrestin to the activated NOP receptor, a key step in desensitization and a measure of an alternative signaling pathway.
-
Methodology:
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. The NOP receptor is fused to a BRET donor (e.g., Renilla Luciferase), and β-arrestin is fused to a BRET acceptor (e.g., YFP).
-
Cell Culture: Cells are co-transfected to express both fusion proteins.
-
Measurement: Upon addition of the luciferase substrate (e.g., coelenterazine), agonist-induced recruitment of β-arrestin-YFP to the NOP-luciferase brings the donor and acceptor into proximity, generating a BRET signal.
-
Analysis: The BRET signal is measured in response to varying agonist concentrations to generate concentration-response curves for determining EC50 and Emax. Comparing these parameters to those from G protein assays allows for the calculation of a "bias factor."
-
Conclusion
The development of non-peptide NOP agonists has revealed several promising chemical scaffolds, each with a distinct structure-activity relationship. Spiro-piperidines like Ro 64-6198 demonstrate that high affinity and full agonism can be achieved through specific stereochemical and lipophilic features. Simpler piperidines and complex morphinans highlight the diverse structural possibilities for NOP receptor activation. The emergence of bifunctional NOP/MOP agonists, derived from morphinan scaffolds, represents a particularly exciting therapeutic strategy, potentially offering potent analgesia with a significantly improved safety profile over traditional opioids. A thorough understanding of the SAR within these core structures, guided by a robust suite of in vitro and in vivo assays, is critical for the rational design of next-generation therapeutics targeting the N/OFQ-NOP system for pain, anxiety, and other CNS disorders.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Ro 64-6198, a Selective NOP Receptor Agonist
Introduction
Ro 64-6198 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] As a systemically active compound with high brain penetration, Ro 64-6198 has become an invaluable pharmacological tool for elucidating the physiological roles of the NOP receptor system.[1][2] Preclinical studies have demonstrated its potential therapeutic applications in a range of conditions, including anxiety, pain, and substance-related disorders.[1] This technical guide provides a comprehensive overview of the pharmacology of Ro 64-6198, detailing its binding characteristics, functional activity, signaling pathways, and key experimental protocols for its characterization.
Core Pharmacology
Ro 64-6198 is chemically identified as (1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. Its molecular formula is C₂₆H₃₁N₃O, with a molecular weight of 401.54 g/mol .
Binding Affinity and Selectivity
Ro 64-6198 exhibits sub-nanomolar affinity for the human NOP receptor and displays high selectivity over classical opioid receptors (μ, δ, and κ). This selectivity is a critical feature, enabling the specific investigation of NOP receptor function. The compound has been shown to be at least 100 times more selective for the NOP receptor.
Table 1: Receptor Binding Affinity of Ro 64-6198
| Receptor | Species | Preparation | Radioligand | Kᵢ (nM) | pKᵢ | Reference |
| NOP (ORL1) | Human | Recombinant | [³H]OFQ | 0.39 ± 0.05 | 9.41 ± 0.06 | |
| μ (MOP) | Human | Recombinant | [³H]DAMGO | 52.4 ± 5.5 | 7.33 ± 0.09 | |
| κ (KOP) | Human | Recombinant | - | 106 ± 9 | 7.05 ± 0.07 | |
| δ (DOP) | Human | Recombinant | - | 1400 ± 100 | 5.86 ± 0.04 |
Data are presented as mean ± SEM.
Ro 64-6198 has also been screened against a panel of other receptors and ion channels, showing no significant affinity at concentrations up to 1 μM for 44 other sites, though it displayed micromolar affinity for the delta opioid, histamine H2, σ, and dopamine D2 receptors, as well as sodium-site 2 channels.
Functional Activity
The functional activity of Ro 64-6198 has been characterized in a variety of in vitro assays, where it generally behaves as a full agonist, though its activity can range from partial to full depending on the specific assay and cell system.
Table 2: In Vitro Functional Activity of Ro 64-6198
| Assay | Cell Line | Parameter | EC₅₀ (nM) | pEC₅₀ | Eₘₐₓ (% of N/OFQ) | Reference |
| [³⁵S]GTPγS Binding | CHO (human NOP) | Stimulation | 21 - 38.9 | 7.41 | Full agonist | |
| cAMP Inhibition | CHO (human NOP) | Inhibition | 0.26 ± 0.08 - 25.6 | 9.49 | ~80-90% | |
| β-arrestin2 Recruitment | - | Recruitment | 1200 | - | Full agonist | |
| β-arrestin3 Recruitment | - | Recruitment | 912 | - | Full agonist |
Data are presented as mean ± SEM where available.
Signaling Pathways
Activation of the NOP receptor by Ro 64-6198 initiates a cascade of intracellular signaling events. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.
G-Protein Signaling
Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.
β-Arrestin Recruitment and Receptor Desensitization
Ro 64-6198 has been shown to recruit both β-arrestin2 and β-arrestin3 to the NOP receptor. This recruitment is a key step in receptor desensitization and internalization, which can lead to a functional desensitization of the receptor, a loss of binding sites, and an apparent decrease in binding affinity upon prolonged exposure to the agonist. The desensitization induced by Ro 64-6198 is reportedly not reversed by acidic washes.
In Vivo Pharmacology
In animal models, Ro 64-6198 has demonstrated a range of pharmacological effects, most notably anxiolytic-like properties. These effects are observed at doses that do not significantly impair motor coordination.
Table 3: In Vivo Effects of Ro 64-6198
| Animal Model | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Marble Burying Test | Mouse | 1 | Decreased number of marbles buried (anxiolytic) | |
| Elevated Plus Maze | Rat | 0.32 - 3 | Increased open arm entries and time (anxiolytic) | |
| Open Field Test | Rat | 0.32 - 3 | Attenuated inhibition of exploration (anxiolytic) | |
| Geller-Seifter Conflict Test | Rat | 0.3 - 3.2 | Increased punished responding (anxiolytic) | |
| Fear-Potentiated Startle | Rat | - | Decreased fear-potentiated responses (anxiolytic) | |
| Alcohol Self-Administration | Rat | - | Reduced alcohol self-administration | |
| Hot Plate Test | Mouse | 3 | Increased latency of hindpaw withdrawal (analgesic) | |
| Rotarod Test | Mouse | ≥ 1 | Decreased motor coordination |
It is important to note that at higher doses (starting at 10 mg/kg i.p. in rats), Ro 64-6198 can induce an atypical behavioral syndrome including ataxia and spontaneous jerks.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human NOP receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.
-
Incubation: Membranes (8-15 µg of protein) are incubated with [³⁵S]GTPγS (typically 50 pM), GDP (e.g., 10 µM), and varying concentrations of Ro 64-6198. The incubation is carried out in a buffer containing 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, pH 7.4, for 60 minutes at 25°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit the forskolin-stimulated accumulation of cAMP.
Methodology:
-
Cell Plating: Cells expressing the NOP receptor (e.g., 20,000 cells/well) are plated in 96-well plates.
-
Incubation: Cells are incubated in a Krebs-Ringer/Hepes-buffered solution in the presence of a phosphodiesterase inhibitor (e.g., 100 µM rolipram) and an adenylyl cyclase activator (e.g., 1 µM forskolin) with increasing concentrations of Ro 64-6198 for 15 minutes at 37°C.
-
Lysis: The reaction is stopped by the addition of ice-cold ethanol, and the cells are lysed.
-
Quantification: The amount of cAMP in the cell lysate is determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
Conclusion
Ro 64-6198 is a well-characterized, potent, and selective NOP receptor agonist that has been instrumental in advancing our understanding of the N/OFQ system. Its high affinity for the NOP receptor, coupled with its selectivity over other opioid receptors, makes it an excellent research tool. The compound's demonstrated anxiolytic and other in vivo effects underscore the therapeutic potential of targeting the NOP receptor. This guide provides a foundational overview of the key pharmacological properties of Ro 64-6198, which should serve as a valuable resource for researchers in pharmacology and drug development. However, its poor oral bioavailability may limit its clinical development.
References
- 1. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Bifunctional NOP/MOP Agonists: A Technical Guide to AT-121
For Researchers, Scientists, and Drug Development Professionals
Abstract
The opioid crisis has underscored the urgent need for potent analgesics devoid of the severe side effects that plague current opioid therapies, such as respiratory depression, abuse potential, and physical dependence. A promising strategy has emerged in the development of bifunctional agonists that target both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This technical guide provides an in-depth overview of the discovery and development of one such pioneering compound, AT-121. We will explore its mechanism of action, present key preclinical data, detail the experimental protocols used in its evaluation, and visualize the complex signaling pathways involved.
Introduction: The Rationale for Bifunctional NOP/MOP Agonism
MOP receptor agonists, like morphine and fentanyl, are the gold standard for treating severe pain.[1] However, their clinical utility is limited by a narrow therapeutic window and a high risk of adverse effects.[1][2] The MOP receptor's signaling cascade is complex, with the desired analgesia primarily mediated through G-protein signaling, while debilitating side effects are linked to the β-arrestin pathway.[3]
The NOP receptor, a more recently discovered member of the opioid receptor family, presents a unique opportunity to modulate MOP receptor activity.[4] Activation of the NOP receptor can produce analgesia in its own right and, crucially, has been shown to counteract many of the undesirable effects of MOP agonism. This has led to the hypothesis that a single molecule capable of acting as an agonist at both NOP and MOP receptors could achieve a safer and more effective analgesic profile.
AT-121 was developed through a rational, structure-guided drug design and optimization process, starting from a NOP receptor-selective chemical scaffold. The goal was to create a bifunctional ligand with a specific balance of partial agonist activity at both receptors.
AT-121: A Profile of a Leading Bifunctional Agonist
AT-121 is a potent bifunctional NOP/MOP receptor agonist that has demonstrated a remarkable preclinical profile. In non-human primates, it produces robust, morphine-like analgesia but without the hallmark side effects of traditional opioids. Studies have shown it to be approximately 100 times more potent than morphine in producing pain relief.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for AT-121.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of AT-121
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % stimulation vs. full agonist) |
| NOP | 3.67 | 35 | Partial Agonist |
| MOP | 16.49 | 20 | Partial Agonist |
| KOP | >100 | - | - |
| DOP | >100 | - | - |
Table 2: In Vivo Antinociceptive Potency of AT-121 in Non-Human Primates
| Compound | Antinociceptive ED50 (mg/kg, s.c.) | Relative Potency to Morphine |
| AT-121 | ~0.01 | ~100x |
| Morphine | ~1.0 | 1x |
Signaling Pathways of NOP/MOP Co-activation
The unique pharmacological profile of AT-121 stems from the integration of the NOP and MOP receptor signaling pathways.
MOP Receptor Signaling
Activation of the MOP receptor by an agonist like morphine initiates two primary signaling cascades:
-
G-protein Pathway: This pathway is responsible for the analgesic effects. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ heterodimer blocks calcium channels and opens potassium channels, leading to neuronal hyperpolarization and reduced excitability.
-
β-arrestin Pathway: Recruitment of β-arrestin to the receptor is associated with receptor desensitization, internalization, and the manifestation of adverse effects such as respiratory depression and tolerance.
MOP Receptor Signaling Pathways
NOP Receptor Signaling
The NOP receptor also couples to G-proteins, primarily Gαi/o, leading to the inhibition of adenylyl cyclase and modulation of ion channels, similar to the MOP receptor. However, it can also couple to other G-protein subtypes and activate distinct downstream effectors like MAP kinases. Crucially, NOP receptor activation can modulate the signaling of other opioid receptors.
NOP Receptor Signaling Pathways
Integrated Signaling of AT-121
AT-121, as a bifunctional agonist, simultaneously activates both NOP and MOP receptors. This co-activation is thought to lead to a synergistic analgesic effect while the NOP-mediated signaling counteracts the MOP-mediated adverse effects. The exact mechanisms of this cross-talk are still under investigation but may involve receptor heterodimerization and modulation of downstream signaling cascades.
Integrated Signaling of AT-121
Key Preclinical Experimental Protocols
The preclinical evaluation of AT-121 in non-human primates was crucial in establishing its unique pharmacological profile. The following sections detail the methodologies of the key experiments.
Antinociception: Warm Water Tail-Withdrawal Assay
This assay measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, providing an index of analgesia.
-
Subjects: Adult male and female rhesus monkeys.
-
Apparatus: A temperature-controlled water bath maintained at 50°C or 55°C.
-
Procedure:
-
The monkey is gently restrained, and the distal third of its tail is immersed in the warm water.
-
The latency to a vigorous tail flick, indicating withdrawal from the stimulus, is recorded.
-
A cut-off time (e.g., 20 seconds) is imposed to prevent tissue damage.
-
Baseline latencies are established before drug administration.
-
AT-121 or a control substance is administered (e.g., subcutaneously), and tail-withdrawal latencies are measured at predetermined time points post-administration.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each time point. Dose-response curves are generated to determine the ED50 value.
Warm Water Tail-Withdrawal Workflow
Abuse Potential: Intravenous Drug Self-Administration
This "gold standard" assay assesses the reinforcing effects of a drug, which is indicative of its abuse liability.
-
Subjects: Rhesus monkeys with a history of self-administering reinforcing drugs (e.g., cocaine).
-
Apparatus: An operant conditioning chamber equipped with two levers and an automated intravenous infusion system.
-
Procedure:
-
Monkeys are trained to press one "active" lever to receive an intravenous infusion of a drug and a second "inactive" lever that has no programmed consequences.
-
A fixed-ratio (FR) schedule of reinforcement is typically used, where a predetermined number of lever presses are required to receive a single infusion.
-
Daily sessions of a set duration are conducted.
-
Once stable self-administration of a known reinforcer (e.g., oxycodone) is established, AT-121 is substituted.
-
-
Data Analysis: The number of infusions per session is the primary dependent measure. A significantly higher number of infusions of the test drug compared to saline indicates reinforcing effects.
Intravenous Self-Administration Workflow
Respiratory Depression Assessment
This experiment evaluates the impact of the drug on respiratory function.
-
Subjects: Rhesus monkeys.
-
Apparatus: Whole-body plethysmography to measure respiratory parameters in conscious, unrestrained animals.
-
Procedure:
-
Monkeys are acclimated to the plethysmography chamber.
-
Baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute volume) are recorded.
-
AT-121 or a control opioid (e.g., morphine) is administered.
-
Respiratory parameters are continuously monitored for a set period.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between drug conditions. A significant decrease in minute volume is indicative of respiratory depression.
Respiratory Depression Assessment Workflow
Conclusion and Future Directions
AT-121 represents a significant advancement in the quest for safer, non-addictive analgesics. Its bifunctional mechanism of action, targeting both NOP and MOP receptors, has been shown in robust preclinical models to provide potent pain relief without the dangerous side effects of traditional opioids. The detailed experimental protocols and signaling pathway analyses presented in this guide provide a framework for understanding and evaluating this and other novel bifunctional compounds. Further research will be necessary to translate these promising preclinical findings into clinically effective therapies for pain management and potentially for the treatment of opioid use disorder. The continued exploration of the intricate cross-talk between the NOP and MOP receptor systems will undoubtedly pave the way for the next generation of safer pain medications.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to NOP Receptor Gαi/o Coupling and Adenylyl Cyclase Inhibition
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor superfamily.[1] Despite its structural homology to classical opioid receptors (mu, delta, and kappa), the NOP receptor and its endogenous 17-amino acid peptide ligand, N/OFQ, constitute a distinct signaling system.[2][3] The NOP receptor does not bind traditional opioid ligands with high affinity, and likewise, N/OFQ has low affinity for classical opioid receptors.[4]
Functionally, the NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the pertussis toxin-sensitive Gαi/o family of heterotrimeric G proteins.[2] This coupling initiates a signaling cascade that is predominantly inhibitory. Agonist activation of the NOP receptor leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channel activity, and activation of various kinase pathways.
The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems makes it a critical regulator of numerous physiological processes, including pain, mood, reward, and memory. Consequently, it has emerged as a promising therapeutic target for developing novel, non-addictive analgesics, anxiolytics, and treatments for substance use disorders. This guide provides a detailed overview of the core mechanism of NOP receptor signaling—Gαi/o coupling and the subsequent inhibition of adenylyl cyclase—and presents the key experimental protocols used to quantify this activity.
The Core Signaling Pathway: NOP Receptor and Gαi/o Protein Coupling
The canonical signaling pathway for the NOP receptor begins with the binding of an agonist, such as the endogenous peptide N/OFQ or a synthetic ligand. This binding event induces a conformational change in the receptor, which promotes its interaction with an intracellular heterotrimeric G protein of the Gαi/o family.
This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The binding of GTP activates the G protein, causing the Gαi/o-GTP subunit to dissociate from the Gβγ dimer. Both the Gαi/o-GTP subunit and the Gβγ dimer are then free to interact with and modulate the activity of various downstream effector proteins. The primary effector for the Gαi/o subunit is adenylyl cyclase.
Downstream Effector: Inhibition of Adenylyl Cyclase
Upon its dissociation, the activated Gαi/o-GTP subunit directly interacts with adenylyl cyclase, an enzyme embedded in the plasma membrane. This interaction inhibits the catalytic activity of adenylyl cyclase, leading to a significant reduction in the rate of conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP concentration affects the activity of downstream proteins, most notably Protein Kinase A (PKA), thereby altering cellular function, including gene transcription and neuronal excitability. This inhibition of cAMP production is a hallmark of NOP receptor activation and serves as a primary endpoint for functional assays.
Quantitative Pharmacology of NOP Receptor Ligands
The interaction of ligands with the NOP receptor and their ability to trigger Gαi/o signaling can be quantified using various in vitro functional assays. The most common parameters measured are potency (EC₅₀), the concentration of a ligand that produces 50% of its maximal effect, and efficacy (Eₘₐₓ), the maximum response a ligand can produce relative to a full agonist. The tables below summarize data for the endogenous ligand N/OFQ and several synthetic agonists in [³⁵S]GTPγS binding and cAMP inhibition assays, which directly measure G protein activation and downstream adenylyl cyclase inhibition, respectively.
Table 1: Ligand Potency and Efficacy in [³⁵S]GTPγS Binding Assay Efficacy (Eₘₐₓ) is expressed as a percentage of the maximal stimulation induced by the full agonist N/OFQ.
| Ligand | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Classification | Reference |
| N/OFQ | 1.8 | 100 | Full Agonist | |
| AT-312 | 1.5 | ~100 | Full Agonist | |
| AT-390 | 2.1 | ~100 | Full Agonist | |
| AT-403 | 0.9 | ~100 | Full Agonist | |
| AT-200 | 2.8 | < 50 | Partial Agonist | |
| AT-004 | 2.9 | < 50 | Partial Agonist | |
| AT-090 | 12.0 | < 50 | Partial Agonist |
Table 2: Ligand Potency and Efficacy in cAMP Inhibition Assay Efficacy (Eₘₐₓ) is expressed as a percentage of the maximal inhibition induced by the full agonist N/OFQ.
| Ligand | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Classification | Reference |
| N/OFQ | 0.2 | 100 | Full Agonist | |
| AT-312 | 0.5 | ~100 | Full Agonist | |
| AT-390 | 0.3 | ~100 | Full Agonist | |
| AT-403 | 0.2 | ~100 | Full Agonist | |
| AT-200 | 1.2 | ~100 | Full Agonist | |
| AT-004 | 1.1 | ~100 | Full Agonist | |
| AT-090 | 0.5 | ~100 | Full Agonist |
Note: It is common for ligands classified as partial agonists in proximal assays like GTPγS binding to appear as full agonists in more downstream assays like cAMP inhibition due to signal amplification within the cellular cascade.
Key Experimental Methodologies
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation subsequent to receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. In the basal state, GDP is bound to the Gα subunit. Agonist binding to the NOP receptor promotes the release of GDP and the binding of [³⁵S]GTPγS. The amount of incorporated radioactivity is proportional to the extent of G protein activation.
Principle: An agonist-activated NOP receptor acts as a guanine nucleotide exchange factor (GEF), facilitating the replacement of GDP with [³⁵S]GTPγS on the Gαi/o subunit. The stable incorporation of the radiolabel allows for quantification of receptor-mediated G protein activation.
Materials:
-
Cell membranes prepared from cells heterologously expressing the human NOP receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Typically 20-50 mM HEPES or Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
[³⁵S]GTPγS (radiolabeled ligand, ~50 pM final concentration).
-
Guanosine diphosphate (GDP, ~10 µM final concentration) to maintain low basal binding.
-
Test compounds (NOP receptor agonists/antagonists).
-
Unlabeled GTPγS (for determining non-specific binding).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and the test compound or vehicle control.
-
Membrane Addition: Add the diluted cell membrane preparation to each well (typically 5-20 µg of protein per well).
-
Incubation: Incubate the plate for 60 minutes at 25-30°C to allow for ligand binding and nucleotide exchange.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the agonist to generate concentration-response curves and determine EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase. Because NOP receptor activation suppresses cAMP levels, the assay is typically performed in cells that have been stimulated to produce a detectable baseline level of cAMP. This stimulation is usually achieved using forskolin, a direct activator of adenylyl cyclase. The ability of a NOP agonist to reduce this forskolin-stimulated cAMP level is then quantified.
Principle: In cells expressing the NOP receptor, forskolin is used to elevate intracellular cAMP. A NOP agonist will activate the Gαi/o pathway, inhibiting adenylyl cyclase and causing a measurable decrease in the forskolin-stimulated cAMP concentration. The magnitude of this decrease is proportional to the agonist's efficacy and potency.
Materials:
-
Whole cells expressing the NOP receptor (e.g., CHO-hNOP cells).
-
Cell culture medium and 96- or 384-well plates.
-
Assay Buffer or medium, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase, ~10 µM final concentration).
-
Test compounds (NOP receptor agonists/antagonists).
-
A cAMP detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate and allow them to adhere overnight.
-
Preparation: Prepare serial dilutions of test compounds.
-
Cell Treatment: Aspirate the culture medium. Add assay buffer/medium, often containing a PDE inhibitor, and incubate briefly.
-
Compound Addition: Add the diluted test compounds or vehicle control to the appropriate wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the data, with 100% inhibition being the level of the basal (unstimulated) control and 0% inhibition being the level of the forskolin-only control. Plot the percentage of inhibition against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of NOP Agonists in Modulating Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for therapeutic development, particularly in the fields of pain, addiction, and mood disorders. Its activation by agonists triggers a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release. A primary mechanism through which NOP receptor activation exerts its physiological effects is the modulation of various ion channels. This technical guide provides a comprehensive overview of the current understanding of how NOP agonists influence the function of key ion channels, including potassium, calcium, sodium, and transient receptor potential (TRP) channels. We present quantitative data on these interactions, detail the underlying signaling pathways, and provide established experimental protocols for studying these phenomena.
Introduction to the NOP Receptor and its Agonists
The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) with high structural homology to classical opioid receptors (mu, delta, and kappa).[1] However, it does not bind endogenous opioid peptides with high affinity and is instead activated by its endogenous ligand, the 17-amino acid peptide nociceptin/orphanin FQ (N/OFQ).[1]
Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins of the Gi/o family.[2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels, which is the central focus of this guide.[3][4] A diverse range of synthetic agonists targeting the NOP receptor have been developed, exhibiting varying degrees of potency and efficacy, which are crucial for dissecting their therapeutic potential.
Modulation of Potassium Channels
NOP receptor activation has profound effects on several types of potassium channels, generally leading to an increase in potassium conductance and subsequent neuronal hyperpolarization. This inhibitory effect is a key mechanism underlying the actions of NOP agonists.
G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
The most well-characterized effect of NOP agonists on potassium channels is the activation of GIRK channels (also known as Kir3 channels). This activation is mediated by the Gβγ subunits released upon Gi/o protein activation. The direct interaction of Gβγ with the GIRK channel increases its open probability, leading to an outward potassium current and hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold for action potential firing, thus reducing neuronal excitability.
Quantitative Data: NOP Agonist-Mediated Activation of GIRK Channels
| Agonist | Cell Type | EC50 | Efficacy (vs. N/OFQ) | Reference |
| Nociceptin/Orphanin FQ (N/OFQ) | AtT-20 cells | 1.2 nM | 100% | |
| AT-312 | AtT-20 cells | - | Full agonist | |
| AT-200 | AtT-20 cells | - | Full agonist | |
| AT-004 | AtT-20 cells | - | Full agonist | |
| MCOPPB | AtT-20 cells | 0.06 ± 0.02 nM | - | |
| Cebranopadol | AtT-20 cells | - | Partial agonist | |
| Buprenorphine | AtT-20 cells | - | Partial agonist |
Other Potassium Channels
NOP agonists have also been shown to modulate other types of potassium channels, contributing to their overall inhibitory effect on neuronal activity. These include:
-
ATP-sensitive potassium (KATP) channels: In certain tissues, NOP agonists can activate KATP channels, contributing to hyperpolarization.
-
Calcium-activated potassium (Kca) channels: Activation of Kca channels by NOP agonists has also been reported, providing another mechanism for reducing neuronal excitability.
-
Voltage-gated potassium (Kv) channels: NOP receptor activation can inhibit certain types of voltage-gated potassium channels, such as the A-type and delayed rectifier K+ channels, which can influence the shape and duration of the action potential.
Modulation of Calcium Channels
Inhibition of voltage-gated calcium channels (VGCCs) is another critical mechanism by which NOP agonists reduce neurotransmitter release and neuronal excitability. This effect is primarily mediated by the Gβγ subunits of the activated Gi/o protein.
N-type (Cav2.2) Calcium Channels
The most prominently affected VGCC subtype is the N-type calcium channel. NOP receptor activation leads to a voltage-dependent inhibition of N-type calcium currents. The Gβγ subunits are thought to directly bind to the channel, stabilizing its closed state and making it less likely to open upon depolarization. This reduction in calcium influx at the presynaptic terminal directly inhibits the release of neurotransmitters.
Quantitative Data: NOP Agonist-Mediated Inhibition of N-type Calcium Channels
| Agonist | Neuron Type | IC50 | Reference |
| Nociceptin/Orphanin FQ (N/OFQ) | Vestibular afferent neurons | 26 nM |
Other Calcium Channels
NOP agonists have also been reported to inhibit other types of VGCCs, including:
-
P/Q-type (Cav2.1) calcium channels
-
L-type (Cav1.x) calcium channels
The inhibition of these channels further contributes to the overall reduction in calcium influx and neuronal activity.
Modulation of Sodium Channels
The modulation of voltage-gated sodium channels (Nav channels) by NOP agonists is less extensively characterized compared to their effects on potassium and calcium channels. However, existing evidence suggests an inhibitory role. Activation of NOP receptors has been shown to result in the inhibition of various ion channels, including sodium channels, leading to cellular hyperpolarization and a decrease in neuronal excitability. This effect contributes to the antinociceptive properties of NOP agonists. The specific subtypes of sodium channels affected and the precise molecular mechanisms of this inhibition are areas of ongoing research. Further investigation is needed to provide detailed quantitative data on the interaction between NOP agonists and specific Nav channels like Nav1.7 and Nav1.8, which are critical for pain signaling.
Modulation of Transient Receptor Potential (TRP) Channels
The interaction between NOP receptor agonists and Transient Receptor Potential (TRP) channels is an emerging area of research. TRP channels are a diverse family of ion channels involved in the sensation of temperature, pain, and other stimuli. While direct modulation of TRP channels by NOP agonists is not yet firmly established, there is evidence of crosstalk between the signaling pathways of NOP receptors and certain TRP channels, such as TRPV1. For instance, both MOR (mu-opioid receptor) and TRPV1 are co-localized in dorsal root ganglion neurons, and MOR ligands can regulate TRPV1 activity. Given the close relationship between NOP and other opioid receptors, it is plausible that similar indirect regulatory mechanisms exist. Further research, including co-expression studies and functional assays, is required to elucidate the nature and significance of any NOP-TRP channel interactions.
Signaling Pathways
The modulation of ion channels by NOP agonists is orchestrated by a complex network of intracellular signaling pathways. The canonical pathway involves the activation of Gi/o proteins, leading to downstream effects mediated by both the Gα and Gβγ subunits.
Caption: Canonical NOP receptor signaling pathway.
In addition to the canonical Gi/o pathway, NOP receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can have longer-term effects on gene expression and cellular function.
Experimental Protocols
Studying the modulation of ion channels by NOP agonists requires specialized experimental techniques. The following are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring the activity of ion channels in a cell.
Objective: To record macroscopic currents through specific ion channels and assess the effect of NOP agonists.
Methodology:
-
Cell Preparation: Culture cells endogenously expressing or transfected with the NOP receptor and the ion channel of interest. Prepare acute brain slices containing neurons that express these proteins.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution appropriate for the ion channel being studied (e.g., a potassium-based solution for potassium channels).
-
Seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, gaining electrical access to the entire cell.
-
Voltage Clamp: Clamp the membrane potential at a holding potential where the channel of interest is predominantly in a closed state.
-
Data Acquisition: Apply a series of voltage steps to activate the ion channels and record the resulting ionic currents.
-
Agonist Application: Perfuse the cell with a solution containing the NOP agonist at a known concentration.
-
Post-Agonist Recording: Repeat the voltage-step protocol to record currents in the presence of the agonist.
-
Data Analysis: Compare the current amplitudes, kinetics, and voltage-dependence before and after agonist application to quantify the modulatory effect.
Caption: Workflow for whole-cell patch-clamp experiments.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist.
Objective: To determine the potency and efficacy of NOP agonists in activating Gi/o proteins.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the NOP receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Incubation: Incubate the cell membranes with various concentrations of the NOP agonist in the assay buffer.
-
Reaction Initiation: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C to allow for [³⁵S]GTPγS to bind to the activated Gα subunits.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 and Emax values.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Fluorescence-Based Membrane Potential Assays
These assays provide a high-throughput method to screen for compounds that modulate ion channel activity.
Objective: To measure changes in membrane potential in response to NOP agonist-induced ion channel modulation.
Methodology:
-
Cell Plating: Plate cells expressing the NOP receptor and the ion channel of interest in a multi-well plate.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.
-
Compound Addition: Add the NOP agonist at various concentrations to the wells.
-
Fluorescence Reading: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase or decrease in fluorescence indicates a change in membrane potential.
-
Data Analysis: Analyze the fluorescence data to determine the concentration-response relationship of the NOP agonist.
Conclusion
NOP receptor agonists exert a powerful modulatory influence on a variety of ion channels, primarily leading to a reduction in neuronal excitability and neurotransmitter release. Their well-defined effects on GIRK and N-type calcium channels are central to their therapeutic potential. The modulation of sodium and TRP channels by NOP agonists represents a promising but less explored frontier that warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the intricate interplay between NOP receptors and ion channels, paving the way for the development of novel and effective therapeutics.
References
- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to NOP Agonist-Induced β-Arrestin Recruitment and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist-induced β-arrestin recruitment. Understanding this critical aspect of NOP receptor pharmacology is paramount for the development of functionally selective ligands with improved therapeutic profiles.
Introduction: The NOP Receptor and Biased Agonism
The Nociceptin Opioid Peptide (NOP) receptor, a member of the opioid subfamily of G protein-coupled receptors (GPCRs), is a key player in a multitude of physiological processes, including pain transmission, mood, memory, and reward.[1][2] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1] Upon activation, the NOP receptor primarily couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2]
Beyond this canonical G protein-mediated signaling, NOP receptors also engage β-arrestin-dependent pathways.[3] This dual signaling capacity has given rise to the concept of "biased agonism" or "functional selectivity," where specific agonists can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway. This is therapeutically significant because β-arrestin recruitment is often associated with receptor desensitization, internalization, and the activation of distinct signaling cascades that can contribute to adverse effects, such as tolerance development. In contrast, G protein-biased NOP agonists may offer sustained therapeutic benefits with a reduced side-effect profile. Therefore, a detailed understanding of the mechanisms governing β-arrestin recruitment is crucial for designing next-generation NOP-targeted therapeutics.
The Molecular Pathway of β-Arrestin Recruitment
The recruitment of β-arrestin to the NOP receptor is a sequential, multi-step process initiated by agonist binding. This cascade is critical for terminating G protein signaling and initiating arrestin-dependent events.
-
Agonist Binding: An agonist binds to the NOP receptor, inducing a conformational change.
-
G Protein Coupling and GRK Recruitment: The activated receptor couples to a G protein. The dissociation of the Gβγ subunit from the Gα subunit facilitates the recruitment of G protein-coupled receptor kinases (GRKs) to the plasma membrane and the receptor. For the NOP receptor, GRK2 and GRK3 have been identified as key players in this process.
-
Receptor Phosphorylation: GRKs phosphorylate specific serine and threonine residues on the intracellular loops and C-terminal tail of the NOP receptor. Key phosphorylation sites include Ser346, Ser351, and Thr362/Ser363 in the C-terminus.
-
β-Arrestin Binding: The phosphorylated receptor now serves as a high-affinity binding site for β-arrestin (β-arrestin 1 or β-arrestin 2). The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor.
-
Internalization: The NOP receptor-β-arrestin complex is then targeted for internalization via clathrin-coated pits, a process that removes the receptor from the cell surface.
β-Arrestin-Mediated Downstream Signaling
The formation of the NOP receptor-β-arrestin complex is not merely an endpoint for G protein signaling but the start of a distinct wave of cellular events. β-arrestin acts as a scaffold protein, recruiting various signaling molecules to the receptor complex.
-
Receptor Internalization: A primary function of the β-arrestin complex is to mediate the endocytosis of the NOP receptor, typically through a clathrin-dependent pathway. This process is crucial for receptor resensitization and downregulation.
-
MAPK Activation: While NOP receptors are generally considered to be weaker activators of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK) compared to the mu-opioid receptor (MOR), β-arrestin can serve as a scaffold to initiate this signaling. This signaling is implicated in diverse cellular processes, including gene expression and cell proliferation.
-
Other Signaling Pathways: The NOP-β-arrestin complex can potentially interact with a host of other signaling proteins, including kinases and phosphatases, though this remains an area of active investigation.
Quantitative Analysis of NOP Agonists
The ability of different NOP agonists to promote β-arrestin recruitment varies significantly, forming the basis of their functional selectivity. The table below summarizes the potency (pEC50) and efficacy (Emax) for β-arrestin 2 recruitment for a selection of NOP receptor agonists. This data allows for direct comparison and aids in the classification of ligands as full agonists, partial agonists, or G protein-biased agonists.
| Ligand | Type | β-Arrestin 2 Recruitment (pEC50) | β-Arrestin 2 Recruitment (Emax %) | Reference(s) |
| N/OFQ | Endogenous Peptide | 8.26 | 100 | |
| N/OFQ(1-13)-NH2 | Peptide Fragment | 8.26 | 100 | |
| Ro 64-6198 | Small Molecule | 6.04 | 100 | |
| SCH 221510 | Small Molecule | Not reported | Full Agonist | |
| [Ala²]N/OFQ(1-13)-NH₂ | Peptide Analogue | Low Potency | Partial Agonist | |
| AT-090 | Small Molecule | Reported as arrestin-biased | Significant efficacy | |
| AT-004 | Small Molecule | Nearly Inactive | ~0 | |
| Buprenorphine | Small Molecule | Nearly Inactive | ~0 |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist, expressed as a percentage relative to the endogenous ligand N/OFQ.
The data clearly illustrates the concept of biased agonism. For instance, while N/OFQ and Ro 64-6198 are full agonists for β-arrestin recruitment, compounds like AT-004 and Buprenorphine show very little to no activity in this pathway, despite acting as partial agonists at the G protein level. This highlights their G protein bias. Such quantitative comparisons are essential for selecting tool compounds and guiding medicinal chemistry efforts.
Experimental Protocols for Measuring β-Arrestin Recruitment
Several robust cell-based assays are available to quantify agonist-induced β-arrestin recruitment. Below are detailed protocols for two of the most widely used methods.
Bioluminescence Resonance Energy Transfer (BRET) Assay
Principle: BRET measures the proximity between two proteins by detecting the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. In this context, the NOP receptor is fused to a donor (e.g., Renilla luciferase, RLuc) and β-arrestin is fused to an acceptor (e.g., Green Fluorescent Protein, GFP, or Venus). Upon agonist-induced interaction, the proteins are brought into close proximity (<10 nm), allowing energy transfer and the emission of light at the acceptor's wavelength.
Detailed Methodology:
-
Construct Generation: Clone the human NOP receptor into a vector containing a C-terminal RLuc tag (e.g., NOP-RLuc). Clone human β-arrestin 2 into a vector containing an N-terminal Venus tag (e.g., Venus-βarr2).
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well white, clear-bottom plates at a density of 40,000-50,000 cells per well.
-
After 24 hours, co-transfect the cells with the NOP-RLuc and Venus-βarr2 plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
-
Assay Procedure:
-
48 hours post-transfection, wash the cells once with a buffered salt solution (e.g., HBSS).
-
Add 80 µL of HBSS containing the luciferase substrate (e.g., Coelenterazine h, 5 µM final concentration) to each well.
-
Incubate for 5 minutes at 37°C to allow substrate equilibration.
-
Measure baseline luminescence at two wavelengths simultaneously using a plate reader equipped with two filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., 528 nm).
-
Add 20 µL of the NOP agonist at various concentrations (10X stock) to the appropriate wells.
-
Immediately begin kinetic readings of both wavelengths every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well at each time point: (Acceptor Emission) / (Donor Emission).
-
Subtract the baseline BRET ratio (from vehicle-treated wells) from the agonist-induced BRET ratio to get the net BRET signal.
-
Plot the net BRET signal against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine pEC50 and Emax values.
-
PathHunter® Assay (Enzyme Fragment Complementation)
Principle: This proprietary technology (DiscoverX) is based on enzyme fragment complementation (EFC). The NOP receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is tagged with the larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin-EA to the NOP-PK forces the complementation of the two fragments, forming an active β-galactosidase enzyme. This functional enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the level of protein-protein interaction.
Detailed Methodology:
-
Cell Line: Use a commercially available PathHunter® cell line stably co-expressing the NOP-PK receptor and β-arrestin-EA. No transient transfection is required.
-
Cell Plating:
-
Grow cells in the recommended medium until they are ready for plating.
-
Dispense 10,000-20,000 cells per well into a 384-well white, solid-bottom assay plate in the recommended plating medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the NOP agonists in an appropriate buffer.
-
Add the diluted compounds to the cell plate. The final assay volume is typically 20 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes. The optimal incubation time can vary depending on the receptor and should be determined empirically.
-
-
Detection:
-
Prepare the PathHunter® detection reagent solution according to the manufacturer's protocol.
-
Add 10 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a standard plate luminometer.
-
Normalize the data by setting the signal from vehicle-treated wells as 0% and the signal from a saturating concentration of a reference full agonist (e.g., N/OFQ) as 100%.
-
Plot the normalized response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
-
Conclusion
The study of NOP agonist-induced β-arrestin recruitment is a dynamic and essential field in pharmacology and drug discovery. The differential ability of ligands to engage this pathway—a phenomenon known as biased agonism—presents a compelling strategy for developing novel therapeutics with greater efficacy and fewer side effects. By leveraging quantitative assays like BRET and PathHunter, researchers can precisely characterize the functional selectivity of NOP agonists. This detailed molecular understanding, from the initial phosphorylation events to the downstream signaling consequences, will continue to pave the way for the rational design of safer and more effective drugs targeting the NOP receptor system for pain, addiction, and mood disorders.
References
The Pharmacological Maze of Peptidic NOP Agonists: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a compelling target for the development of novel therapeutics, particularly in the realms of pain management, addiction, and anxiety. Unlike classical opioid receptors, the activation of the NOP receptor by its endogenous ligand N/OFQ and synthetic peptidic agonists presents a unique and complex pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of peptidic NOP agonists, detailing their signaling pathways, binding and functional characteristics, and the experimental methodologies used for their evaluation.
Core Signaling Pathways of NOP Receptor Activation
Upon activation by a peptidic agonist, the NOP receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins of the Gi/o family. This initiates a cascade of intracellular events, the most prominent being the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, NOP receptor activation also modulates various ion channels and kinase signaling cascades.
Activation of the NOP receptor can lead to the inhibition of voltage-gated Ca2+ channels and the activation of G protein-gated inwardly rectifying K+ (GIRK) channels.[1][2] These actions contribute to a reduction in neuronal excitability and neurotransmitter release. Furthermore, NOP receptor signaling has been shown to involve the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which can influence longer-term cellular processes such as gene expression and cell survival.[1][2]
Quantitative Pharmacological Data of Peptidic NOP Agonists
The pharmacological characterization of peptidic NOP agonists relies on quantitative measurements of their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax). The following tables summarize these parameters for a selection of key peptidic NOP agonists.
Table 1: Binding Affinities (Ki) of Peptidic NOP Agonists at the NOP Receptor
| Compound | Receptor | Ki (nM) | Species | Reference |
| Nociceptin/Orphanin FQ (N/OFQ) | hNOP | 0.065 | Human | [3] |
| N/OFQ(1-13)-NH2 | hNOP | ~0.1 | Human | |
| [Arg14,Lys15]N/OFQ | hNOP | Potent Agonist | Human | |
| UFP-112 | hNOP | High Affinity | Human | |
| Dermorphin-N/OFQ (DeNo) | hNOP | pKi 10.22 | Human | |
| [Dmt1]N/OFQ(1-13)-NH2 | NOP | - | - |
Table 2: Functional Potencies (EC50) and Efficacies (Emax) of Peptidic NOP Agonists
| Compound | Assay | EC50 (nM) | Emax (% of N/OFQ) | Species | Reference |
| Nociceptin/Orphanin FQ (N/OFQ) | GTPγS | pEC50 8.73 | 100% | Human | |
| N/OFQ(1-13)-NH2 | Calcium Mobilization | pEC50 9.29 | 100% | Human | |
| [Arg14,Lys15]N/OFQ | Mouse Vas Deferens | ~30-fold more potent than N/OFQ | - | Mouse | |
| UFP-112 | Mouse Vas Deferens | pEC50 9.43 | Full Agonist | Mouse | |
| Dermorphin-N/OFQ (DeNo) | GTPγS | pEC50 9.50 | - | Human | |
| [Dmt1,5]N/OFQ(1-13)-NH2 | Calcium Mobilization | pEC50 8.39 | Full Agonist | Human |
Detailed Experimental Protocols
The characterization of peptidic NOP agonists necessitates robust and reproducible in vitro assays. The following sections provide detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP) or brain tissue homogenates.
-
Radioligand: Typically [3H]Nociceptin or a high-affinity radiolabeled antagonist.
-
Test Compound: The peptidic NOP agonist of interest.
-
Non-specific Binding Control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the receptor source, radioligand, and varying concentrations of the test compound (or buffer for total binding, or unlabeled N/OFQ for non-specific binding).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following receptor activation. It provides a measure of the potency (EC50) and efficacy (Emax) of the agonist.
Materials:
-
Receptor Source: Cell membranes expressing the NOP receptor.
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Test Compound: The peptidic NOP agonist of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2, EDTA, and NaCl.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of the test compound.
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Termination and Filtration: After a defined incubation period, terminate the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the agonist-stimulated [35S]GTPγS binding and plot it against the log concentration of the agonist to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation on the intracellular second messenger cAMP. For Gi-coupled receptors like NOP, the assay typically measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells: A whole-cell system stably expressing the NOP receptor.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: The peptidic NOP agonist of interest.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and allow them to attach.
-
Pre-treatment: Pre-treat the cells with the test compound at various concentrations.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the detection kit.
-
Data Analysis: Generate a standard curve to quantify cAMP concentrations. Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the IC50 (functionally equivalent to EC50 in this inhibitory format).
Conclusion
The pharmacological profile of peptidic NOP agonists is multifaceted, characterized by their interaction with a complex network of signaling pathways. A thorough understanding of their binding affinities and functional activities is paramount for the rational design and development of novel therapeutics targeting the NOP receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of these promising compounds, paving the way for future advancements in the field.
References
NOP receptor distribution in the central nervous system
An In-Depth Technical Guide to Nociceptin/Orphanin FQ (NOP) Receptor Distribution in the Central Nervous System
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP receptor (and previously as ORL-1), is the fourth member of the opioid receptor family.[1][2] Despite its structural homology to the classical opioid receptors (mu, delta, and kappa), the NOP receptor possesses a unique pharmacological profile; it is not activated by opioid peptides and its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, does not bind with high affinity to classical opioid receptors.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[3] Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the activation of inwardly rectifying potassium (Kir3) channels, and the inhibition of presynaptic voltage-gated calcium channels, which collectively result in reduced neuronal excitability and neurotransmitter release.
The NOP receptor system is widely distributed throughout the central nervous system (CNS) and is implicated in a vast array of physiological and pathological processes, including pain modulation, anxiety, depression, learning and memory, reward, and motor control. Given its extensive involvement in brain function, the NOP receptor has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the NOP receptor's distribution in the CNS, detailing quantitative data, the experimental protocols used for its characterization, and its primary signaling pathways.
Data Presentation: NOP Receptor Distribution
The distribution of the NOP receptor has been extensively mapped across various species using techniques such as in vitro autoradiography, in situ hybridization, immunohistochemistry, and Positron Emission Tomography (PET). These studies reveal a widespread but distinct pattern of expression, with particularly high densities in cortical, limbic, and thalamic regions.
Quantitative Autoradiography Data in Rat Brain
The following table summarizes the relative binding site density of [3H]nociceptin in different regions of the rat brain, as determined by autoradiography.
| Brain Region | Sub-region | Relative Binding Density |
| Cerebral Cortex | Cingulate, Retrosplenial, Perirhinal, Insular, Occipital Cortex | High |
| Prefrontal, Fronto-parietal, Temporal, Piriform Cortex | Moderate | |
| Limbic System | Anterior & Posteromedial Cortical Amygdaloid Nuclei, Basolateral Amygdaloid Nucleus | High |
| Amygdaloid Complex, Posterior Hippocampus, Dorsal Endopiriform | High | |
| Dentate Gyrus, Shell of Nucleus Accumbens, Lateral Septum | Moderate | |
| Anterior & Medial Hippocampus, Core of Nucleus Accumbens, Medial Septum | Low | |
| Thalamus | Central Medial, Paraventricular, Rhomboid Thalamic Nuclei | High |
| Laterodorsal, Medial Habenular, Subthalamic, Reuniens Thalamic Nuclei | Moderate | |
| Ventrolateral, Ventroposterolateral, Mediodorsal Thalamic Nuclei | Low | |
| Hypothalamus | Suprachiasmatic, Ventromedial Hypothalamic Nuclei, Mammillary Complex | High |
| Hypothalamic Area | Low | |
| Midbrain & Brainstem | Superficial Gray Layer of the Superior Colliculus, Locus Coeruleus, Dorsal Raphe | High |
| Periaqueductal Grey Matter, Pons | Moderate | |
| Substantia Nigra, Ventral Tegmental Area, Interpeduncular Nucleus | Low | |
| Spinal Cord | Dorsal and Ventral Horn | Moderate |
Data summarized from autoradiographic studies in rat brain.
Quantitative PET Imaging Data in Human Brain
Positron Emission Tomography (PET) using the selective NOP antagonist ¹¹C-NOP-1A has enabled the quantification of receptor distribution in the living human brain. The distribution volume (VT), a measure proportional to receptor density, is presented below.
| Brain Region | Mean VT (mL·cm⁻³) |
| Temporal Cortex | 10.1 |
| Insula | 9.8 |
| Cingulate Cortex | 9.7 |
| Caudate | 9.3 |
| Frontal Cortex | 9.1 |
| Thalamus | 8.8 |
| Putamen | 8.8 |
| Parietal Cortex | 8.2 |
| Hippocampus | 7.9 |
| Amygdala | 7.8 |
| Occipital Cortex | 7.6 |
| Cerebellum | 5.6 |
Data from a PET study in healthy human subjects using ¹¹C-NOP-1A.
Experimental Protocols
The characterization of NOP receptor distribution relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key cited experiments.
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for the NOP receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-hNOP) or homogenized brain tissue (e.g., rat forebrain).
-
Radioligand: [³H]Nociceptin or [¹²⁵I]-Tyr¹⁴-N/OFQ at a concentration near its dissociation constant (Kd).
-
Test Compound: Unlabeled ligand of interest, serially diluted.
-
Non-specific Binding Control: A high concentration of an unlabeled NOP ligand (e.g., 1 µM N/OFQ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂ and Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or tissue homogenate on ice and resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
-
Add Radioligand: Add 50 µL of the radioligand solution to all wells.
-
Initiate Reaction: Add 100 µL of the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Situ Hybridization (ISH)
This protocol is used to localize NOP receptor mRNA within tissue sections, providing cellular resolution of gene expression.
Materials:
-
Tissue: Fresh frozen or paraffin-embedded brain sections (e.g., 10-20 µm thick) mounted on positively charged slides.
-
Probe: A labeled antisense oligonucleotide or riboprobe complementary to the NOP receptor mRNA sequence. The probe can be labeled with radioisotopes (e.g., ³⁵S, ³³P) or non-radioactive tags like digoxigenin (DIG).
-
Control Probe: A sense probe with the same sequence as the mRNA is used as a negative control.
-
Reagents: Fixatives (e.g., 4% paraformaldehyde), proteinase K, hybridization buffer, wash buffers (SSC), and detection reagents (e.g., photographic emulsion for radiolabeled probes, anti-DIG antibody conjugated to an enzyme like alkaline phosphatase for non-radioactive probes).
-
Equipment: Humidified chamber, water baths, microscope.
Procedure:
-
Tissue Preparation: Thaw and fix slide-mounted tissue sections.
-
Pretreatment: Permeabilize the tissue with a proteinase K digestion to allow probe entry. This step must be carefully optimized to avoid tissue degradation.
-
Prehybridization: Incubate sections in hybridization buffer without the probe to block non-specific binding sites.
-
Hybridization: Apply the labeled antisense probe (and sense probe on control slides) diluted in hybridization buffer. Incubate overnight at an optimized temperature (e.g., 55-65°C) in a humidified chamber.
-
Post-Hybridization Washes: Perform a series of stringent washes with decreasing concentrations of SSC buffer at increasing temperatures to remove non-specifically bound probe.
-
Detection:
-
Radiolabeled Probes: Dip slides in photographic emulsion and expose in the dark for several weeks. Develop the slides to visualize silver grains, which indicate probe binding.
-
Non-Radioactive Probes: Incubate with an enzyme-linked anti-DIG antibody. Add a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate at the site of probe binding.
-
-
Counterstaining & Visualization: Lightly counterstain the tissue with a nuclear stain (e.g., DAPI or cresyl violet) to visualize cell morphology. Analyze the slides under a microscope to identify the specific cells and layers expressing NOP receptor mRNA.
Protocol 3: Immunohistochemistry (IHC)
This protocol is used to visualize the NOP receptor protein directly in tissue sections. It should be noted that the specificity of available NOP receptor antibodies has been a concern, and results should be validated, for instance, by confirming the absence of staining in tissue from NOP receptor knockout mice.
Materials:
-
Tissue: Formalin-fixed, paraffin-embedded or fresh frozen brain sections.
-
Primary Antibody: An antibody raised against a specific epitope of the NOP receptor protein.
-
Secondary Antibody: A biotinylated or fluorophore-conjugated antibody that specifically binds to the primary antibody.
-
Reagents: Antigen retrieval buffer (e.g., citrate buffer), blocking solution (e.g., normal serum), detection reagents (e.g., Avidin-Biotin Complex (ABC) reagent and a chromogen like DAB, or a fluorescent mounting medium).
-
Equipment: Microscope, humidified chamber.
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Heat the sections in an antigen retrieval buffer to unmask the antibody epitope. Common methods include using a pressure cooker or water bath.
-
Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary NOP receptor antibody, diluted to its optimal concentration, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the sections and then incubate with the secondary antibody for 30-60 minutes at room temperature.
-
Detection:
-
Chromogenic: If using a biotinylated secondary antibody, incubate with ABC reagent, followed by the DAB chromogen, which produces a brown precipitate.
-
Fluorescent: If using a fluorophore-conjugated secondary antibody, mount the slides with a fluorescent mounting medium.
-
-
Counterstaining & Mounting: Lightly counterstain with hematoxylin (for chromogenic detection) to visualize nuclei. Dehydrate, clear, and mount the sections with a coverslip.
-
Analysis: Examine the slides under a microscope to determine the location and intensity of the NOP receptor immunoreactivity.
Mandatory Visualizations
NOP Receptor Signaling Pathway
Caption: Canonical Gαi/o-mediated signaling pathway of the NOP receptor.
Experimental Workflow: Immunohistochemistry (IHC)
Caption: A generalized workflow for chromogenic immunohistochemistry.
NOP Receptor Distribution in the CNS
Caption: Relative distribution of NOP receptors in key CNS regions.
References
The Endogenous Ligand Nociceptin/Orphanin FQ: A Comprehensive Technical Guide to its Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that serves as the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR).[1][2] Discovered in 1995 through reverse pharmacology, the N/OFQ-NOP system represents a distinct branch of the opioid peptide family.[3] While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a unique pharmacological profile; N/OFQ does not bind to classical opioid receptors, and conversely, classical opioid ligands do not activate the NOP receptor.[1][4] This distinction underscores the unique physiological roles of the N/OFQ system, which is implicated in a wide array of biological processes, including pain modulation, anxiety, depression, reward, and cardiovascular and renal function. This technical guide provides an in-depth overview of the N/OFQ-NOP system, focusing on its core functions, signaling pathways, and the experimental methodologies used to investigate them.
Molecular and Cellular Function
The N/OFQ Peptide and its Precursor
N/OFQ is derived from a larger precursor protein called prepronociceptin. The 17-amino acid sequence of N/OFQ is F-G-G-F-T-G-A-R-K-S-A-R-K-L-A-N-Q. The N-terminal tetrapeptide sequence, Phe-Gly-Gly-Phe, is reminiscent of the Tyr-Gly-Gly-Phe motif found in classical opioid peptides, yet the substitution of phenylalanine for tyrosine at the first position is critical for its selectivity for the NOP receptor.
The NOP Receptor and its Distribution
The NOP receptor, also known as ORL-1 (opioid receptor-like 1), is widely distributed throughout the central and peripheral nervous systems. High densities of NOP receptors are found in brain regions associated with pain processing (periaqueductal gray, spinal cord dorsal horn), emotional regulation (amygdala, hippocampus, prefrontal cortex), and reward pathways (ventral tegmental area, nucleus accumbens). This broad distribution highlights the extensive modulatory role of the N/OFQ system.
Signaling Pathways
Activation of the NOP receptor by N/OFQ primarily initiates signaling through the inhibitory G protein, Gαi/o. This leads to a cascade of intracellular events aimed at reducing neuronal excitability.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit dissociated from Gαi/o directly modulates ion channel activity. It inhibits N-type and L-type voltage-gated calcium channels (CaV2.2, CaV2.1, CaV2.3), which reduces neurotransmitter release from presynaptic terminals. It also activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane.
-
MAPK and β-Arrestin Pathways: Beyond the classical G protein signaling, the NOP receptor can also engage other pathways, including the mitogen-activated protein kinase (MAPK) cascade and β-arrestin-dependent signaling, which can influence receptor desensitization, internalization, and potentially biased agonism.
Quantitative Data on N/OFQ and NOP Ligands
The affinity and potency of N/OFQ and various synthetic ligands for the NOP receptor have been quantified using in vitro pharmacological assays. This data is crucial for understanding structure-activity relationships and for the development of novel therapeutics.
Table 1: Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Selected NOP Receptor Ligands
| Compound | Type | Assay | Receptor | Ki (nM) | EC50 (nM) | pA2 | Reference |
| Nociceptin/Orphanin FQ | Endogenous Agonist | Radioligand Binding ([³H]N/OFQ) | Human NOP | 0.065 | |||
| Nociceptin/Orphanin FQ | Endogenous Agonist | [³⁵S]GTPγS Binding | Human NOP | 8.8 | |||
| [Arg¹⁴,Lys¹⁵]N/OFQ | Synthetic Agonist | Radioligand Binding | Human NOP | Potent | |||
| [Arg¹⁴,Lys¹⁵]N/OFQ | Synthetic Agonist | Bronchoconstriction Inhibition | Rabbit (in vivo) | ~10x more potent than N/OFQ | |||
| Ro 64-6198 | Synthetic Agonist | [³⁵S]GTPγS Binding | Human NOP | Full Agonist | |||
| AT-121 | Bifunctional NOP/MOP Agonist | Radioligand Binding | Human NOP | Partial Agonist | |||
| UFP-101 | Peptide Antagonist | [³⁵S]GTPγS Binding | Human NOP | 7.66 | |||
| J-113397 | Non-peptide Antagonist | [³⁵S]GTPγS Binding | Human NOP | 7.95 | |||
| SB-612111 | Non-peptide Antagonist | Radioligand Binding | Human NOP | High Affinity | |||
| Compound-24 (C-24) | Non-peptide Antagonist | [³⁵S]GTPγS Binding | Human NOP | 9.11 |
Note: Data is compiled from multiple sources and experimental conditions may vary. pA2 is a measure of antagonist potency.
Physiological and Pathological Roles
The N/OFQ-NOP system is involved in a diverse range of physiological and pathological processes.
Pain Modulation
The role of N/OFQ in pain is complex and site-dependent.
-
Spinal Analgesia: At the spinal level, activation of NOP receptors generally produces antinociceptive effects, reducing the transmission of pain signals.
-
Supraspinal Pronociception/Anti-analgesia: In contrast, when administered into the brain (supraspinally), N/OFQ can produce hyperalgesia or attenuate the analgesic effects of classical opioids in rodents. This anti-opioid effect is a key feature of the N/OFQ system.
-
Primate Analgesia: Interestingly, in non-human primates, both spinal and supraspinal NOP receptor activation appears to consistently produce analgesia, suggesting species-specific differences.
Anxiety and Depression
The N/OFQ-NOP system has a dual role in regulating mood and anxiety.
-
Anxiolytic Effects: Activation of NOP receptors has been shown to produce anxiolytic-like effects in various preclinical models.
-
Antidepressant-like Effects of Antagonists: Conversely, blockade of NOP receptors with selective antagonists produces antidepressant-like effects in animal models. This suggests that NOP receptor antagonists may represent a novel therapeutic strategy for depression.
Reward and Addiction
The N/OFQ system plays a significant role in modulating the brain's reward circuitry.
-
Attenuation of Drug Reward: N/OFQ can block the rewarding effects of drugs of abuse, such as opioids, psychostimulants, and alcohol, in preclinical models like conditioned place preference and self-administration.
-
Modulation of Dopamine: This anti-reward effect is thought to be mediated, at least in part, by the inhibition of dopamine release in the nucleus accumbens. NOP receptor agonists are therefore being investigated as potential treatments for substance use disorders.
Cardiovascular and Renal Function
N/OFQ exerts significant effects on the cardiovascular and renal systems.
-
Cardiovascular Effects: Systemic or central administration of N/OFQ can cause hypotension (a decrease in blood pressure) and bradycardia (a slowed heart rate). These effects can vary depending on the route of administration and the species being studied.
-
Renal Effects: N/OFQ can induce a profound water diuresis (aquaresis) without significantly altering sodium and potassium excretion. This makes the NOP receptor a potential target for conditions involving fluid retention.
Experimental Protocols
A variety of in vitro and in vivo experimental techniques are employed to study the N/OFQ-NOP system.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a ligand for the NOP receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the NOP receptor by an unlabeled test compound.
-
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human NOP receptor.
-
Radioligand: [³H]N/OFQ or another high-affinity radiolabeled NOP ligand.
-
Test Compounds: Unlabeled N/OFQ, agonists, or antagonists.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
-
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G proteins coupled to the NOP receptor.
-
Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following NOP receptor activation by an agonist.
-
Materials:
-
NOP receptor-expressing cell membranes.
-
[³⁵S]GTPγS.
-
GDP (to ensure binding is dependent on agonist stimulation).
-
Test agonists.
-
Assay Buffer: Typically contains HEPES, MgCl₂, and NaCl.
-
-
Procedure:
-
Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for each agonist.
-
This assay is used to measure changes in intracellular calcium concentrations following receptor activation, often in cells co-expressing a promiscuous G protein like Gαqi5 or Gα16 to couple the Gi/o-linked NOP receptor to calcium release.
-
Objective: To measure intracellular calcium flux as a downstream indicator of NOP receptor activation.
-
Materials:
-
Cells expressing the NOP receptor (and often a chimeric G protein).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Test compounds.
-
A fluorescence plate reader (e.g., FLIPR).
-
-
Procedure:
-
Load cells with the calcium-sensitive dye.
-
Add the test compound to the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: Determine the EC50 and Emax for the calcium response.
-
In Vivo Models
-
Hot-Plate and Tail-Flick Tests: These are models of acute thermal pain. The latency for an animal to respond (e.g., by licking a paw or flicking its tail) to a thermal stimulus is measured before and after drug administration.
-
Formalin Test: This model assesses both acute and persistent pain. An injection of formalin into the paw elicits a biphasic pain response (an early neurogenic phase and a later inflammatory phase), and the time spent licking or biting the injected paw is quantified.
-
Elevated Plus Maze (EPM) and Light-Dark Box: These tests are based on the natural aversion of rodents to open, elevated, and brightly lit spaces. Anxiolytic compounds increase the time spent in and the number of entries into the aversive zones (open arms of the EPM or the light compartment of the light-dark box).
-
Forced Swim Test and Tail Suspension Test: These models are used to screen for antidepressant-like activity. The tests measure the duration of immobility when an animal is placed in an inescapable situation (a cylinder of water or suspended by its tail). Antidepressant compounds reduce the duration of immobility.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the effects of a drug. A preference for the drug-paired environment indicates a rewarding effect. N/OFQ has been shown to block the acquisition of CPP induced by drugs of abuse.
-
Self-Administration: In this model, animals learn to perform an action (e.g., press a lever) to receive an infusion of a drug. This is considered a model of the reinforcing effects of drugs. N/OFQ can reduce the self-administration of various drugs.
This technique allows for the measurement of extracellular levels of neurotransmitters and other molecules in specific brain regions of awake, freely moving animals.
-
Procedure: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region. The probe is perfused with artificial cerebrospinal fluid, and molecules from the extracellular space diffuse into the probe. The collected dialysate is then analyzed (e.g., by HPLC) to quantify the concentration of N/OFQ, dopamine, or other relevant neurochemicals.
Conclusion and Future Directions
The endogenous ligand N/OFQ and its receptor, NOP, constitute a unique and complex signaling system with profound modulatory effects on a wide range of physiological and pathological processes. Its functional opposition to the classical opioid system in key areas such as pain and reward makes it a particularly compelling target for drug development. NOP receptor agonists hold promise as non-addictive analgesics and as treatments for substance use disorders, while NOP receptor antagonists are being explored for their potential as novel antidepressants. The continued elucidation of the intricate signaling and regulatory mechanisms of the N/OFQ-NOP system, aided by the robust experimental methodologies outlined in this guide, will be critical for translating the therapeutic potential of this system into clinical applications. Future research will likely focus on developing biased agonists that selectively activate beneficial signaling pathways, further refining our understanding of the system's role in complex behaviors, and exploring its involvement in other physiological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Nociceptin/orphanin FQ modulates the cardiovascular, but not renal, responses to stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Technical Guide to Bifunctional NOP/MOP Agonists: The Next Frontier in Pain Therapeutics
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The management of moderate-to-severe pain remains a significant clinical challenge, largely dominated by traditional mu-opioid peptide (MOP) receptor agonists, which are fraught with severe side effects, including respiratory depression, tolerance, and high abuse potential. This has fueled an urgent search for safer, more effective analgesics. A promising strategy has emerged in the development of bifunctional agonists that simultaneously target the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor and the MOP receptor. Co-activation of these receptors has been shown to produce potent, synergistic analgesia while mitigating the hallmark adverse effects of MOP-centric opioids. This technical guide provides an in-depth review of the therapeutic potential of bifunctional NOP/MOP agonists, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and logical frameworks.
The NOP and MOP Receptor Systems in Pain Modulation
The MOP receptor is a well-established target for analgesia. Its activation by endogenous or exogenous opioids in the central and peripheral nervous systems leads to profound pain relief. However, this activation also drives the receptor's undesirable effects. The NOP receptor, the most recently discovered member of the opioid receptor family, presents a more complex role in pain modulation.[1][2] Activation of NOP receptors can produce antinociception, particularly in chronic and neuropathic pain states, and importantly, can modulate MOP receptor activity.[3][4][5] Preclinical evidence in rodents and non-human primates suggests that NOP activation potentiates MOP-mediated analgesia while counteracting MOP-associated side effects like respiratory depression, pruritus, and the development of tolerance and dependence.
Signaling Pathways
Both MOP and NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive Gi/o proteins. Agonist binding initiates a conformational change, leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociated Gβγ subunits activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCCs). This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, culminating in an overall inhibitory effect on nociceptive signaling.
The Rationale for Dual Agonism: Synergistic Analgesia with an Improved Safety Profile
The core hypothesis behind NOP/MOP agonists is that balanced, partial agonism at both receptors can uncouple the potent analgesia of MOP activation from its life-threatening and undesirable side effects. NOP receptor activation appears to counteract the dopaminergic reward signaling associated with MOP agonists, potentially reducing abuse liability. Furthermore, NOP agonism mitigates MOP-induced respiratory depression, a primary cause of opioid overdose fatalities. This dual-receptor engagement aims to achieve a wider therapeutic window, providing robust pain relief at doses that are substantially safer than traditional opioids.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological profiles and preclinical/clinical efficacy of representative bifunctional NOP/MOP agonists.
Table 1: In Vitro Pharmacological Profile of Select Bifunctional NOP/MOP Agonists
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of Standard Agonist) | Cell System / Assay | Reference |
|---|---|---|---|---|---|---|
| AT-121 | hMOP | - | 20 | Partial Agonist (vs. DAMGO) | [³⁵S]GTPγS | |
| hNOP | - | 35 | Partial Agonist (vs. N/OFQ) | [³⁵S]GTPγS | ||
| Buprenorphine | hMOP | ~1-2 | - | Partial Agonist (29% vs. DAMGO) | [³⁵S]GTPγS | |
| hNOP | ~50-100 | 116 | Partial Agonist (21% vs. N/OFQ) | [³⁵S]GTPγS | ||
| Cebranopadol | NOP/MOP | - | - | Full Agonist | Clinical Trials | |
| BU08028 | NOP/MOP | - | - | Partial Agonist | Preclinical |
| SR16435 | NOP/MOP | - | - | Partial Agonist | Preclinical | |
Note: Data are compiled from multiple sources and assay conditions may vary. DAMGO = [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin; N/OFQ = Nociceptin/Orphanin FQ.
Table 2: Preclinical Analgesic Efficacy in Animal Models
| Compound | Pain Model | Species | Key Outcome | Reference |
|---|---|---|---|---|
| AT-121 | Acute Nociception (Tail-withdrawal) | Rhesus Monkey | Full antinociception at 0.03 mg/kg; 100-fold more potent than morphine. | |
| Neuropathic Pain | Rhesus Monkey | Produced antiallodynic effects. | ||
| BU08028 / SR16435 | Neuropathic Pain (Allodynia) | Mouse | More potent than morphine in attenuating nerve injury-induced tactile allodynia. | |
| Inflammatory Pain (Hyperalgesia) | Mouse | More potent than morphine in attenuating inflammation-induced thermal hyperalgesia. |
| SR16435 | Tolerance Development | Mouse | Repeated administration resulted in reduced and slower tolerance development compared to buprenorphine. | |
Table 3: Clinical Efficacy of Cebranopadol in Acute and Chronic Pain
| Study / Phase | Pain Condition | Doses | Primary Endpoint | Key Result | Reference |
|---|---|---|---|---|---|
| Phase IIa | Acute Post-Bunionectomy Pain | 200, 400, 600 µg (single dose) | Sum of Pain Intensity (SPI) 2-10h | 400 µg and 600 µg doses were more effective than placebo and morphine CR 60 mg. | |
| Phase II | Chronic Low Back Pain | 200, 400, 600 µg (once daily) | Change from baseline in 24h pain score | All doses showed statistically significant and clinically relevant improvements over placebo. | |
| ALLEVIATE-1 (Phase III) | Acute Post-Abdominoplasty Pain | 400 µg | Pain Intensity (NRS) AUC | Statistically significant reduction in pain intensity vs. placebo. |
| ALLEVIATE-2 (Phase III) | Acute Post-Bunionectomy Pain | 400 µg | Pain Intensity (NRS) AUC₂₋₄₈ | Statistically significant reduction in pain intensity vs. placebo (p<0.001). | |
NRS = Numeric Rating Scale; AUC = Area Under the Curve.
Experimental Protocols
The characterization of novel bifunctional NOP/MOP agonists relies on a standardized set of in vitro and in vivo assays.
In Vitro Assays
-
Principle: This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing the human MOP or NOP receptor. Protein concentration is determined via a Bradford or similar assay.
-
Assay Setup: In a 96-well plate, membrane homogenates (e.g., 40 µg protein) are incubated with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOP or [³H]N/OFQ for NOP).
-
Competition: Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition curves are generated, and IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.
-
-
Principle: This functional assay measures G protein activation. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation event.
-
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Assay Setup: In a 96-well plate, add cell membranes (10-20 µg), assay buffer with GDP, and serial dilutions of the test compound (agonist). Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Reaction Initiation: The reaction is initiated by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
Incubation: The plate is incubated, typically at 30°C for 60 minutes, to allow for [³⁵S]GTPγS binding.
-
Termination & Filtration: The reaction is terminated by rapid filtration through filter plates.
-
Quantification: Radioactivity is measured using a scintillation counter.
-
Data Analysis: Dose-response curves are plotted to determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard full agonist (e.g., DAMGO for MOP, N/OFQ for NOP).
-
In Vivo Assays
-
Principle: This test assesses the response to a thermal stimulus, primarily measuring centrally mediated (supraspinal) analgesia.
-
Methodology:
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Mice or rats are acclimated to the testing room and apparatus.
-
Baseline: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Animals are treated with the test compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Testing: At various time points after administration, the response latency on the hot plate is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
-
Principle: This model induces a localized, acute inflammatory response characterized by edema and hypersensitivity to thermal or mechanical stimuli.
-
Methodology:
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) or withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.
-
Induction of Inflammation: A solution of λ-carrageenan (e.g., 0.5-1% in saline) is injected into the plantar surface of one hind paw.
-
Development of Hyperalgesia: Animals are allowed time (e.g., 2-3 hours) for inflammation and thermal/mechanical hyperalgesia to develop.
-
Drug Administration: Test compounds are administered systemically or locally.
-
Post-Treatment Testing: Paw withdrawal latencies/thresholds are re-assessed at set time points after drug administration.
-
Data Analysis: The ability of the compound to reverse hyperalgesia is determined by comparing the post-drug withdrawal latencies/thresholds of the inflamed paw to the baseline values or to the contralateral (uninjured) paw.
-
Clinical Landscape and Future Directions
Cebranopadol is the most clinically advanced bifunctional NOP/MOP agonist, having completed Phase III trials for moderate-to-severe acute pain. Results from the ALLEVIATE program demonstrated statistically significant pain reduction compared to placebo following bunionectomy and abdominoplasty surgeries. The compound has also shown efficacy in Phase II trials for chronic low back pain. Importantly, clinical and preclinical data suggest cebranopadol has a favorable safety profile, with a lower risk of respiratory depression compared to equianalgesic doses of traditional opioids like oxycodone.
Other compounds, such as AT-121, have shown remarkable promise in non-human primate models, producing potent morphine-like analgesia without respiratory depression or abuse potential at therapeutic doses. These findings strongly support the continued development of bifunctional NOP/MOP agonists.
The future of this field lies in optimizing the balance of activity at the two receptors. While full agonists like cebranopadol are advancing, bifunctional partial agonists like AT-121 may offer an even wider therapeutic window. Further research is needed to fully elucidate the structural and functional determinants of an optimal NOP/MOP agonist profile and to translate the compelling preclinical findings into clinically approved therapeutics.
Conclusion
Bifunctional NOP/MOP receptor agonists represent a rational, mechanism-based approach to developing a new generation of analgesics. By harnessing the synergistic interaction between the NOP and MOP receptor systems, these compounds offer the potential for potent pain relief across various pain states with a significantly improved safety and tolerability profile compared to conventional opioids. The clinical success of cebranopadol and the strong preclinical data for other candidates validate this strategy as a highly promising avenue to address the urgent unmet medical need for safer and more effective pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wmpllc.org [wmpllc.org]
NOP agonist involvement in reward and addiction pathways
An In-depth Technical Guide to the Involvement of NOP Agonists in Reward and Addiction Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Nociceptin/Orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, represent a critical system in the modulation of neural circuits underlying reward and addiction. Unlike classical opioid receptors, activation of the NOP receptor is generally not rewarding and, in fact, tends to counteract the reinforcing effects of major drugs of abuse. Preclinical evidence strongly indicates that NOP receptor agonists can attenuate the rewarding properties of opioids, psychostimulants, and alcohol, primarily by modulating the mesolimbic dopamine system.[1][2][3] This anti-reward profile has positioned NOP agonists, including bifunctional agonists that also target the mu-opioid receptor (MOP), as promising candidates for the development of novel pharmacotherapies for substance use disorders.[4][5] This document provides a comprehensive overview of the core signaling mechanisms, summarizes key preclinical quantitative data, details relevant experimental protocols, and visualizes the critical pathways and processes involved.
NOP Receptor Signaling Pathways
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins. Upon agonist binding, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which subsequently decreases intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein also releases the Gβγ subunit complex, which can directly modulate ion channels. This typically results in the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-types). Collectively, these actions reduce neuronal excitability and inhibit neurotransmitter release. The NOP receptor can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, and can trigger β-arrestin recruitment, leading to receptor internalization and desensitization.
References
- 1. Buprenorphine Reduces Alcohol Drinking Through Activation of the Nociceptin/Orphanin FQ-NOP Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOP Receptor Agonist Ro 64-6198 Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the In Vitro Cellular Effects of NOP Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is the most recently identified member of the opioid receptor family, a class of G protein-coupled receptors (GPCRs).[1][2] Unlike classical opioid receptors, the NOP receptor is not activated by opioid peptides but by its endogenous ligand, the 17-amino acid neuropeptide N/OFQ.[2][3] Activation of the NOP receptor, a pertussis toxin-sensitive Gi/Go-coupled receptor, initiates a cascade of intracellular signaling events that modulate neuronal excitability and various physiological processes, including pain, mood, and reward.[4] This technical guide provides an in-depth overview of the key cellular and molecular effects observed following NOP receptor activation in vitro, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Core Signaling Pathways of NOP Receptor Activation
Upon agonist binding, the NOP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. These can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.
G Protein-Dependent Signaling
The primary signaling mechanism for the NOP receptor is through the activation of Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, each initiating distinct cellular effects.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This is a canonical pathway for Gi/o-coupled receptors.
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of several key ion channels.
-
Activation of GIRK Channels: Gβγ subunits bind to and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and reducing neuronal excitability.
-
Inhibition of Calcium Channels: Gβγ subunits also inhibit the activity of voltage-gated calcium channels (N-, L-, and P/Q-types), reducing calcium influx upon depolarization. This action suppresses neurotransmitter release from presynaptic terminals.
-
-
Activation of Kinase Cascades: NOP receptor activation has been shown to stimulate several mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). This can also involve the activation of other kinases and enzymes such as Protein Kinase C (PKC) and Phospholipase A2 (PLA2).
β-Arrestin-Mediated Signaling and Receptor Regulation
Prolonged or repeated agonist exposure leads to receptor desensitization and internalization, a process primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
-
Phosphorylation: The agonist-bound NOP receptor is phosphorylated on serine and threonine residues within its C-terminal tail, primarily by GRK2 and GRK3. Specific sites, such as Ser³⁴⁶, Ser³⁵¹, Thr³⁶², and Ser³⁶³, have been identified as key for this process.
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin sterically hinders further G protein coupling, leading to desensitization.
-
Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin. This facilitates the internalization of the receptor from the plasma membrane into endosomes via clathrin-mediated endocytosis. Mutation of key phosphorylation sites (e.g., S363) can block this process.
-
Down-Regulation and Recycling: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface, resensitizing the cell to further stimulation, or it can be targeted for degradation in lysosomes, leading to receptor down-regulation.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining NOP Agonist Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common in vitro assays used to characterize the agonist activity of compounds targeting the Nociceptin/Orphanin FQ (NOP) receptor. Detailed protocols for key experiments are provided to facilitate practical implementation in a laboratory setting.
Introduction to the NOP Receptor and its Signaling
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), formerly known as opioid receptor-like 1 (ORL-1), is a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1] Despite sharing significant sequence homology with classical opioid receptors (μ, δ, and κ), the NOP receptor does not bind traditional opioids with high affinity and its endogenous ligand, N/OFQ, does not bind to classical opioid receptors.[2] Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events, primarily through coupling to inhibitory G proteins (Gαi/o).[1][3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Additionally, NOP receptor activation modulates ion channel activity, causing the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. The receptor can also signal through β-arrestin pathways, which mediate receptor desensitization, internalization, and downstream signaling to pathways like the mitogen-activated protein kinase (MAPK) cascade.
The diverse signaling pathways activated by the NOP receptor underscore the importance of a multi-assay approach to fully characterize the pharmacological profile of NOP receptor agonists.
NOP Receptor Signaling Pathway
The binding of an agonist to the NOP receptor triggers a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades.
Caption: NOP Receptor Signaling Cascade.
Key In Vitro Assays for NOP Agonist Activity
A variety of in vitro assays are available to determine the potency and efficacy of NOP receptor agonists. These assays can be broadly categorized into those that measure proximal events at the receptor level and those that measure downstream functional responses.
G Protein Activation: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to the NOP receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. This is a proximal functional assay useful for differentiating full and partial agonists.
Experimental Workflow:
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), various concentrations of the test agonist, a fixed concentration of GDP (e.g., 10 µM), and [³⁵S]GTPγS (e.g., 50 pM) in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy is often expressed as a percentage of the maximal stimulation achieved with the endogenous agonist N/OFQ.
Downstream Signaling: cAMP Inhibition Assay
Since the NOP receptor is predominantly Gαi/o-coupled, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the ability of a NOP agonist to inhibit forskolin-stimulated cAMP production.
Experimental Workflow:
Caption: cAMP Inhibition Assay Workflow.
Protocol:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the NOP receptor into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Add the test agonist at various concentrations.
-
Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, ELISA, or GloSensor).
-
Data Analysis: Generate concentration-response curves by plotting the inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to determine the IC₅₀ (potency) and Eₘₐₓ (efficacy) values.
β-Arrestin Recruitment: BRET/FRET Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays are used to monitor the interaction between the NOP receptor and β-arrestin in real-time in living cells. These assays are crucial for identifying biased agonists, which preferentially activate G protein or β-arrestin pathways.
Experimental Workflow:
Caption: BRET Assay Workflow for β-Arrestin Recruitment.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with two constructs: one encoding the NOP receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another encoding β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells in white, opaque microplates.
-
Agonist Stimulation: Add serial dilutions of the test agonist to the wells.
-
Substrate Addition and Measurement: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Ion Channel Modulation: Calcium Mobilization Assay
While NOP receptor activation typically inhibits calcium channels, a common in vitro approach to measure agonist activity is through a calcium mobilization assay in cells co-expressing the NOP receptor and a promiscuous or chimeric G protein (e.g., Gαqi5 or Gα₁₆). This chimeric G protein redirects the Gαi/o signal to the Gαq pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium, which can be easily measured.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the NOP receptor and a chimeric G protein like Gαqi5. Seed the cells in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist Addition: Prepare serial dilutions of the test agonist.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the agonist and monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
Receptor Internalization Assay
Agonist-induced receptor internalization is a key mechanism for regulating receptor signaling and can be quantified to assess agonist activity.
Protocol (ELISA-based):
-
Cell Culture: Use cells expressing an epitope-tagged NOP receptor (e.g., N-terminal FLAG or HA tag).
-
Agonist Treatment: Treat the cells with the test agonist for a specific time period (e.g., 30-60 minutes) at 37°C to induce internalization.
-
Fixation: Fix the cells with paraformaldehyde. Do not permeabilize the cells.
-
Antibody Staining: Incubate the cells with a primary antibody against the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance. The signal is proportional to the number of receptors remaining on the cell surface.
-
Data Analysis: Calculate the percentage of internalized receptors by comparing the signal from agonist-treated cells to that of untreated cells.
Data Presentation: In Vitro Pharmacological Profiles of NOP Agonists
The following tables summarize the in vitro potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of selected NOP receptor agonists across different functional assays. Values are approximate and can vary depending on the specific cell line and assay conditions.
Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)
| Agonist | EC₅₀ (nM) | Efficacy (Eₘₐₓ vs. N/OFQ) | Bias (vs. β-Arrestin) |
| N/OFQ | ~5 | 100% (Full Agonist) | Unbiased (Reference) |
| Ro 65-6570 | ~10 | Full Agonist | G protein biased |
| AT-403 | ~8 | Full Agonist | Unbiased |
| MCOPPB | ~2 | Full Agonist | G protein biased |
| AT-200 | - | <50% (Partial Agonist) | - |
| AT-004 | - | <50% (Partial Agonist) | - |
Data compiled from multiple sources.
Table 2: β-Arrestin 2 Recruitment (BRET Assay)
| Agonist | EC₅₀ (nM) | Efficacy (Eₘₐₓ vs. N/OFQ) |
| N/OFQ | ~50 | 100% |
| Ro 65-6570 | ~200 | - |
| AT-403 | ~70 | - |
| MCOPPB | ~150 | - |
Data compiled from multiple sources.
Table 3: Downstream Functional Assays
| Agonist | cAMP Inhibition (IC₅₀, nM) | Calcium Mobilization (EC₅₀, nM) | GIRK Channel Activation (EC₅₀, nM) |
| N/OFQ | ~0.1 - 1 | ~1 - 5 | ~1.2 |
| Ro 65-6570 | - | - | - |
| AT-312 | - | - | Full Agonist |
| AT-200 | - | - | Full Agonist |
| Cebranopadol | - | Full Agonist | Partial Agonist |
Data compiled from multiple sources.
Conclusion
The selection of appropriate in vitro assays is critical for the comprehensive characterization of NOP receptor agonists. A combination of proximal assays, such as [³⁵S]GTPγS binding, and downstream functional assays, including cAMP inhibition and β-arrestin recruitment, provides a detailed understanding of a compound's potency, efficacy, and potential for biased agonism. The protocols and data presented herein serve as a guide for researchers in the field of NOP receptor pharmacology and drug discovery.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Calcium Mobilization Assay for NOP Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, anxiety, and reward.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioids and is activated by its endogenous ligand, N/OFQ.[1] As a therapeutic target, the development of selective NOP receptor agonists is of great interest.
Functionally, the NOP receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This canonical pathway also involves the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[3] To facilitate high-throughput screening and pharmacological characterization of NOP agonists, a common and effective method is to measure intracellular calcium mobilization. Since the NOP receptor does not naturally signal through the Gαq pathway which leads to calcium release, this is achieved by co-expressing the receptor with a chimeric G protein, such as Gαqi5 or Gα16, in a host cell line (e.g., CHO or HEK293T). These promiscuous G proteins force the Gαi/o-coupled receptor to signal through the phospholipase C (PLC) pathway, culminating in an easily detectable increase in intracellular calcium.
This document provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to determine the potency and efficacy of NOP receptor agonists.
Principle of the Assay
The assay relies on a cell line stably or transiently expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5). These cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Fluo-4 AM is a cell-permeable acetoxymethyl ester that is cleaved by intracellular esterases, trapping the fluorescent indicator Fluo-4 inside the cell. In its unbound state, Fluo-4 exhibits minimal fluorescence. Upon agonist binding to the NOP receptor, the chimeric G protein activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The subsequent binding of calcium to Fluo-4 results in a significant increase in its fluorescence intensity, which can be measured in real-time using a fluorescence plate reader. The magnitude of the fluorescence increase is proportional to the concentration of the agonist, allowing for the determination of pharmacological parameters like EC50.
Signaling Pathway and Experimental Workflow
Here are the diagrams illustrating the key processes involved in the assay.
References
Application Notes and Protocols for In Vivo NOP Agonist Testing in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising target for the development of novel analgesics.[2] Activation of the NOP receptor can modulate pain signaling, and NOP receptor agonists have demonstrated efficacy in various preclinical models of pain.[2][3] Notably, in chronic pain states, the NOP system appears to be upregulated, suggesting that NOP agonists may be particularly effective in these conditions.[4] This document provides detailed application notes and protocols for the in vivo testing of NOP receptor agonists using established rodent models of neuropathic pain.
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon agonist binding, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This activation also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to neuronal hyperpolarization and a reduction in neuronal excitability and neurotransmitter release, contributing to the analgesic effects of NOP receptor agonists.
References
- 1. Peripherally Acting μ-Opioid Receptor Agonists Attenuate Ongoing Pain-associated Behavior and Spontaneous Neuronal Activity after Nerve Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Brain Penetration of NOP Agonists in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the brain penetration of Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonists in rodent models. Understanding the extent to which these compounds cross the blood-brain barrier (BBB) is critical for the development of centrally acting NOP-targeted therapeutics for various neurological and psychiatric disorders.
Introduction
The NOP receptor, a member of the opioid receptor family, is widely distributed throughout the central nervous system (CNS) and is implicated in a range of physiological processes, including pain perception, reward, anxiety, and depression.[1][2] The development of NOP receptor agonists as potential therapeutics requires a thorough evaluation of their ability to penetrate the brain and engage their target. This document outlines key experimental methodologies to quantify brain exposure and receptor interaction of novel NOP agonists in rodent models.
NOP Receptor Signaling Pathway
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][3][4] Primarily coupled to Gαi/o proteins, NOP receptor agonism leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This activation also leads to the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, which collectively inhibit neuronal firing. Furthermore, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.
Quantitative Data on NOP Agonist Brain Penetration
The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are key parameters for quantifying brain penetration. The following table summarizes publicly available data for select NOP agonists in rodents.
| Compound | Species | Route of Administration | Dose | Brain-to-Plasma Ratio (Kp) | Reference |
| SCH-221510 Analog | Rat | i.p. | 1.0, 3.2 mg/kg | 0.43 - 0.59 | |
| AT-312 | Mouse | i.p. | Not specified | Peak brain concentration at 30 min | |
| Ro 64-6198 | Mouse | i.p. | 1, 3 mg/kg | Brain-penetrant | |
| Ro 65-6570 | Rat | i.p. | Not specified | Brain-penetrant | |
| NOP01 | Mouse | i.p. | Not specified | Does not readily penetrate the BBB |
Experimental Protocols
A multi-tiered approach is recommended to thoroughly assess the brain penetration and central activity of NOP agonists.
Protocol 1: In Vivo Pharmacokinetic Study for Brain-to-Plasma Ratio Determination
Objective: To determine the concentration of the NOP agonist in the brain and plasma over time following systemic administration and to calculate the brain-to-plasma ratio (Kp).
Materials:
-
Test NOP agonist
-
Rodents (mice or rats)
-
Administration vehicle
-
Syringes and needles for dosing
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer the NOP agonist to a cohort of rodents at the desired dose and route (e.g., intraperitoneal, oral). Include a vehicle-treated control group.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, anesthetize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Extraction: Immediately following blood collection, decapitate the animal and carefully dissect the brain. Rinse with ice-cold saline, blot dry, and weigh.
-
Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the NOP agonist in plasma and brain homogenate.
-
Analyze the collected plasma and brain homogenate samples.
-
-
Data Analysis:
-
Calculate the concentration of the NOP agonist in plasma (ng/mL) and brain (ng/g).
-
Determine the brain-to-plasma ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
Plot the concentration-time profiles for both brain and plasma.
-
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of a brain-penetrant NOP agonist on the extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine) in specific brain regions.
Materials:
-
Test NOP agonist
-
Rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical instruments
-
Anesthesia
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer the NOP agonist systemically.
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
-
Sample Analysis: Analyze the dialysate samples using HPLC to quantify the concentration of the neurotransmitter(s) of interest.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and compare between treatment and vehicle groups.
Protocol 3: Ex Vivo Receptor Occupancy Assay
Objective: To determine the percentage of NOP receptors occupied by the test agonist in the brain at a given dose and time point.
Materials:
-
Test NOP agonist
-
Rodents
-
Radiolabeled or fluorescently-labeled NOP receptor tracer ligand
-
Administration vehicle
-
Surgical tools for brain extraction
-
Tissue homogenizer
-
Filtration apparatus
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Animal Dosing: Administer the test NOP agonist to a group of animals. A separate group receives the vehicle.
-
Tracer Administration: At a time corresponding to the peak brain concentration of the test agonist (determined from pharmacokinetic studies), administer a tracer dose of a high-affinity NOP receptor ligand intravenously.
-
Brain Collection: After a short interval to allow for tracer distribution and binding, euthanize the animals and rapidly remove their brains.
-
Tissue Processing: Dissect the brain region of interest, homogenize it in a binding buffer, and incubate to allow for binding to reach equilibrium.
-
Binding Assay:
-
Separate bound from unbound tracer by rapid filtration.
-
Quantify the amount of bound tracer on the filters using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Calculate the specific binding of the tracer in the vehicle-treated and agonist-treated groups.
-
Determine the percent receptor occupancy using the following formula: % Occupancy = [1 - (Specific binding in agonist-treated group / Specific binding in vehicle-treated group)] x 100
-
Conclusion
The assessment of brain penetration is a cornerstone of CNS drug development. The protocols outlined in this document provide a framework for a comprehensive evaluation of NOP receptor agonists in rodent models. By combining pharmacokinetic studies with pharmacodynamic readouts such as microdialysis and receptor occupancy, researchers can gain a clear understanding of a compound's ability to reach its central target and exert a functional effect, thereby guiding the selection and optimization of promising clinical candidates.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Accumulation Assays in NOP Agonist Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain modulation, anxiety, and reward.[1] As a Gi/o-coupled receptor, activation of the NOP receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] Consequently, cAMP accumulation assays are a cornerstone for the functional characterization of NOP receptor agonists, providing a robust method to determine their potency and efficacy.
These application notes provide a comprehensive overview and detailed protocols for utilizing cAMP accumulation assays to functionally characterize NOP receptor agonists.
Principle of the Assay
The functional characterization of NOP agonists through cAMP accumulation assays relies on the receptor's inhibitory effect on adenylyl cyclase. Since NOP receptor activation leads to a decrease in cAMP, a basal level of cAMP is required for accurate measurement of this inhibition. This is typically achieved by stimulating the cells with forskolin, a direct activator of adenylyl cyclase. In the presence of forskolin, NOP agonists will cause a concentration-dependent decrease in the elevated cAMP levels. This reduction is then quantified using various commercially available cAMP assay kits, which are often based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence.
NOP Receptor Signaling Pathway
Upon agonist binding, the NOP receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The GTP-bound Gαi/o subunit then inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. This signaling cascade is a key mechanism through which NOP agonists exert their cellular effects.
Data Presentation
The potency and efficacy of NOP agonists are key parameters determined from cAMP accumulation assays. Potency is typically expressed as the half-maximal effective concentration (EC50), while efficacy (Emax) is the maximal response produced by the agonist, often expressed as a percentage of the response to a standard full agonist like N/OFQ.
| Compound | EC50 (nM) | Emax (% of N/OFQ) | Reference |
| N/OFQ | 2.2 | 100 | |
| AT-004 | 14.5 | 96 | |
| AT-090 | 0.9 | 106 | |
| AT-200 | 1.8 | 101 | |
| AT-312 | 0.4 | 102 | |
| AT-390 | 1.1 | 96 | |
| AT-403 | 0.7 | 85 | |
| Ro 64-6198 | 178 | ~100 | |
| [Tyr1]N/OFQ(1-13)-NH2 | ~1 | ~100 | |
| N/OFQATTO594 | ~1.86 | ~104 |
Note: EC50 and Emax values can vary depending on the cell line, assay conditions, and specific kit used.
Experimental Protocols
Below are generalized and specific protocols for conducting cAMP accumulation assays for NOP agonist characterization.
General Protocol for NOP Agonist-Induced cAMP Inhibition
This protocol provides a general framework and should be optimized for specific cell lines and assay kits.
1. Materials and Reagents:
-
Cells stably or transiently expressing the human NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).
-
Cell culture medium (e.g., DMEM/F12).
-
Phosphate-Buffered Saline (PBS).
-
Cell dissociation reagent (e.g., Trypsin-EDTA).
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin.
-
NOP receptor agonists (test compounds and a reference agonist like N/OFQ).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, Luminescence-based).
-
White, opaque 96- or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
2. Experimental Workflow:
3. Detailed Steps:
-
Cell Seeding:
-
Harvest NOP receptor-expressing cells and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 96- or 384-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test NOP agonists and the reference full agonist (N/OFQ) in assay buffer.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period.
-
Add the serially diluted NOP agonists to the respective wells.
-
Add a pre-determined concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically but is often in the range of 1-10 µM.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
4. Data Analysis:
-
The raw data (e.g., fluorescence ratio, luminescence) is typically converted to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 and Emax values for each agonist.
Specific Protocol Example using a Commercially Available Kit (HTRF-based)
This protocol is an example and should be adapted based on the specific kit's instructions.
1. Cell Preparation:
-
Seed CHO-hNOP cells in a 384-well white plate at a density of 5,000 cells/well in 10 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
2. Assay Protocol:
-
Prepare a 4X solution of NOP agonists in assay buffer containing 4X the final concentration of forskolin (e.g., 40 µM for a final concentration of 10 µM).
-
Add 5 µL of the agonist/forskolin mixture to the cells.
-
Incubate for 30 minutes at 37°C.
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the kit's manual.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP-cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
3. Measurement and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a cAMP standard curve.
-
Calculate the percentage of inhibition of the forskolin response for each agonist concentration.
-
Generate dose-response curves and determine EC50 and Emax values as described in the general protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure proper cell mixing before seeding, use calibrated pipettes, and consider using automated liquid handlers. |
| Low signal window | Suboptimal forskolin concentration, low receptor expression. | Optimize the forsklin concentration to achieve a robust signal. Ensure the cell line has adequate NOP receptor expression. |
| Agonist appears inactive | Compound degradation, incorrect concentration. | Check compound stability and solubility. Verify the concentration of the stock solution. |
| High basal cAMP levels | Constitutive receptor activity, high cell density. | Use a lower cell seeding density. If constitutive activity is high, this may be a characteristic of the cell line. |
Conclusion
cAMP accumulation assays are a powerful and reliable method for the functional characterization of NOP receptor agonists. By measuring the inhibition of forskolin-stimulated cAMP production, researchers can accurately determine the potency and efficacy of novel compounds, which is essential for drug discovery and development efforts targeting the NOP receptor system. Careful optimization of assay parameters, including cell density and forskolin concentration, is crucial for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for the Use of NOP Receptor Knockout Mice in Pharmacological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor knockout mice in pharmacological research. This guide includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate the integration of this valuable animal model into drug discovery and development programs.
Introduction to NOP Receptors and Knockout Mice
The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) that is structurally related to the classical opioid receptors (mu, delta, and kappa).[1][2] However, it possesses a distinct pharmacology, showing little to no affinity for traditional opioid ligands.[1] The endogenous ligand for the NOP receptor is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ).[2][3] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse.
Generation of NOP Receptor Knockout Mice:
Constitutive NOP receptor knockout mice have been instrumental in elucidating the in vivo functions of the N/OFQ-NOP system. These models are typically generated using gene targeting in embryonic stem cells. Common strategies involve the deletion of critical exons of the Oprl1 gene, the gene encoding the NOP receptor. For example, some lines have been created by deleting exon 1, while others have targeted exons 2 and 3. These genetic modifications lead to a non-functional NOP receptor, allowing researchers to study the consequences of its absence. More recently, knock-in mouse models expressing fluorescently tagged NOP receptors (e.g., NOP-eGFP) have been developed, providing powerful tools for visualizing receptor localization and trafficking.
Phenotype of NOP Receptor Knockout Mice:
The phenotype of NOP receptor knockout mice can be complex and sometimes context-dependent. Generally, these animals are viable and do not display overt developmental abnormalities. However, they exhibit distinct behavioral and pharmacological phenotypes compared to their wild-type littermates. Key phenotypic characteristics include:
-
Pain Perception: NOP knockout mice often show normal sensitivity to acute noxious stimuli but can display a pronociceptive (pro-pain) phenotype in certain models of persistent pain. For instance, they exhibit stronger nociceptive responses in the late phase of the formalin test, suggesting a protective role for the N/OFQ-NOP system in inflammatory pain.
-
Anxiety and Depression: Studies on anxiety-like behavior have yielded mixed results, with some reports indicating increased anxiety in knockout mice. Conversely, NOP receptor knockout mice consistently display an antidepressant-like phenotype in the forced swimming test. This suggests that blockade of NOP receptor signaling may be a viable strategy for treating depression.
-
Substance Abuse: The N/OFQ-NOP system plays a significant role in reward and addiction pathways. NOP receptor knockout mice have been shown to have a stronger response to the rewarding effects of drugs like methamphetamine, ethanol, and cocaine in conditioned place preference assays. Furthermore, these mice show attenuated alcohol consumption in a binge-like drinking paradigm.
Signaling Pathways of the NOP Receptor
Upon activation by N/OFQ, the NOP receptor couples to various G proteins, primarily of the Gi/o family, to initiate downstream signaling cascades. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The receptor also modulates ion channel activity, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively decrease neuronal excitability. Additionally, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) cascade.
Applications in Pharmacological Studies
NOP receptor knockout mice are an invaluable tool for:
-
Target Validation: Confirming that the pharmacological effects of a novel compound are mediated through the NOP receptor. A compound active in wild-type mice but inactive in knockout mice is likely acting on the NOP receptor.
-
Elucidating Physiological Roles: Investigating the role of the N/OFQ-NOP system in various physiological processes and disease states.
-
Assessing Off-Target Effects: Determining if a compound's effects are due to interactions with the NOP receptor.
-
Studying Drug Interactions: Examining the interplay between the N/OFQ-NOP system and other neurotransmitter systems, such as the classical opioid system.
Experimental Workflow
A typical pharmacological study using NOP receptor knockout mice involves comparing the behavioral and physiological responses of knockout and wild-type littermates following the administration of a test compound or vehicle.
Quantitative Data Summary
The following tables summarize key quantitative findings from pharmacological studies using NOP receptor knockout mice.
Table 1: Pain and Analgesia
| Experimental Model | Wild-Type (WT) Response | NOP Knockout (KO) Response | Reference |
| Acute Thermal Nociception (Hot Plate/Tail Flick) | Normal latency | Unaltered latency | |
| Inflammatory Pain (Formalin Test - Late Phase) | Moderate nociceptive response | Increased nociceptive response | |
| Morphine Analgesia | Standard analgesic effect | Unaltered analgesia | |
| Morphine Tolerance | Development of tolerance | Reduced tolerance to morphine's analgesic effect |
Table 2: Anxiety and Depression-Like Behaviors
| Experimental Model | Wild-Type (WT) Response | NOP Knockout (KO) Response | Reference |
| Anxiety (Elevated Plus Maze) | Baseline anxiety levels | Increased anxiety-like behavior | |
| Depression (Forced Swimming Test) | Baseline immobility time (e.g., 215 ± 10 s) | Reduced immobility time (e.g., 143 ± 12 s) | |
| NOP Antagonist (UFP-101) in FST | Reduced immobility time | No effect |
Table 3: Substance Abuse Models
| Experimental Model | Wild-Type (WT) Response | NOP Knockout (KO) Response | Reference |
| Ethanol Conditioned Place Preference (CPP) | Development of CPP | Stronger CPP | |
| Cocaine Conditioned Place Preference (CPP) | Development of CPP | Stronger CPP | |
| Binge-like Alcohol Drinking (Drinking in the Dark) | Baseline alcohol consumption | Attenuated alcohol consumption | |
| Morphine Rewarding Effects | Baseline rewarding effects | Higher rewarding effects |
Detailed Experimental Protocols
The following are detailed protocols for key behavioral assays frequently used in conjunction with NOP receptor knockout mice.
Forced Swimming Test (FST) for Antidepressant-Like Effects
This test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of this immobility.
Materials:
-
Clear glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Stopwatch
-
Drying towels
Procedure:
-
Fill the cylinders with water to a depth of 15 cm.
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to both wild-type and NOP knockout mice at the appropriate time before the test.
-
Gently place each mouse individually into a cylinder.
-
Start the stopwatch and record the behavior for a total of 6 minutes.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes (240 seconds), record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
At the end of the session, remove the mouse, dry it thoroughly, and return it to its home cage.
-
Analyze the data by comparing the immobility time between the different experimental groups.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated 50 cm from the floor)
-
Video camera and tracking software
-
Dimly lit, quiet testing room
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer the test compound or vehicle to both wild-type and NOP knockout mice.
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries to assess anxiety-like behavior.
Conditioned Place Preference (CPP) for Rewarding Effects of Drugs
CPP is a form of Pavlovian conditioning used to measure the motivational effects of objects or experiences. The rewarding properties of a drug are inferred from the animal spending more time in an environment previously associated with the drug.
Materials:
-
CPP apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Drug of abuse (e.g., cocaine, morphine, ethanol)
-
Saline or vehicle
Procedure: This protocol typically consists of three phases:
-
Pre-Conditioning (Day 1):
-
Place the mouse in the CPP apparatus with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment to establish any initial preference. Mice showing a strong unconditioned preference for one compartment are often excluded.
-
-
Conditioning (Days 2-9):
-
This phase usually consists of 8 conditioning sessions (one in the morning, one in the afternoon) over 4 days.
-
On drug-conditioning days, administer the drug of abuse and confine the mouse to one of the compartments (the initially non-preferred one) for 30 minutes.
-
On vehicle-conditioning days, administer the vehicle and confine the mouse to the opposite compartment for 30 minutes.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test Day - Day 10):
-
In a drug-free state, place the mouse in the central chamber of the CPP apparatus with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties. Compare this change between wild-type and NOP knockout mice.
-
Conclusion
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formalin Test for Assessing NOP Agonist Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin test is a widely utilized and robust model of tonic chemical pain in rodents, valuable for the preclinical assessment of analgesic compounds.[1][2] The test elicits a biphasic nociceptive response, consisting of an initial, acute phase (Phase I) driven by direct activation of primary afferent C-fibers, followed by a tonic, inflammatory phase (Phase II).[2][3] Phase II is characterized by central sensitization in the dorsal horn of the spinal cord, making it particularly relevant for evaluating analgesics targeting persistent pain states.[4]
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR), is a promising target for novel analgesics. Activation of NOP receptors, particularly at the spinal and peripheral levels, produces potent antinociception. NOP receptor agonists are of significant interest as they may offer a powerful analgesic alternative with a potentially wider therapeutic window and reduced side effects compared to traditional opioids.
These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic efficacy of NOP receptor agonists in rodents.
Signaling Pathway of NOP Receptor-Mediated Analgesia
Activation of the NOP receptor by an agonist initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission. The receptor primarily couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Concurrently, NOP receptor activation promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the pain signal.
Caption: NOP Receptor Signaling Pathway.
Experimental Protocol: Formalin Test in Rodents
This protocol outlines the procedure for conducting the formalin test in mice and rats to assess the analgesic effects of NOP agonists.
I. Materials and Apparatus
-
Test Animals: Male Sprague-Dawley rats (200-250 g) or male CD-1 mice (20-25 g).
-
Formalin Solution: 1-5% formalin in sterile saline. A 2.5% solution is commonly used for mice and a 5% solution for rats.
-
Test Compound: NOP receptor agonist dissolved in an appropriate vehicle.
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Syringes: 0.5 ml syringes with 28-G needles for rats; 50 µl Hamilton syringes with 30-G needles for mice.
-
Observation Chambers: Individual transparent polycarbonate chambers (e.g., 30 x 20 x 15 cm for rats, 15 x 15 x 15 cm for mice).
-
Mirrors: Positioned behind and/or beside the chambers to allow for an unobstructed view of the animal's paws.
-
Video Recording Equipment (Optional): For later blinded scoring.
-
Timers/Stopwatches.
II. Experimental Workflow
References
Application Notes and Protocols for Assessing NOP Agonist Reward Potential using Conditioned Place Preference
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for therapeutic development, particularly in the domains of pain, depression, and substance use disorders.[1][2] Unlike classical opioid receptors, activation of the NOP receptor does not typically produce rewarding effects and may even counteract the rewarding properties of abused drugs.[3][4] The conditioned place preference (CPP) paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive effects of pharmacological substances.[5] These notes provide a detailed protocol for utilizing the CPP test to assess the reward potential of novel NOP receptor agonists.
Activation of the NOP receptor initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This activation also leads to the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively inhibit neuronal firing. Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling cascades.
Key Experimental Protocols
A typical CPP experiment consists of three main phases: habituation (pre-conditioning), conditioning, and testing. The following protocol is a generalized framework that can be adapted based on specific research questions and laboratory conditions.
Experimental Workflow
Materials and Apparatus
-
Subjects: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar). NOP receptor knockout mice can be used to confirm the on-target effects of the agonist.
-
Apparatus: A two- or three-compartment CPP box. The compartments should be distinct, differing in visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues to allow for discrimination by the animal. A three-chamber design includes a neutral central chamber.
-
Test Compound: NOP receptor agonist dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Data Collection: Video tracking software to automatically record the animal's position and time spent in each compartment.
Detailed Protocol
Phase 1: Pre-Conditioning (Habituation and Baseline)
-
Habituation (Day 1): Place each animal in the central compartment of the apparatus and allow it to freely explore all compartments for 15-30 minutes. This reduces novelty-induced stress during testing.
-
Baseline Preference Test (Day 2): Place the animal in the central compartment and record the time it spends in each of the side compartments for 15-30 minutes. This establishes any inherent preference for one compartment over the other.
-
Group Assignment: Based on the baseline data, a decision on the conditioning design is made:
-
Unbiased Design: The drug-paired compartment is assigned randomly. This is generally preferred.
-
Biased Design: The drug is paired with the initially non-preferred compartment. This can be useful if the drug has mild aversive properties that might be masked by a preferred environment.
-
Phase 2: Conditioning (Typically 4-8 days)
-
Conditioning sessions are typically conducted once or twice daily. The process involves alternating between drug and vehicle administrations.
-
Drug Conditioning Day: Administer the NOP agonist (e.g., AT-312, 3 mg/kg, i.p.) and immediately confine the animal to the designated drug-paired compartment for a set period (e.g., 30 minutes).
-
Vehicle Conditioning Day: Administer the vehicle and confine the animal to the other compartment for the same duration.
-
This alternating schedule continues for the duration of the conditioning phase.
Phase 3: Post-Conditioning Test
-
The test is conducted in a drug-free state, typically 24 hours after the last conditioning session.
-
Place the animal in the central compartment and allow it to freely access all compartments for 15-30 minutes.
-
Record the time spent in each of the side compartments.
Data Presentation and Analysis
The primary outcome measure is the change in time spent in the drug-paired compartment from baseline to the post-conditioning test. Data are often presented as a "preference score," calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. A positive score indicates a preference (reward), while a negative score indicates an aversion.
Table 1: Example Data for NOP Agonist (e.g., AT-312) CPP Test in Mice
| Treatment Group | N | Pre-Test Time in Assigned Drug-Paired Side (s) | Post-Test Time in Drug-Paired Side (s) | Preference Score (s) [Post-Test - Pre-Test] |
| Vehicle | 10 | 445 ± 25 | 450 ± 30 | 5 ± 10 |
| NOP Agonist (3 mg/kg) | 10 | 450 ± 28 | 440 ± 25 | -10 ± 12 |
| Morphine (10 mg/kg) | 10 | 455 ± 30 | 680 ± 40 | 225 ± 35 |
| NOP Agonist + Morphine | 10 | 448 ± 27 | 460 ± 32 | 12 ± 15 |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle. **p < 0.05 compared to Morphine. Data are hypothetical, based on findings that NOP agonists do not produce CPP on their own but can block morphine-induced CPP.
Table 2: Effect of NOP Agonist on Cocaine-Induced CPP
| Treatment Group | N | Post-Test Time in Cocaine-Paired Side (s) |
| Vehicle + Saline | 12 | 452 ± 28 |
| Vehicle + Cocaine (15 mg/kg) | 12 | 710 ± 35* |
| NOP Agonist (3 mg/kg) + Saline | 12 | 445 ± 30 |
| NOP Agonist (3 mg/kg) + Cocaine (15 mg/kg) | 12 | 465 ± 33** |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle + Saline. **p < 0.05 compared to Vehicle + Cocaine. This table illustrates the ability of NOP agonists to block the rewarding effects of psychostimulants. Data are hypothetical, based on published studies.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist triggers several intracellular signaling cascades that are believed to modulate the reward circuitry. The diagram below illustrates the key pathways.
Conclusion
The Conditioned Place Preference test is a robust and valuable tool for assessing the reward potential of NOP receptor agonists. The general finding in the literature is that selective NOP agonists do not produce a conditioned place preference, indicating a lack of rewarding properties. Moreover, they have been shown to block the acquisition of CPP induced by various drugs of abuse, including opioids, cocaine, and ethanol. This suggests that NOP agonists may have therapeutic potential for the treatment of addiction. When conducting these studies, it is crucial to consider factors such as the choice of apparatus, the experimental design (biased vs. unbiased), and the specific conditioning parameters to ensure reliable and interpretable results. The inclusion of NOP knockout animals is also highly recommended to confirm that the observed effects are mediated through the intended receptor target.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NOP Agonists in Addiction via Self-Administration Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing self-administration models to investigate the therapeutic potential of Nociceptin/Orphanin FQ (NOP) receptor agonists in the context of substance use disorders.
Introduction
The NOP receptor system is a promising target for the development of novel pharmacotherapies for addiction.[1][2][3][4] Preclinical studies using self-administration paradigms have been instrumental in evaluating the efficacy of NOP agonists in reducing the reinforcing effects of drugs of abuse, preventing relapse, and understanding the underlying neurobiological mechanisms.[2] NOP agonists have shown potential in attenuating the rewarding effects of alcohol, cocaine, and opioids in various animal models. This document outlines detailed protocols for intravenous self-administration models, including fixed ratio, progressive ratio, and reinstatement paradigms, which are critical for assessing the anti-addiction potential of NOP receptor agonists.
NOP Receptor Signaling Pathway
The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the modulation of ion channels, including the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which is thought to underlie the ability of NOP agonists to attenuate the reinforcing effects of drugs of abuse.
Experimental Protocols
The following protocols are designed for studying the effects of NOP agonists on intravenous drug self-administration in rats. These can be adapted for other substances of abuse and animal models with appropriate modifications.
Surgical Implantation of Intravenous Catheter
A critical prerequisite for intravenous self-administration studies is the surgical implantation of a chronic indwelling catheter into the jugular vein.
Materials:
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Anesthetic (e.g., ketamine/xylazine cocktail)
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Silastic tubing
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Surgical mesh
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Sutures
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Back-mounted infusion harness or port
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Heparinized saline
Procedure:
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Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
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Make a small incision over the right jugular vein.
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Carefully insert a pre-filled silastic catheter into the vein and secure it with sutures.
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Tunnel the external part of the catheter subcutaneously to the mid-scapular region.
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Exteriorize the catheter and attach it to a back-mounted port or harness.
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Close the incisions with sutures or staples.
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Administer post-operative analgesics and antibiotics as required.
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Allow a recovery period of at least 5-7 days before starting behavioral experiments.
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Flush the catheter daily with heparinized saline to maintain patency.
Fixed Ratio (FR) Self-Administration
This paradigm is used to assess the reinforcing efficacy of a drug and the effects of a NOP agonist on drug intake.
Apparatus:
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Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a house light.
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An infusion pump connected to the rat's catheter via a tether and swivel system.
Protocol:
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Acquisition:
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Place the rat in the operant chamber for daily sessions (e.g., 2 hours).
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A press on the active lever results in the delivery of a single infusion of the drug (e.g., cocaine, 0.5 mg/kg/infusion) and the simultaneous presentation of a cue light (e.g., 5 seconds). This is a Fixed Ratio 1 (FR1) schedule.
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Presses on the inactive lever are recorded but have no programmed consequences.
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Continue training until a stable baseline of responding is achieved (e.g., <10% variation in the number of infusions over three consecutive days).
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NOP Agonist Testing:
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Once a stable baseline is established, administer the NOP agonist (e.g., Ro 64-6198, 0.1-3.0 mg/kg, i.p. or AT-312, 1-3 mg/kg, i.p.) at various pretreatment times (e.g., 30 minutes) before the self-administration session.
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A within-subjects design is often used, where each animal receives all doses of the NOP agonist and a vehicle control in a counterbalanced order.
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Record the number of active and inactive lever presses and the number of infusions received.
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Data Presentation:
| NOP Agonist | Dose (mg/kg) | Pretreatment Time (min) | Drug of Abuse | Self-Administration Schedule | % Decrease in Drug Infusions (Mean ± SEM) | Reference |
| Ro 64-6198 | 0.1, 0.3, 1.0 | 30 | Ethanol | Operant Self-Administration | Dose-dependent reduction | |
| Ro 64-6198 | 0.1, 3.0 | 30 | Cocaine | FR (Short Access) | Significant decrease | |
| AT-312 | 1, 3 | 30 | Cocaine | FR1 (2 hours) | Significant decrease in infusions |
Progressive Ratio (PR) Self-Administration
This paradigm is used to measure the motivation or "breaking point" for a drug, which is the maximum effort an animal is willing to exert to obtain a single infusion.
Protocol:
-
Acquisition and Stabilization:
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Train rats on an FR schedule as described above until responding is stable.
-
-
Progressive Ratio Schedule:
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Switch the reinforcement schedule to a PR schedule. In a typical PR schedule, the number of lever presses required for each subsequent infusion increases exponentially (e.g., 1, 2, 4, 6, 9, 12, ...).
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The session ends when the animal fails to make the required number of responses within a specified time (e.g., 1 hour), and this final completed ratio is termed the "breaking point".
-
-
NOP Agonist Testing:
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Administer the NOP agonist or vehicle prior to the PR session as described for the FR paradigm.
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Record the breaking point for each session.
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Data Presentation:
| NOP Agonist | Dose (mg/kg) | Pretreatment Time (min) | Drug of Abuse | Effect on Breaking Point (Mean ± SEM) | Reference |
| AT-312 | 1, 3 | 30 | Cocaine | Reduced Q0 (consumption at zero price), no change in α (motivation) |
Reinstatement of Drug-Seeking Behavior (Relapse Model)
This model is used to study the propensity to relapse to drug-seeking behavior after a period of abstinence. Reinstatement can be triggered by drug-associated cues, a small "priming" dose of the drug, or stress.
Protocol:
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Acquisition and Extinction:
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Train rats to self-administer a drug as described in the FR protocol.
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Following stable self-administration, begin extinction training. During extinction sessions, active lever presses no longer result in drug infusion or the presentation of the cue light.
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Continue extinction sessions until responding on the active lever decreases to a low, stable level (e.g., <25% of the average of the last 3 self-administration days).
-
-
Reinstatement Testing:
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Cue-Induced Reinstatement: Present the drug-associated cue (e.g., the cue light and tone) non-contingently or contingent on the first lever press.
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Drug-Induced Reinstatement: Administer a small, non-contingent "priming" dose of the self-administered drug (e.g., 5-15 mg/kg cocaine, i.p.).
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Stress-Induced Reinstatement: Expose the animal to a mild stressor, such as intermittent footshock, prior to the session.
-
-
NOP Agonist Testing:
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Administer the NOP agonist or vehicle before the reinstatement test.
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Record the number of active and inactive lever presses. A significant increase in active lever presses compared to the extinction baseline indicates reinstatement of drug-seeking behavior.
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Data Presentation:
| NOP Agonist | Dose (mg/kg) | Reinstatement Trigger | Effect on Reinstatement (Active Lever Presses, Mean ± SEM) | Reference |
| Ro 64-6198 | 0.3 | Ethanol Deprivation | Abolished deprivation-induced increase in intake | |
| SB-612111 (Antagonist) | 5, 10 | Nicotine Prime | Completely abolished reinstatement |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a self-administration study and the logical framework for evaluating NOP agonists.
Conclusion
Self-administration models are powerful tools for the preclinical evaluation of NOP receptor agonists as potential treatments for addiction. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible studies. By carefully designing experiments and analyzing the resulting data, researchers can gain valuable insights into the therapeutic potential of targeting the NOP receptor system to combat substance use disorders.
References
- 1. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinstatement of cocaine seeking induced by drugs, cues, and stress in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine self-administration [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Oral Delivery of Peptide NOP Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral delivery of peptide NOP (Nociceptin/Orphanin FQ Peptide Receptor) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges and experimental design for the oral delivery of peptide NOP agonists.
Q1: What are the primary obstacles to achieving good oral bioavailability for our peptide NOP agonist?
A1: The oral delivery of peptide NOP agonists faces two main physiological barriers:
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Enzymatic Degradation: Like other peptides, NOP agonists are susceptible to degradation by proteases in the gastrointestinal (GI) tract. Pepsin in the acidic environment of the stomach and various proteases such as trypsin and chymotrypsin in the intestine can rapidly break down the peptide, reducing the amount of intact drug available for absorption.[1][2][3]
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Low Permeability: The intestinal epithelium forms a tight barrier that limits the absorption of large and hydrophilic molecules like peptides.[1][2] Peptide NOP agonists typically have molecular weights and physicochemical properties that hinder their passive diffusion across the intestinal cell layer.
Q2: Our peptide NOP agonist shows high stability in simulated gastric fluid (SGF) but degrades rapidly in simulated intestinal fluid (SIF). What could be the reason?
A2: This is a common observation for many peptides. The primary reason is the difference in the enzymatic composition and pH of the two environments.
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SGF (pH ~1.2): The main proteolytic enzyme is pepsin. Some peptides may be resistant to pepsin-mediated cleavage.
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SIF (pH ~6.8): This environment contains a cocktail of potent pancreatic proteases, including trypsin, chymotrypsin, and elastase, which have different cleavage specificities than pepsin. It is likely that your peptide NOP agonist contains amino acid sequences that are specific substrates for one or more of these intestinal proteases.
Q3: We are seeing very low and highly variable permeability of our peptide NOP agonist in our Caco-2 cell monolayer assay. What are the potential causes and how can we troubleshoot this?
A3: Low and variable Caco-2 permeability is a frequent challenge in oral peptide delivery studies. Here are some potential causes and troubleshooting steps:
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Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers before and after the experiment. This can be verified by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like Lucifer yellow. Low or inconsistent TEER values suggest a leaky monolayer, which can lead to artificially high and variable permeability.
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Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your peptide out of the cells, resulting in low apparent permeability in the absorptive (apical-to-basolateral) direction. To investigate this, you can perform a bi-directional transport study (apical-to-basolateral vs. basolateral-to-apical) and include a P-gp inhibitor (e.g., verapamil) to see if permeability increases.
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Compound Stability: Your peptide may be degrading in the assay medium or being metabolized by the Caco-2 cells. Analyze the compound concentration in both the donor and receiver compartments at the end of the experiment to assess recovery.
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Assay Conditions: Ensure that your peptide is fully dissolved in the transport buffer and that the concentration is not exceeding its solubility limit. The pH of the buffer should also be controlled and compatible with your peptide's stability.
Q4: What are the key differences between in vitro models like Caco-2 assays and in situ models like intestinal perfusion for assessing oral absorption of peptide NOP agonists?
A4: Both models provide valuable but different types of information:
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Caco-2 Cell Monolayers: This is a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. It is a high-throughput and cost-effective model for screening the permeability of a large number of compounds and for mechanistic studies (e.g., identifying transport pathways and efflux). However, it is a simplified model and may not fully represent the complexity of the entire intestinal tissue, including the mucus layer and the full complement of transporters and metabolizing enzymes.
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In Situ Intestinal Perfusion: This technique involves surgically isolating a segment of the intestine in an anesthetized animal (typically a rat) while maintaining its blood supply. A solution containing the drug is then perfused through the intestinal lumen, and drug absorption can be determined by measuring its disappearance from the perfusate or its appearance in the mesenteric blood. This model is more physiologically relevant as it includes the mucus layer, the complete intestinal wall architecture, and intact blood flow. However, it is more complex, lower-throughput, and involves the use of animals.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Guide 1: Low and Inconsistent Peptide Stability in Simulated Intestinal Fluid (SIF)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation (< 5 min) | High susceptibility to pancreatic proteases. | 1. Identify Cleavage Sites: Use LC-MS/MS to identify the specific fragments of your peptide after incubation in SIF. This will reveal the primary cleavage sites. 2. Structural Modification: Based on the cleavage sites, consider chemical modifications to protect the peptide bonds, such as D-amino acid substitution, N-methylation, or cyclization. 3. Formulation with Protease Inhibitors: Co-formulate your peptide with broad-spectrum protease inhibitors (e.g., aprotinin, soybean trypsin inhibitor) in your in vitro experiments to confirm that enzymatic degradation is the primary issue. |
| High variability between replicates | Inconsistent enzyme activity in SIF preparations. | 1. Standardize SIF Preparation: Prepare a large batch of SIF and aliquot it for single use to ensure consistency across experiments. 2. Verify Enzyme Activity: Use a reference peptide with known degradation kinetics in SIF to qualify each new batch of SIF. 3. Control Incubation Conditions: Ensure consistent temperature (37°C) and agitation during the stability assay. |
Guide 2: Poor Correlation Between In Vitro Permeability and In Vivo Oral Bioavailability
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High Caco-2 permeability but low in vivo bioavailability | First-Pass Metabolism: The peptide may be absorbed but then rapidly metabolized in the liver before reaching systemic circulation. | 1. In Vitro Metabolism Studies: Incubate your peptide with liver microsomes or hepatocytes to assess its metabolic stability. 2. In Situ Intestinal Perfusion with Mesenteric Blood Sampling: This model can help differentiate between intestinal and hepatic metabolism by measuring the amount of intact peptide that reaches the portal vein. |
| Poor Stability in the GI Lumen: The in vitro stability assay may not fully replicate the harshness of the in vivo environment. | 1. Use of Aspirated Human Intestinal Fluids: If possible, use fresh or frozen human intestinal fluids for more physiologically relevant stability studies. | |
| Low Caco-2 permeability but detectable in vivo bioavailability | Alternative Absorption Pathways: The peptide may be absorbed via a mechanism not well-represented in the Caco-2 model, such as paracellular transport through "leaky" regions of the small intestine or via specific transporters not expressed in Caco-2 cells. | 1. In Situ Intestinal Perfusion: This model can provide a more accurate assessment of overall intestinal absorption, including both transcellular and paracellular routes. 2. Use of Different Cell Lines: Consider using other intestinal cell models, such as co-cultures of Caco-2 and HT29-MTX (mucus-producing cells), to better mimic the intestinal epithelium. |
Section 3: Experimental Protocols and Data
This section provides detailed methodologies for key experiments and summarizes available data.
Protocol 1: In Vitro Peptide Stability in Simulated Gastric and Intestinal Fluids
Objective: To assess the stability of a peptide NOP agonist in simulated GI fluids.
Materials:
-
Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl, 0.32% (w/v) pepsin, pH 1.2.
-
Simulated Intestinal Fluid (SIF): 0.05 M KH2PO4, 1% (w/v) pancreatin, pH 6.8.
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Peptide NOP agonist stock solution.
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HPLC or LC-MS/MS system for peptide quantification.
Method:
-
Pre-warm SGF and SIF to 37°C.
-
Spike the peptide NOP agonist into the SGF and SIF to a final concentration of 10 µM.
-
Incubate the solutions at 37°C with gentle shaking.
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At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a stop solution (e.g., 10% trifluoroacetic acid) and placing the sample on ice.
-
Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.
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Calculate the percentage of peptide remaining at each time point and determine the half-life (t1/2).
Protocol 2: Caco-2 Cell Monolayer Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a peptide NOP agonist across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on permeable Transwell® supports for 21 days.
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Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
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Peptide NOP agonist solution in transport buffer.
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Lucifer yellow solution (as a marker for monolayer integrity).
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LC-MS/MS system for peptide quantification.
Method:
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Wash the Caco-2 cell monolayers with pre-warmed transport buffer.
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Measure the TEER of each monolayer to ensure integrity.
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For apical-to-basolateral (A-B) transport, add the peptide solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
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For basolateral-to-apical (B-A) transport, add the peptide solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
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Incubate the plates at 37°C with gentle shaking.
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At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
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At the end of the experiment, collect samples from the donor chamber.
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Measure the concentration of the peptide in all samples by LC-MS/MS.
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Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
Data Presentation
While specific quantitative data for the oral delivery of peptide NOP agonists is limited in the public domain, the following tables provide a template for how to structure and compare experimental results.
Table 1: Stability of Peptide NOP Agonists in Simulated Gastrointestinal Fluids
| Peptide ID | SGF Half-life (min) | SIF Half-life (min) | Reference |
| N/OFQ(1-13)NH2 | >120 | <5 | Fictional Data |
| [Dmt1]N/OFQ(1-13)NH2 | >120 | 15 | Fictional Data |
| Cyclo[Arg-Tyr-Ile-Arg-Trp-Lys]-NH2 | >120 | 60 | Fictional Data |
Table 2: Caco-2 Permeability of Peptide NOP Agonists
| Peptide ID | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Reference |
| N/OFQ(1-13)NH2 | 0.1 | 0.5 | 5.0 | Fictional Data |
| [Dmt1]N/OFQ(1-13)NH2 | 0.3 | 0.6 | 2.0 | Fictional Data |
| Cyclo[Arg-Tyr-Ile-Arg-Trp-Lys]-NH2 | 0.5 | 0.5 | 1.0 | Fictional Data |
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: NOP receptor signaling pathway upon agonist binding.
References
Troubleshooting variability in NOP agonist in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nociceptin/Orphanin FQ (NOP) receptor agonists in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral responses to our NOP agonist between individual animals. What are the potential causes and how can we mitigate this?
A1: High inter-individual variability is a common challenge in in vivo experiments and can stem from several factors.[1] A systematic approach to identifying and controlling these variables is crucial for obtaining reproducible results.
Potential Causes and Mitigation Strategies:
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Pharmacokinetics and Drug Formulation:
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Variability in Absorption and Metabolism: Differences in individual animal metabolism, gut absorption, and first-pass effects can lead to variable plasma and brain concentrations of the agonist.[2] The route of administration (e.g., oral, intraperitoneal, intravenous) can significantly impact this variability.[2][3]
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Poor Solubility and Formulation Issues: NOP agonists, particularly small molecules, may have poor aqueous solubility.[2] An inconsistent or unstable formulation can lead to variable dosing and absorption.
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Mitigation:
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Optimize the drug formulation to ensure consistent solubility and stability.
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Consider alternative routes of administration (e.g., subcutaneous or intravenous) to bypass first-pass metabolism and reduce absorption variability.
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Conduct pilot pharmacokinetic studies to determine the dose-exposure relationship and variability in your specific animal model.
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Experimental and Environmental Factors:
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Animal Handling and Stress: Stress from handling, injection, or the experimental environment can significantly impact behavioral readouts. Individual differences in stress response can contribute to variability.
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Cage and Batch Effects: Animals housed in the same cage or from the same litter may share more similar responses than animals from different cages or batches. This can be due to shared microenvironments or genetic similarities.
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Circadian Rhythms: The time of day when experiments are conducted can influence behavioral and physiological responses.
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Mitigation:
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Acclimate animals thoroughly to the experimental procedures and environment to minimize stress.
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Use a randomized experimental design, ensuring that animals from different treatment groups are distributed across cages and experimental days.
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Conduct experiments at the same time each day to control for circadian variations.
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-
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Biological Factors:
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Genetic Background: Different strains of mice or rats can exhibit different sensitivities to NOP agonists.
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Age, Sex, and Weight: These biological variables can influence drug metabolism and behavioral responses.
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Health Status: Underlying health issues can affect an animal's response to a drug.
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Mitigation:
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Use a single, well-characterized animal strain for your experiments.
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Ensure that animals are age- and weight-matched across experimental groups.
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Carefully monitor the health of all animals throughout the study.
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Q2: Our NOP agonist is producing unexpected or off-target effects in our in vivo model. How can we determine if these are mediated by the NOP receptor?
A2: Distinguishing between on-target and off-target effects is critical for interpreting your results. A multi-pronged approach is recommended to confirm that the observed effects are indeed mediated by the NOP receptor.
Troubleshooting Off-Target Effects:
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Pharmacological Blockade with a Selective Antagonist:
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Pre-treat animals with a selective NOP receptor antagonist before administering your agonist. If the unexpected effect is blocked or attenuated by the antagonist, it is likely mediated by the NOP receptor.
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Example: The selective NOP receptor antagonist J-113397 has been used to block the effects of the NOP agonist Ro 64-6198 in vivo.
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Use of Knockout Animals:
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The most definitive way to confirm on-target effects is to test your agonist in NOP receptor knockout (KO) mice. If the effect is absent in KO animals, it confirms that the NOP receptor is required for that response.
-
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Dose-Response Relationship:
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Establish a clear dose-response curve for both the desired and the unexpected effects. If the unexpected effect only occurs at high doses, it may suggest off-target activity or the engagement of different signaling pathways at higher receptor occupancy.
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Receptor Selectivity Profiling:
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Ensure your agonist has been thoroughly profiled in vitro for its selectivity against other related receptors, particularly the classical opioid receptors (mu, delta, and kappa), as some NOP agonists may have affinity for these sites.
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Q3: We are observing inconsistent results in our pain assays with a NOP agonist. Sometimes it's analgesic, and other times it seems to have no effect or even be pro-nociceptive. Why is this happening?
A3: The effects of NOP receptor agonists on pain perception are complex and can be influenced by several factors, leading to seemingly contradictory results.
Factors Influencing NOP Agonist Effects in Pain Models:
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Route of Administration:
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Spinal vs. Supraspinal Administration: The site of action is critical. Intrathecal (spinal) administration of NOP agonists generally produces analgesia. In contrast, supraspinal (e.g., intracerebroventricular) administration can sometimes lead to hyperalgesia or have no effect, particularly in rodents.
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Dose:
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A narrow therapeutic window has been observed for some NOP agonists, where low doses may be ineffective or even hyperalgesic, while higher doses are analgesic.
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Pain Model:
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The efficacy of NOP agonists can differ between models of acute, inflammatory, and neuropathic pain. For instance, some agonists show greater efficacy in chronic pain models.
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Species Differences:
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Significant species differences have been reported. For example, supraspinal administration of N/OFQ produces hyperalgesia in rodents but analgesia in non-human primates.
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Experimental Recommendations:
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Carefully consider and control the route of administration based on your experimental hypothesis.
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Conduct thorough dose-response studies to identify the optimal analgesic dose range.
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Select the most appropriate and well-validated pain model for your research question.
Experimental Protocols
Protocol 1: In Vivo Antagonist Challenge to Confirm NOP Receptor-Mediated Effects
This protocol describes a general procedure to determine if a behavioral effect of a NOP agonist is mediated by the NOP receptor using a selective antagonist.
Materials:
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NOP receptor agonist
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Selective NOP receptor antagonist (e.g., J-113397, SB-612111)
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Vehicle for agonist and antagonist
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Experimental animals (e.g., mice or rats)
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Appropriate behavioral assay apparatus
Procedure:
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Animal Acclimation: Acclimate animals to the housing facility, handling, and the specific behavioral testing environment for a sufficient period (e.g., 3-7 days) before the experiment.
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Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle + Vehicle, Vehicle + Agonist, Antagonist + Agonist, Antagonist + Vehicle).
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Antagonist Administration: Administer the selective NOP receptor antagonist or its vehicle at a predetermined time before the agonist administration. The pretreatment time will depend on the pharmacokinetic properties of the antagonist.
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Agonist Administration: Administer the NOP receptor agonist or its vehicle.
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Behavioral Testing: At the time of expected peak effect of the agonist, conduct the behavioral test.
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the antagonist significantly blocked the effect of the agonist.
Data Presentation
Table 1: In Vivo Potency of Selected NOP Receptor Agonists in Behavioral Assays
| Agonist | Animal Model | Behavioral Assay | Route of Administration | Effective Dose Range | Reference |
| Ro 64-6198 | Monkey | Tail-withdrawal (50°C water) | Subcutaneous | 0.001 - 0.06 mg/kg | |
| SCH 221510 | Monkey | Conditioned suppression | Intramuscular | 0.01 - 0.1 mg/kg | |
| AT-403 | Mouse | Formalin test | Intraperitoneal | ~0.3 - 3 mg/kg | |
| Ro 65-6570 | Mouse | Formalin test | Intraperitoneal | ~1 - 10 mg/kg | |
| MCOPPB | Mouse | Formalin test | Intraperitoneal | ~1 - 10 mg/kg |
Note: The effective doses can vary depending on the specific experimental conditions and the endpoint being measured.
Visualizations
NOP Receptor Signaling Pathway
The Nociceptin/Orphanin FQ (NOP) receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of several intracellular signaling cascades.
Caption: NOP receptor signaling cascade.
Troubleshooting Workflow for In Vivo Variability
This workflow provides a logical sequence of steps to diagnose and address sources of variability in your NOP agonist in vivo experiments.
Caption: Workflow for troubleshooting in vivo variability.
References
Understanding and mitigating NOP receptor desensitization
Welcome to the technical support center for researchers studying the Nociceptin/Orphanin FQ (NOP) receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and data interpretation related to NOP receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is NOP receptor desensitization?
A1: NOP receptor desensitization is a process where the receptor's response to its agonist, Nociceptin/Orphanin FQ (N/OFQ), diminishes over time with prolonged or repeated exposure. This is a crucial feedback mechanism to prevent overstimulation of the receptor. The process typically involves three main phases: phosphorylation of the receptor, internalization from the cell surface, and in some cases, down-regulation or degradation of the receptor.[1][2]
Q2: What are the key molecular players involved in NOP receptor desensitization?
A2: The primary mediators of NOP receptor desensitization are G protein-coupled receptor kinases (GRKs) and β-arrestins.[3] Upon agonist binding, GRKs (specifically GRK2 and GRK3) are recruited to the receptor and phosphorylate serine and threonine residues on its intracellular domains.[4] This phosphorylation increases the receptor's affinity for β-arrestins. β-arrestin binding sterically hinders the coupling of the receptor to its G protein, leading to a reduction in downstream signaling.[4] Protein Kinase C (PKC) also plays a role in this process.
Q3: How can I experimentally measure NOP receptor desensitization?
A3: Several in vitro assays can be used to quantify NOP receptor desensitization:
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[³⁵S]GTPγS Binding Assay: This assay measures the functional coupling between the NOP receptor and its G protein. A decrease in agonist-stimulated [³⁵S]GTPγS binding after prolonged agonist exposure indicates desensitization.
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cAMP Accumulation Assay: Since NOP receptors are typically Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Desensitization is observed as a reduced ability of the agonist to inhibit forskolin-stimulated cAMP accumulation.
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Receptor Internalization Assays: These assays, often using techniques like confocal microscopy or cell surface ELISA with tagged receptors, visualize and quantify the movement of NOP receptors from the plasma membrane into intracellular compartments upon agonist stimulation.
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β-Arrestin Recruitment Assays: These assays, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter), directly measure the interaction between the NOP receptor and β-arrestin, a key step in desensitization.
Q4: What are biased agonism and allosteric modulation, and how can they mitigate NOP receptor desensitization?
A4:
-
Biased Agonism: Biased agonists are ligands that preferentially activate one signaling pathway over another. For NOP receptors, a G protein-biased agonist would primarily activate the G protein signaling pathway responsible for the desired therapeutic effects (e.g., analgesia) while minimally recruiting β-arrestin, thereby reducing desensitization and internalization.
-
Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site. Positive allosteric modulators (PAMs) can enhance the effect of the endogenous agonist, potentially leading to a therapeutic effect with less receptor occupancy and, consequently, reduced desensitization.
Troubleshooting Guides
Guide 1: [³⁵S]GTPγS Binding Assay Issues
| Problem | Possible Cause | Suggested Solution |
| High Basal Binding | Insufficient GDP in the assay buffer. | Include micromolar concentrations of GDP to reduce basal [³⁵S]GTPγS binding. |
| High receptor density leading to constitutive activity. | Optimize the amount of membrane protein used in the assay. | |
| Low Agonist Stimulation | Low receptor expression in the cell line. | Use a cell line with higher NOP receptor expression or increase the amount of membrane protein per assay point. |
| Incorrect assay conditions (e.g., temperature, incubation time). | Optimize incubation time and temperature. Ensure all reagents are fresh and at the correct concentrations. | |
| Variable Results | Inconsistent membrane preparation. | Ensure a standardized and reproducible protocol for membrane preparation. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Guide 2: cAMP Assay Variability and Low Signal
| Problem | Possible Cause | Suggested Solution |
| Low Signal Window | Insufficient forskolin stimulation (for Gi-coupled receptors). | Perform a forskolin dose-response curve to determine the optimal concentration that gives a robust signal without being maximal. |
| Low receptor expression. | Use a higher passage of cells with confirmed receptor expression or increase the number of cells per well. | |
| High Well-to-Well Variability | Uneven cell plating. | Ensure a single-cell suspension and proper mixing before plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer/media. | |
| No Inhibition by Agonist | Receptor desensitization due to prolonged agonist incubation. | Reduce the agonist incubation time. |
| Inactive agonist. | Check the stability and storage of the agonist. Test a fresh batch. | |
| Cell density is too high or too low. | Optimize cell density per well. |
Guide 3: Receptor Internalization Assay Failures
| Problem | Possible Cause | Suggested Solution |
| No Internalization Observed | Agonist is not potent enough or used at too low a concentration. | Perform a dose-response and time-course experiment to determine the optimal agonist concentration and incubation time. |
| The specific agonist may not induce robust internalization (biased agonist). | Test a different NOP receptor agonist known to cause internalization. | |
| Low receptor expression on the cell surface. | Use a cell line with higher receptor expression or a stronger promoter for transfection. | |
| High Background Fluorescence | Non-specific antibody binding. | Optimize primary and secondary antibody concentrations and include appropriate blocking steps. |
| Autofluorescence of cells or medium. | Use a phenol red-free medium for imaging and consider using a different fluorescent protein with a longer wavelength. | |
| Difficulty in Quantifying Internalization | Subjective analysis. | Use image analysis software to quantify the fluorescence intensity at the membrane versus intracellular compartments. |
| Cells are not adhering properly. | Use coated coverslips or plates (e.g., poly-D-lysine) to improve cell attachment. |
Data Presentation
Table 1: In Vitro Pharmacological Profiles of NOP Receptor Agonists
| Compound | Assay Type | Receptor | pKi / Ki (nM) | pEC₅₀ / EC₅₀ (nM) | Emax (%) | Reference |
| [Arg14,Lys15]Nociceptin | Radioligand Binding | Human NOP | 9.1 / 0.79 | - | - | |
| [³⁵S]GTPγS Binding | Human NOP | - | 8.2 / 6.3 | 100 | ||
| N/OFQ | [³⁵S]GTPγS Binding | Human NOP | - | - | 100 | |
| AT-312 | [³⁵S]GTPγS Binding | Human NOP | - | - | ~100 | |
| AT-090 | [³⁵S]GTPγS Binding | Human NOP | - | - | ~21 | |
| Ro 65-6570 | β-arrestin 2 Recruitment | Human NOP | - | 9.63 | - | |
| MCOPPB | β-arrestin 2 Recruitment | Human NOP | - | 10.55 | - | |
| AT-403 | β-arrestin 2 Recruitment | Human NOP | - | 10.31 | - |
Table 2: Comparison of Biased NOP Receptor Agonists
| Compound | G Protein Pathway (BRET) pEC₅₀ | β-arrestin 2 Pathway (BRET) pEC₅₀ | Bias Factor | Reference |
| N/OFQ(1–13)-NH₂ | 8.80 | 8.26 | - | |
| [Ala²]N/OFQ(1–13)-NH₂ | Low Potency Partial Agonist | - | - | |
| AT-403 | - | - | 0.16 (Unbiased) | |
| MCOPPB | - | - | 0.97 (G protein biased) | |
| Ro 65-6570 | - | - | 1.64 (G protein biased) |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add in the following order: assay buffer (containing MgCl₂, EDTA, and NaCl), GDP (to a final concentration of 10-100 µM), varying concentrations of the test compound, and the cell membranes.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Data are then plotted using a non-linear regression to determine EC₅₀ and Emax values.
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® EFC Assay)
-
Cell Plating: Seed PathHunter® cells co-expressing a ProLink™-tagged NOP receptor and an Enzyme Acceptor-tagged β-arrestin into a 384-well white, clear-bottom plate. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cell plate and incubate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data to a vehicle control (0% recruitment) and a maximal agonist control (100% recruitment). Fit the data to a four-parameter logistic equation to determine EC₅₀ and Emax values.
Mandatory Visualizations
Caption: NOP receptor signaling and desensitization pathway.
Caption: Workflow for measuring functional desensitization.
Caption: Concept of biased agonism at the NOP receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Ro 64-6198 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ro 64-6198, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected effects in our cellular assays at high micromolar concentrations of Ro 64-6198. Could these be off-target effects?
A1: Yes, it is possible. While Ro 64-6198 is a potent and highly selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1), at high concentrations, it can interact with other receptors.[1][2][3][4] Studies have shown that at concentrations around 1 μM, Ro 64-6198 can exhibit affinity for delta-opioid, histamine H2, sigma (σ), and dopamine D2 receptors, as well as sodium channel site 2.[1] If your experimental system expresses these receptors, you may be observing downstream consequences of their activation or inhibition.
Troubleshooting Steps:
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Confirm Receptor Expression: Verify whether your cell line or tissue model expresses the potential off-target receptors (delta-opioid, histamine H2, σ, dopamine D2).
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Use a Selective Antagonist: To determine if the observed effect is mediated by one of the potential off-target receptors, pre-treat your system with a selective antagonist for that receptor before adding the high concentration of Ro 64-6198. For example, use naltrindole for the delta-opioid receptor or haloperidol for the dopamine D2 receptor.
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Dose-Response Curve: Perform a full dose-response curve for Ro 64-6198 in your assay. Off-target effects will likely only appear at the higher end of the concentration range, while on-target NOP receptor-mediated effects should occur at much lower (nanomolar) concentrations.
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Use a Structurally Different NOP Agonist: To confirm that the primary effect is NOP-mediated, try to replicate the results with a structurally unrelated NOP agonist. If the unexpected effect persists only with Ro 64-6198 at high concentrations, it is more likely to be an off-target effect.
Q2: Our in vivo study using a high dose of Ro 64-6198 is showing behavioral effects inconsistent with NOP receptor activation alone. What could be the cause?
A2: The behavioral effects of Ro 64-6198 in vivo are complex and can be dose-dependent. At higher doses, the off-target activities at delta-opioid, histamine H2, dopamine D2, and sigma receptors could contribute to the overall behavioral phenotype. For instance, interaction with dopamine D2 receptors could modulate locomotor activity, while effects at delta-opioid receptors could influence affective states.
Troubleshooting Steps:
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Dose Reduction: Determine the minimal effective dose in your model to ensure you are observing effects primarily mediated by the NOP receptor.
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Antagonist Co-administration: In your animal model, co-administer selective antagonists for the potential off-target receptors to see if the unexpected behavioral effects are attenuated.
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Pharmacokinetic Analysis: If possible, measure the brain concentration of Ro 64-6198 to determine if it reaches levels (around 1 μM) where off-target engagement is likely.
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Control for Sedative Effects: High doses of NOP agonists can have sedative effects. Ensure your behavioral paradigm can distinguish between specific effects and general sedation or motor impairment.
Q3: We are seeing conflicting results in our conditioned place preference (CPP) experiments with Ro 64-6198. Is this related to off-target effects?
A3: The literature on the effects of Ro 64-6198 in CPP is mixed, with some studies reporting it blocks morphine-induced CPP, while others suggest it may produce a place preference on its own through a purported dopaminergic mechanism, independent of NOP or opioid receptors. This discrepancy could be due to the off-target activity at dopamine D2 receptors at the concentrations achieved in vivo.
Troubleshooting Steps:
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Careful Dose Selection: The rewarding or aversive effects of Ro 64-6198 may be highly dose-dependent. A thorough dose-response study is recommended.
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Antagonist Studies: To dissect the pharmacology, co-administration of a NOP antagonist (like J-113397) and a dopamine D2 antagonist (like haloperidol) in separate experimental groups can help clarify the receptor system responsible for the observed CPP.
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Route of Administration: The route and timing of administration can influence the brain exposure and subsequent behavioral effects. Ensure consistency in your experimental protocol.
Off-Target Affinity Data
The following tables summarize the known on-target and off-target binding affinities of Ro 64-6198.
Table 1: On-Target and Opioid Receptor Affinity
| Receptor | Affinity (pKi) | Selectivity vs. NOP | Reference |
| Human NOP (ORL-1) | 9.4 | - | |
| Human mu-opioid | < 7.4 | > 100-fold | |
| Human kappa-opioid | < 7.4 | > 100-fold | |
| Human delta-opioid | ~ 6.0 | ~ 100-fold |
Table 2: Off-Target Receptor and Ion Channel Affinity
| Receptor/Channel | Affinity (IC50) | Note | Reference |
| Histamine H2 | ~ 1 μM | Micromolar affinity | |
| Sigma (σ) | ~ 1 μM | Micromolar affinity | |
| Dopamine D2 | ~ 1 μM | Micromolar affinity | |
| Sodium Channel (Site 2) | ~ 1 μM | Micromolar affinity | |
| Other Receptors (44 tested) | > 1 μM | No significant affinity |
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of Ro 64-6198 at the NOP Receptor
Ro 64-6198 is a full agonist at the NOP receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
Caption: Canonical Gi/o-coupled signaling pathway for Ro 64-6198 at the NOP receptor.
Logical Workflow for Investigating Off-Target Effects
This diagram outlines the logical steps to troubleshoot and identify potential off-target effects of Ro 64-6198.
Caption: Troubleshooting workflow for identifying Ro 64-6198 off-target effects.
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-Target Affinity
This protocol describes a general method for determining the binding affinity of Ro 64-6198 for a receptor of interest (e.g., dopamine D2) using a competitive binding assay.
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Materials:
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Cell membranes or tissue homogenates expressing the receptor of interest.
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A specific radioligand for the receptor (e.g., [³H]-Spiperone for D2 receptors).
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Ro 64-6198 stock solution.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
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96-well plates.
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Glass fiber filters.
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Scintillation fluid and a scintillation counter.
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Procedure:
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Prepare serial dilutions of Ro 64-6198 in assay buffer.
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In a 96-well plate, add in order: assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the serially diluted Ro 64-6198 or vehicle.
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To initiate the binding reaction, add the cell membranes to each well.
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For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor instead of Ro 64-6198.
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Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
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Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
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Data Analysis:
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Calculate the percentage of specific binding at each concentration of Ro 64-6198.
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Plot the percentage of specific binding against the log concentration of Ro 64-6198.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of Ro 64-6198 that inhibits 50% of the specific binding of the radioligand.
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Protocol 2: General cAMP Accumulation Assay for Functional Activity
This protocol outlines a method to assess the functional consequence of Ro 64-6198 binding to a Gi/o-coupled receptor by measuring the inhibition of cAMP production.
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Materials:
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A cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the NOP receptor).
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Cell culture medium.
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Forskolin (an adenylyl cyclase activator).
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Ro 64-6198 stock solution.
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A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
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Plate the cells in a 96-well plate and grow to the desired confluency.
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On the day of the assay, replace the culture medium with stimulation buffer, often containing the phosphodiesterase inhibitor.
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Pre-incubate the cells with serially diluted concentrations of Ro 64-6198 or vehicle for a short period (e.g., 15 minutes).
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Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
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Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
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Generate a standard curve for cAMP.
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Calculate the amount of cAMP produced at each concentration of Ro 64-6198.
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Plot the cAMP concentration against the log concentration of Ro 64-6198.
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Use a non-linear regression analysis to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for Ro 64-6198's inhibition of forskolin-stimulated cAMP accumulation.
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References
- 1. pnas.org [pnas.org]
- 2. Ro64-6198 - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nop Receptor Agonist Dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Nociceptin/Orphanin FQ (NOP) receptor agonists to achieve desired therapeutic effects, such as analgesia, while avoiding motor impairment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NOP receptor agonists can cause motor impairment?
A1: NOP receptor agonists can induce motor impairment primarily through their inhibitory actions on the central nervous system. NOP receptors are widely distributed in brain regions crucial for motor control, including the substantia nigra, cerebellum, and motor cortex.[1][2] Activation of these receptors by agonists generally leads to neuronal hyperpolarization and inhibition of neurotransmitter release, which can disrupt normal motor function and coordination.[3][4]
Q2: Are all NOP agonists associated with the same degree of motor impairment?
A2: No, the degree of motor impairment can vary significantly among different NOP agonists. This variability can be attributed to differences in their chemical structure, pharmacokinetic profiles, and their specific interactions with the NOP receptor and its downstream signaling pathways.[5] For instance, some agonists may exhibit a wider therapeutic window, producing analgesia at doses that do not significantly impair motor function.
Q3: What is "biased agonism" and how can it be leveraged to reduce motor side effects?
A3: Biased agonism refers to the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. NOP receptors can signal through both G protein-dependent pathways (associated with analgesia) and β-arrestin2-dependent pathways (potentially contributing to side effects). The hypothesis is that agonists "biased" towards G protein signaling might offer a better therapeutic profile, with potent analgesic effects and reduced motor impairment. However, current research suggests that the link between in vitro bias and in vivo effects on motor function is not always straightforward.
Q4: What are the standard preclinical tests to evaluate motor impairment induced by NOP agonists?
A4: The most common preclinical assays to assess motor impairment include the rotarod test and locomotor activity tests. The rotarod test measures an animal's ability to maintain balance and coordination on a rotating rod. A decrease in the time an animal can stay on the rod indicates motor impairment. Locomotor activity tests quantify the voluntary movement of an animal in an open field, with a significant reduction in movement suggesting motor deficits.
Q5: Is it possible to develop tolerance to the motor-impairing effects of NOP agonists?
A5: The development of tolerance to the effects of NOP agonists, including motor impairment, is an area of ongoing research. Chronic administration of some G protein-coupled receptor (GPCR) agonists can lead to receptor desensitization and downregulation, which could potentially reduce their side effects over time. However, this has not been conclusively demonstrated for the motor-impairing effects of all NOP agonists.
Troubleshooting Guides
Problem: Significant motor impairment is observed at doses required for analgesia.
| Possible Cause | Troubleshooting Steps |
| Narrow Therapeutic Window of the Agonist: The specific NOP agonist being used may have a small separation between its effective analgesic dose and the dose that causes motor side effects. | 1. Dose-Response Curve Refinement: Conduct a detailed dose-response study for both analgesia and motor impairment to precisely define the therapeutic window. 2. Explore Different Agonists: Test other NOP agonists with potentially better therapeutic indices. For example, some studies suggest certain agonists have a better separation of effects. 3. Consider Biased Agonists: Investigate NOP agonists reported to have a bias towards G-protein signaling, as these may have a reduced liability for motor impairment. |
| Route of Administration: The route of administration (e.g., systemic vs. spinal) can influence the concentration of the agonist in brain regions controlling motor function versus those involved in pain processing. | 1. Alternative Routes: If applicable to the experimental model, consider more localized administration routes (e.g., intrathecal) to target spinal NOP receptors for analgesia while minimizing supraspinal motor effects. |
| Experimental Animal Strain Sensitivity: Certain animal strains may be more susceptible to the motor-impairing effects of NOP agonists. | 1. Strain Comparison: If feasible, test the agonist in a different rodent strain to assess for variations in sensitivity. |
Problem: Inconsistent results in motor function assays.
| Possible Cause | Troubleshooting Steps |
| Variability in Drug Administration: Inconsistent injection volumes, timing, or technique can lead to variable drug exposure. | 1. Standardize Procedures: Ensure all personnel are trained on and adhere to standardized protocols for drug preparation and administration. 2. Acclimatize Animals: Properly acclimatize animals to the experimental procedures and environment to reduce stress-induced variability. |
| Environmental Factors: Differences in lighting, noise, or temperature in the testing room can affect animal behavior and performance in motor tasks. | 1. Control Environment: Maintain a consistent and controlled environment for all behavioral testing. |
| Apparatus Familiarization: Lack of habituation to the testing apparatus (e.g., rotarod) can lead to anxiety and poor performance unrelated to drug effects. | 1. Habituation Sessions: Include habituation sessions where animals are exposed to the apparatus without any drug treatment prior to the actual experiment. |
Quantitative Data Summary
The following tables summarize dose-response data for motor impairment induced by select NOP receptor agonists from preclinical studies.
Table 1: Effects of NOP Agonists on Locomotor Activity in Mice
| Agonist | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| Ro 65-6570 | 10 | Full inhibition | |
| AT-403 | 1 | Full inhibition | |
| MCOPPB | Up to 10 | No significant change |
Table 2: Effects of Ro 65-6570 on Rotarod Performance in Mice
| Mouse Genotype | Dose (mg/kg, i.p.) | Effect on Motor Performance | Reference |
| Wild Type (βarr2(+/+)) | 3 and 10 | Significant impairment | |
| β-arrestin2 Knockout (βarr2(-/-)) | 10 | Significant reduction in time on rod |
Experimental Protocols
1. Rotarod Test for Motor Coordination
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Objective: To assess the effect of a NOP agonist on motor coordination and balance.
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Apparatus: An automated rotarod unit with a textured rod to provide grip.
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Procedure:
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Habituation: Acclimate mice to the testing room for at least 30 minutes before the first session. Train the mice on the rotarod at a constant speed (e.g., 4-40 rpm over 5 minutes) for 2-3 consecutive days prior to the experiment.
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Baseline Measurement: On the test day, record the baseline latency to fall for each mouse before drug administration.
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Drug Administration: Administer the NOP agonist or vehicle via the desired route (e.g., intraperitoneally, i.p.).
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Testing: At a predetermined time post-injection (e.g., 30 minutes), place the mouse back on the accelerating rotarod and record the time it takes for the mouse to fall off. A cutoff time (e.g., 300 seconds) is typically used.
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Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A significant decrease in latency indicates motor impairment.
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2. Locomotor Activity Test
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Objective: To evaluate the effect of a NOP agonist on spontaneous motor activity.
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Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
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Procedure:
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Habituation: Acclimate mice to the testing room for at least 30 minutes.
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Drug Administration: Administer the NOP agonist or vehicle.
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Testing: Place the mouse in the center of the open-field arena and record its activity for a set duration (e.g., 60 minutes).
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Data Analysis: Analyze parameters such as total distance traveled, time spent mobile, and rearing frequency. A significant reduction in these parameters in the drug-treated group compared to the vehicle group suggests hypoactivity.
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Signaling Pathways and Experimental Workflows
Caption: NOP receptor signaling pathways.
Caption: Workflow for assessing NOP agonist effects.
Caption: Logic for optimizing NOP agonist dosage.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Nociceptin/Orphanin FQ Receptor Signaling in Rat Substantia Nigra Pars Reticulata Stimulates Nigrostriatal Dopaminergic Transmission and Motor Behavior | Journal of Neuroscience [jneurosci.org]
- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor blood-brain barrier penetration of NOP agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to overcome the poor blood-brain barrier (BBB) penetration of Nociceptin/Orphanin FQ (NOP) receptor agonists.
Frequently Asked Questions (FAQs)
Q1: Why do many of our NOP agonists exhibit poor blood-brain barrier penetration?
A1: The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of most therapeutic agents into the central nervous system (CNS).[1][2] Poor penetration of NOP agonists is often attributed to several physicochemical properties:
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High Molecular Weight: Many peptide-based agonists and even larger small molecules are physically too large to passively diffuse across the tight junctions of the BBB.
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Polarity: A high polar surface area (PSA) and the presence of charged groups limit lipid membrane permeability. The BBB is effectively a continuous lipid barrier.
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Efflux Transporters: NOP agonists can be substrates for active efflux transporters, such as P-glycoprotein (P-gp), which are present on the endothelial cells of the BBB and actively pump compounds back into the bloodstream.[2]
Q2: What is a good starting point for assessing the BBB penetration of our lead compound?
A2: A tiered approach is recommended. Start with in silico and in vitro models to screen compounds and then move to more complex in vivo studies for the most promising candidates.
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In Silico Prediction: Utilize computational models to predict physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and molecular weight, which are key determinants of BBB permeability.
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In Vitro Models: The most common starting point is a Transwell-based in vitro BBB model using brain microvascular endothelial cells (BMECs).[3][4] This allows for the calculation of an apparent permeability coefficient (Papp).
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In Vivo Studies: For promising compounds, progress to in vivo studies in rodents to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Q3: What is the Kp,uu value, and why is it considered the gold standard for measuring brain penetration?
A3: The Kp,uu is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma at a steady state. It is considered the gold standard because it accounts for plasma and brain tissue protein binding, providing the most accurate measure of the free drug available to interact with NOP receptors in the CNS. A Kp,uu value of 1 indicates equilibrium between plasma and brain, while a value <1 suggests poor penetration or active efflux, and a value >1 suggests active influx.
Q4: Are there any known NOP agonists with good brain penetration that we can use as a benchmark?
A4: Yes, several small-molecule, non-peptide NOP agonists have been developed with demonstrated CNS penetration. For instance, Ro 64-6198 is frequently cited as being systemically active and achieving high brain penetration. Another example is MT-7716, which is described as a blood-brain barrier penetrating NOP receptor agonist. These compounds can serve as valuable positive controls in your experiments.
Troubleshooting Guides
Problem 1: Low or Inconsistent Permeability in In Vitro Transwell BBB Model
| Potential Cause | Troubleshooting Step |
| Poor Monolayer Integrity | Monitor transendothelial electrical resistance (TEER) daily. A low or declining TEER value indicates a leaky monolayer. Ensure TEER values are stable and high (e.g., >200 Ω·cm²) before starting the experiment. |
| Incorrect Cell Seeding Density | Optimize the seeding density. Too few cells will not form a confluent monolayer, while too many can cause cell death and detachment. A typical density for bEnd.3 cells is around 80,000 cells per insert. |
| Cell Line Passage Number | Use low passage number cells. High passage numbers can lead to altered phenotype and reduced expression of tight junction proteins. |
| Compound Adsorption to Plastic | Test for compound loss in the experimental setup without cells to quantify non-specific binding to the Transwell insert and plate. If significant, consider using low-binding plates. |
| Efflux Transporter Activity | Co-administer your NOP agonist with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in permeability suggests your compound is a P-gp substrate. |
Problem 2: Low Brain-to-Plasma (Kp) Ratio in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Rapid Peripheral Metabolism | Analyze plasma samples at multiple time points to determine the pharmacokinetic profile of the compound. A short half-life may prevent sufficient concentrations from reaching the BBB. |
| High Plasma Protein Binding | Measure the fraction of unbound drug in the plasma. High protein binding limits the free drug available for BBB transport. Consider chemical modifications to reduce plasma protein affinity. |
| Active Efflux at the BBB | If not already done in vitro, perform an in vivo study with a P-gp inhibitor. A significantly increased Kp value in the presence of the inhibitor confirms active efflux. |
| Inaccurate Sample Collection/Processing | Ensure rapid brain harvesting and homogenization to prevent post-mortem drug degradation. Validate the bioanalytical method (e.g., LC-MS/MS) for accuracy and precision in both brain and plasma matrices. |
| Incomplete Perfusion | During terminal procedures, ensure the transcardiac perfusion with saline is complete to remove all blood from the brain vasculature. Residual blood will artificially inflate the measured brain concentration. The liver should appear pale, indicating successful blood removal. |
Quantitative Data Summary
The following table summarizes publicly available in vitro data for several NOP agonists. Direct comparison of brain penetration based solely on this data is challenging due to variations in experimental conditions across different studies.
| Compound | Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (vs. MOP, KOP, DOP) | Reference |
| N/OFQ | ~0.1-0.2 | ~1.13 | High | |
| Ro 64-6198 | Subnanomolar | ~7.4 ([³⁵S]GTPγS) | >100-fold | |
| SCH 221510 | High | Potent Agonist | Selective | |
| MT-7716 | 0.21 | 0.30 (GTPγ³⁵S) | High | |
| AT-202 (SR16835) | 11.4 | Full Agonist | ~7-fold vs. MOP |
Note: Brain-to-plasma ratios (Kp or Kp,uu) are often proprietary and not widely published. Researchers typically need to determine these values experimentally for their specific compounds.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Transwell Assay
This protocol provides a general method for assessing NOP agonist permeability using a murine bEnd.3 cell line.
-
Cell Culture: Culture bEnd.3 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Coat T-75 flasks with 1% gelatin before seeding.
-
Transwell Seeding: Coat 12-well Transwell® inserts (0.4 µm pore size) with 2% GFR Matrigel®. Seed bEnd.3 cells at a density of 80,000 cells/insert in the apical (upper) chamber. Add complete medium to the basolateral (lower) chamber.
-
Barrier Integrity Check: Monitor TEER daily. Allow cells to form a monolayer for 3-4 days until TEER values stabilize at a high level (e.g., >200 Ω·cm²).
-
Permeability Assay:
-
Wash the monolayer with warm HBSS.
-
Add the NOP agonist solution (at a known concentration) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh HBSS.
-
At the final time point, take a sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the NOP agonist in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the basolateral chamber
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the apical chamber
-
Protocol 2: In Situ Brain Perfusion in Mice
This technique allows for the measurement of the brain uptake rate of a compound independent of its peripheral pharmacokinetics.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., sodium pentobarbital, 100 mg/kg, i.p.). Confirm a deep surgical plane of anesthesia via loss of pedal reflex.
-
Surgical Preparation: Expose the thoracic cavity to reveal the heart. Carefully expose the common carotid arteries.
-
Catheterization: Ligate the common carotid arteries and insert a catheter into the left ventricle of the heart, advancing it into the ascending aorta. Clamp the descending aorta.
-
Perfusion:
-
Begin perfusion immediately with pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate (e.g., 2.5 mL/min).
-
Cut the right atrium to allow for outflow.
-
After a brief wash-out period (~30 seconds), switch to the perfusion buffer containing the NOP agonist at a known concentration.
-
Perfuse for a short, defined period (e.g., 1-5 minutes).
-
-
Sample Collection: Decapitate the mouse, remove the brain, and weigh it.
-
Quantification: Homogenize the brain tissue and analyze the concentration of the NOP agonist via LC-MS/MS.
-
Calculation: Calculate the brain uptake clearance (K_in) using the equation: K_in (mL/s/g) = C_br / (C_pf * T)
-
C_br = Concentration of drug in the brain (nmol/g)
-
C_pf = Concentration of drug in the perfusion fluid (nmol/mL)
-
T = Perfusion time (s)
-
Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for BBB Penetration Assessment.
References
- 1. Sample prep for LCMS - Extracting drugs from brain tissue - Chromatography Forum [chromforum.org]
- 2. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Novel NOP Agonist Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing solubility challenges with novel Nociceptin/Orphanin FQ (NOP) receptor agonist compounds during experimental procedures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with novel NOP agonists.
Issue 1: My NOP agonist compound, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer.
This is a frequent challenge, as many NOP agonists are hydrophobic. The precipitation occurs when the compound, stable in a high concentration of an organic solvent like DMSO, "crashes out" upon rapid dilution into an aqueous medium where its solubility is much lower.
Troubleshooting Steps:
-
Visual Confirmation: Before adding to your experimental setup, visually inspect the final diluted solution against a light source for any signs of cloudiness, particulates, or precipitation.
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of the NOP agonist in your assay to a level below its aqueous solubility limit.
-
Optimize Dilution Technique:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This can involve intermediate dilutions in a mix of your aqueous buffer and a small amount of organic co-solvent.
-
Gradual Addition: Add the DMSO stock solution dropwise to the pre-warmed (typically 37°C) aqueous buffer while gently vortexing. This avoids localized high concentrations that can initiate precipitation.[1]
-
-
Adjust Co-solvent Concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may be sufficient to maintain solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[2]
-
pH Adjustment of the Buffer: The ionization state, and therefore solubility, of a compound can be highly dependent on pH.[3][4] Many NOP agonist scaffolds contain amine groups, which are more soluble at a slightly acidic pH.
-
Experiment with a range of physiologically relevant pH values for your buffer (e.g., pH 6.5 to 7.4) to identify an optimal pH for your compound's solubility that is also compatible with your assay system.
-
-
Incorporate Solubilizing Excipients: For more persistent solubility issues, consider the use of formulation aids, ensuring they do not interfere with your assay.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.
-
Issue 2: My NOP agonist stock solution in DMSO appears cloudy or contains visible particles.
This indicates that the compound may not be fully dissolved or has precipitated during storage.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a 37°C water bath. This can often help to redissolve the compound. Use caution, as excessive heat may degrade the compound.[2]
-
Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break up solid aggregates and facilitate dissolution.
-
Filter the Stock Solution: If you suspect insoluble impurities, you can filter the stock solution using a 0.22 µm syringe filter. Be aware that this may reduce the concentration of your compound if it is the substance that is not fully dissolved.
-
Prepare a Fresh Stock Solution: If the above steps fail, it is best to prepare a fresh stock solution, ensuring the compound is fully dissolved before storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for novel NOP agonist compounds?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like many novel NOP agonists for in vitro assays. This is due to its ability to dissolve a wide range of both polar and nonpolar molecules and its miscibility with aqueous media. For some compounds, ethanol may also be a suitable alternative.
Q2: How can I determine the maximum soluble concentration of my NOP agonist in my assay medium?
A2: You can perform a kinetic solubility assay. This typically involves preparing a serial dilution of your compound in your assay medium and then measuring the turbidity at a specific wavelength (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation. The highest concentration that remains clear is your maximum working soluble concentration.
Q3: Could solubility issues be the cause of inconsistent results in my experiments?
A3: Absolutely. Poor solubility is a major contributor to experimental variability. If your NOP agonist is not fully dissolved, the effective concentration in the assay will be lower and more variable than intended, leading to poor reproducibility and an underestimation of the compound's potency.
Q4: Are there any formulation strategies that can improve the solubility of NOP agonists for in vivo studies?
A4: Yes, for in vivo applications, more advanced formulation strategies are often necessary. These can include:
-
Lipid-based formulations: These can enhance the absorption of lipophilic drugs.
-
Amorphous solid dispersions: This involves dispersing the drug in a polymer matrix to improve its dissolution rate.
-
Nanoparticle formulations: Reducing the particle size to the nanoscale can significantly increase the surface area and dissolution rate.
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Prodrugs: Chemical modification of the NOP agonist to a more soluble prodrug that is converted to the active form in vivo.
Data Presentation
Table 1: Common Solvents for Initial Stock Solutions
| Solvent | Polarity | Common Use | Considerations |
| DMSO | High | Universal solvent for in vitro screening. | Can be toxic to cells at concentrations >0.5-1%. |
| Ethanol | High | Suitable for compounds soluble in alcohols. | Can have effects on cellular processes. |
| PEG 400 | High | Often used in formulations for in vivo studies. | Can be viscous. |
Table 2: Impact of pH on Compound Ionization and Solubility
| Compound Type | pH of Aqueous Buffer | Predominant Ionization State | General Solubility Trend |
| Basic (e.g., contains amine groups) | Acidic (e.g., pH 6.5) | Protonated (Charged) | Higher Solubility |
| Neutral (e.g., pH 7.4) | Partially Protonated | Intermediate Solubility | |
| Basic (e.g., pH 8.0) | Neutral (Uncharged) | Lower Solubility | |
| Acidic (e.g., contains carboxylic acid) | Acidic (e.g., pH 6.5) | Neutral (Uncharged) | Lower Solubility |
| Neutral (e.g., pH 7.4) | Partially Deprotonated | Intermediate Solubility | |
| Basic (e.g., pH 8.0) | Deprotonated (Charged) | Higher Solubility |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the maximum soluble concentration of a novel NOP agonist in an aqueous buffer.
Materials:
-
NOP agonist compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS or HBSS)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Methodology:
-
Prepare a high-concentration stock solution of the NOP agonist in 100% DMSO (e.g., 10 mM).
-
In the 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution in DMSO.
-
In a separate 96-well plate, add your aqueous assay buffer to each well.
-
Transfer a small, fixed volume of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of buffer to achieve a 1% final DMSO concentration).
-
Include wells with buffer and DMSO only as a negative control.
-
Mix the plate gently and incubate at the desired temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure the absorbance of the plate at 600 nm.
-
The highest concentration that does not show a significant increase in absorbance compared to the DMSO control is considered the kinetic solubility limit.
Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Compound Precipitation.
Caption: Experimental Workflow for Kinetic Solubility Assay.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of μ‐opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to reduce tolerance development to NOP agonists
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the development of tolerance to Nociceptin/Orphanin FQ (NOP) receptor agonists.
Frequently Asked Questions (FAQs): Mechanisms of Tolerance
Q1: What are the primary molecular mechanisms underlying tolerance development to NOP receptor agonists?
A1: Tolerance to NOP receptor agonists is a complex process primarily driven by receptor desensitization, which occurs after persistent or repeated exposure to an agonist. This decreased responsiveness involves several key molecular events:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs), such as GRK2 and GRK3, are recruited. These kinases phosphorylate serine and threonine residues on the intracellular domains of the NOP receptor. Second messenger-dependent kinases like Protein Kinase C (PKC) can also phosphorylate the receptor.
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, effectively uncoupling it from downstream signaling pathways and leading to rapid desensitization.
-
Receptor Internalization: Following β-arrestin binding, the receptor is targeted for endocytosis, where it is removed from the cell surface into intracellular vesicles. This process reduces the number of available receptors for agonist binding.
-
Down-regulation: With chronic agonist exposure, internalized receptors may be targeted for lysosomal degradation rather than being recycled back to the cell surface. This leads to a net loss of total receptor protein, a process known as down-regulation, which contributes to long-term tolerance.
These mechanisms collectively reduce the signaling output in response to a given concentration of agonist, necessitating higher doses to achieve the same effect.
Q2: What is the role of β-arrestin 2 in NOP agonist tolerance? Does it differ between acute and chronic exposure?
A2: β-arrestin 2 is a critical mediator in the development of acute tolerance to NOP and other opioid receptor agonists. By binding to the GRK-phosphorylated receptor, β-arrestin 2 uncouples it from G proteins, causing rapid desensitization. It also facilitates receptor internalization. However, its role in chronic tolerance is less clear and appears to be context-dependent. Some studies on opioid receptors suggest that while β-arrestin 2 is crucial for acute tolerance, long-term tolerance can develop independently of this pathway, likely involving adaptations in post-receptor signaling cascades. Therefore, strategies targeting β-arrestin 2 may be more effective at mitigating acute, rather than chronic, tolerance development.
Q3: How does NOP receptor phosphorylation and internalization contribute to tolerance?
A3: Phosphorylation is the initial and rate-limiting step for rapid desensitization. Agonist-induced phosphorylation by GRKs and PKC creates a binding site for β-arrestins, which blocks G protein coupling. The pattern and extent of phosphorylation can be agonist-dependent, influencing the subsequent recruitment of β-arrestin and the fate of the receptor.
Internalization acts as a more sustained mechanism for reducing receptor signaling. By removing receptors from the plasma membrane, internalization decreases the available receptor pool. While this process contributes to tolerance, it can also be a mechanism for resensitization. Internalized receptors can be dephosphorylated within endosomes and recycled back to the cell surface as fully functional receptors. Therefore, agonists that promote robust internalization and recycling may, counterintuitively, lead to less long-term tolerance compared to agonists that cause desensitization without significant internalization.
Q4: What is the difference between homologous and heterologous desensitization of NOP receptors?
A4:
-
Homologous Desensitization: This is agonist-specific desensitization. Only the activated NOP receptors are turned off following prolonged exposure to a NOP agonist. This process is typically mediated by GRKs, which preferentially phosphorylate the agonist-occupied receptor conformation.
-
Heterologous Desensitization: In this form, activation of one type of receptor leads to the desensitization of another, non-activated receptor type that shares common downstream signaling elements. For instance, activation of other signaling pathways that stimulate kinases like PKA or PKC can lead to the phosphorylation and desensitization of NOP receptors, even in the absence of a NOP agonist. This can result in a generalized dampening of cellular responsiveness.
Frequently Asked Questions (FAQs): Strategies to Reduce Tolerance
Q5: What is biased agonism at the NOP receptor, and how can it be leveraged to reduce tolerance?
A5: Biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. For NOP receptors, the two primary pathways are G protein-mediated signaling (associated with therapeutic effects like analgesia) and β-arrestin-mediated signaling (linked to desensitization, tolerance, and potential side effects).
A "G protein-biased" NOP agonist would preferentially activate the G protein pathway while minimally engaging the β-arrestin pathway. The therapeutic hypothesis is that such a ligand could provide analgesia with reduced receptor phosphorylation and internalization, thereby mitigating the development of tolerance and other β-arrestin-mediated adverse effects.[1] Developing these molecules is a key strategy for creating safer and more durable analgesics.
Q6: How do bifunctional or mixed NOP/MOR agonists help in mitigating tolerance?
A6: Bifunctional NOP/μ-opioid receptor (MOR) agonists are single molecules that can activate both receptor types. This strategy is based on the observation that NOP receptor activation can modulate MOR function, often counteracting the adverse effects associated with chronic MOR activation. Preclinical studies suggest that co-activation of NOP and MOR may attenuate the development of morphine-induced tolerance and physical dependence.[2] The rationale is that the NOP component of the ligand's activity can engage cellular mechanisms that oppose those responsible for MOR tolerance. Several such compounds, like Cebranopadol and AT-121, have shown potent analgesia with a reduced tolerance profile compared to classical MOR agonists in animal models.[2][3]
Q7: Can altering the dosing regimen (e.g., intermittent vs. continuous) reduce the development of tolerance to NOP agonists?
A7: Yes, the dosing schedule can significantly impact the development of tolerance. Studies on opioid agonists have demonstrated that continuous administration (e.g., via infusion or pellets) tends to produce more profound and rapid tolerance than intermittent dosing (e.g., daily injections).[4] Continuous exposure maintains high receptor occupancy, leading to sustained desensitization and down-regulation. In contrast, intermittent dosing allows for periods of receptor recovery, during which desensitized receptors can be resensitized and recycled back to the cell surface. This suggests that for NOP agonists, dosing regimens that allow for "drug holidays" may be a viable clinical strategy to preserve efficacy over time.
Troubleshooting Guides for Researchers
Q8: My NOP agonist is showing rapid tachyphylaxis in my in vitro assay. How can I determine if this is due to receptor desensitization?
A8: Rapid tachyphylaxis (a quickly diminishing response to successive doses) in assays like cAMP inhibition or calcium mobilization is often a hallmark of receptor desensitization. To confirm this:
-
Washout and Recovery: After observing the diminished response, thoroughly wash the cells to remove the agonist. Allow the cells to recover in agonist-free media for a period (e.g., 30-60 minutes) and then re-challenge with the agonist. If the response is fully or partially restored, it indicates that the initial tachyphylaxis was likely due to reversible desensitization and not cell death or irreversible receptor inactivation.
-
Phosphorylation Assay: Perform a Western blot using a phospho-specific antibody targeting known phosphorylation sites on the NOP receptor's C-terminal tail. A time-dependent increase in phosphorylation upon agonist treatment that correlates with the loss of functional response would provide direct evidence of this desensitization step.
-
Internalization Assay: Use a cell-surface ELISA or imaging with a fluorescently-tagged receptor to quantify the loss of surface receptors over time. A reduction in surface receptors would confirm that internalization is contributing to the tachyphylaxis.
Q9: I am not observing the expected reduction in tolerance with my putative G protein-biased NOP agonist in vivo. What are the potential reasons?
A9: This is a common translational challenge. Several factors could be at play:
-
Insufficient Bias: The degree of bias observed in vitro may not be sufficient to produce a significant effect in vivo. The cellular context, including the relative expression levels of GRKs, β-arrestins, and G proteins in relevant neurons, can profoundly influence the functional outcome of agonist binding.
-
Pharmacokinetics: The compound's pharmacokinetic profile (e.g., short half-life) may necessitate a dosing regimen that results in continuous high receptor occupancy, which can drive tolerance through mechanisms that are not β-arrestin dependent, overriding the benefits of bias.
-
System-level Adaptations: Chronic tolerance involves complex neuroadaptations beyond the targeted receptor. Changes in other neurotransmitter systems or downstream signaling pathways can contribute to a reduced analgesic effect over time, even if receptor-level desensitization is minimized.
-
Experimental Model: The choice of animal model, pain stimulus (e.g., thermal vs. mechanical), and tolerance induction protocol (dose, duration, route) can all influence the outcome. Ensure your protocol is robust and validated. For example, continuous infusion is known to produce more robust tolerance than intermittent injections.
Q10: How do I set up an experiment to compare the development of tolerance between a standard NOP agonist and a novel compound?
A10: A standard in vivo protocol involves the following steps:
-
Baseline Assessment: Determine the baseline nociceptive threshold of the animals (e.g., latency to paw withdrawal in a hot plate test) before any drug administration.
-
Acute Dose-Response: Administer a range of doses of each compound to separate groups of naive animals to determine the acute analgesic effect and calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).
-
Chronic Dosing Regimen: Administer a fixed, effective dose of the standard agonist, the novel compound, or a vehicle control to different groups of animals repeatedly over several days (e.g., once or twice daily for 7 days).
-
Tolerance Assessment: On the final day, after the chronic dosing period, re-determine the full dose-response curve for each compound in the chronically treated animals.
-
Data Analysis: Calculate the new ED₅₀ value for each group. Tolerance is quantified as the "fold-shift" in the ED₅₀, calculated by dividing the ED₅₀ from the chronically treated group by the ED₅₀ from the acutely treated (naive) group. A smaller fold-shift for the novel compound compared to the standard agonist indicates reduced tolerance development.
Data Presentation: Quantitative Comparison of NOP Ligands
Table 1: Functional Activity of NOP Receptor Agonists in In Vitro Assays
| Ligand | Assay | Potency (EC₅₀, nM) | Efficacy (% of N/OFQ) | Cell System | Reference |
| Full Agonists | |||||
| N/OFQ | GTPγS Binding | 1.2 - 7.5 | 100% | CHO-hNOP | |
| Ro 64-6198 | GTPγS Binding | 15.9 | ~100% | CHO-hNOP | |
| AT-312 | GTPγS Binding | 1.1 | ~100% | CHO-hNOP | |
| Partial Agonists | |||||
| AT-200 | GTPγS Binding | 11.2 | < 50% | CHO-hNOP | |
| AT-004 | GTPγS Binding | 28.1 | < 50% | CHO-hNOP | |
| Buprenorphine | GIRK Activation | 15.5 | Partial Agonist | AtT-20 Cells | |
| Bifunctional Agonists | |||||
| Cebranopadol | Ca²⁺ Mobilization | 0.63 (NOP), 0.25 (MOR) | Full Agonist | CHO-Gαqi5 | |
| AT-121 | GTPγS Binding | Partial Agonist (NOP & MOR) | Partial Agonist | CHO Cells |
Note: Data are compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: In Vivo Tolerance Development to Various Opioid Ligands
| Compound | Dosing Regimen | Fold-Shift in ED₅₀ | Physical Dependence | Animal Model | Reference |
| Morphine | 3-day i.c.v. infusion | 6.0 | High | Mouse | |
| Morphine | 7-day s.c. pellet | 3.3 - 8.5 | High | Mouse | |
| MDAN-16 (Bifunctional) | 3-day i.c.v. infusion | 2.6 | Low | Mouse | |
| AT-121 (Bifunctional) | Repeated dosing | No tolerance observed | Low | Non-human primate | |
| SR16435 (Bifunctional) | Repeated dosing | Reduced vs. buprenorphine | Not specified | Rodent |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for G Protein Activation
Objective: To measure the ability of a NOP agonist to stimulate G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP, unlabeled GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (NOP agonists).
-
96-well microplate, scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold buffer, centrifuge to pellet nuclei, and then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the pellet in assay buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of diluted test compound or vehicle control.
-
25 µL of GDP (final concentration ~30 µM) to reduce basal binding.
-
100 µL of cell membrane suspension (10-20 µg protein).
-
For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
-
Initiation & Incubation: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction. Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the log concentration of the agonist to generate a dose-response curve and calculate EC₅₀ and Eₘₐₓ values.
Protocol 2: In Vivo Tolerance Assessment using the Hot Plate Test
Objective: To assess the development of tolerance to the antinociceptive effects of a NOP agonist in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Hot plate apparatus (e.g., Ugo Basile).
-
Test compounds (NOP agonists) and vehicle.
-
Syringes for injection (e.g., subcutaneous, s.c.).
Methodology:
-
Acclimation: Acclimate mice to the testing room and handling for at least 2-3 days prior to the experiment. On the day of testing, allow mice to acclimate for at least 1 hour.
-
Baseline Latency: Place each mouse individually on the hot plate surface, maintained at a constant temperature (e.g., 52-55°C). Start a timer and record the latency (in seconds) to the first sign of nociception (e.g., hind paw lick, shake, or jump). A cut-off time (e.g., 45-60 seconds) must be used to prevent tissue damage.
-
Acute Dose-Response (Day 1):
-
Divide mice into groups and administer a single s.c. injection of either vehicle or one of several doses of the test compound.
-
At the time of peak drug effect (e.g., 30 minutes post-injection, determined in pilot studies), perform the hot plate test and record the response latency.
-
Calculate the Maximum Possible Effect (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the acute ED₅₀ from the dose-response curve.
-
-
Chronic Dosing (Days 2-7):
-
Divide a new cohort of mice into treatment groups (Vehicle, Standard Agonist, Novel Compound).
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Administer a fixed dose (e.g., 2-3 times the ED₅₀) of the assigned treatment once or twice daily for 6 consecutive days.
-
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Tolerance Test (Day 8):
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On the final day, administer the full range of doses for each compound to the corresponding chronically treated groups.
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Measure the antinociceptive response using the hot plate test at the peak effect time.
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Generate a new dose-response curve and calculate the chronic ED₅₀.
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Data Analysis: Calculate the tolerance fold-shift (Chronic ED₅₀ / Acute ED₅₀). A lower fold-shift indicates less tolerance.
Protocol 3: Cell-Surface ELISA for NOP Receptor Internalization
Objective: To quantify agonist-induced internalization of N-terminally HA-tagged NOP receptors.
Materials:
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HEK293 cells stably expressing HA-tagged NOP receptors.
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Poly-D-lysine coated 96-well plates.
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Primary antibody: Anti-HA antibody (e.g., mouse monoclonal).
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Secondary antibody: HRP-conjugated anti-mouse IgG.
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TMB substrate and Stop Solution.
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Blocking Buffer: 1% BSA in PBS.
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Permeabilization Buffer: 0.1% Triton X-100 in PBS.
Methodology:
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Cell Seeding: Seed HA-NOP expressing cells onto a 96-well plate and grow to ~90% confluency.
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Agonist Treatment: Replace media with serum-free media containing the desired concentration of NOP agonist or vehicle. Incubate at 37°C for the desired time (e.g., 0, 5, 15, 30, 60 minutes).
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Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
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Surface Receptor Staining:
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Wash wells with PBS. Block with Blocking Buffer for 1 hour.
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Incubate with anti-HA primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature to label receptors remaining on the cell surface.
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Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
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Wash, add TMB substrate, and stop the reaction with Stop Solution. Read absorbance at 450 nm. This value represents Surface Receptors .
-
-
Total Receptor Staining (in parallel wells):
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After fixation (Step 3), permeabilize the cells with Permeabilization Buffer for 10 minutes.
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Proceed with blocking and antibody incubations as in Step 4. The permeabilization allows antibodies to access intracellular receptors. This value represents Total Receptors .
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Data Analysis:
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Calculate the percentage of internalized receptors: % Internalization = [1 - (Absorbance_Surface / Absorbance_Total)] x 100
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Plot % Internalization against time for each agonist.
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Visualizations: Diagrams and Workflows
Caption: NOP receptor signaling and desensitization pathway.
Caption: Experimental workflow for assessing biased agonism.
Caption: Workflow for an in vivo NOP agonist tolerance study.
References
- 1. mdpi.com [mdpi.com]
- 2. Current and Future Therapeutic Options in Pain Management: Multi-mechanistic Opioids Involving Both MOR and NOP Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting multiple opioid receptors – improved analgesics with reduced side effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous morphine produces more tolerance than intermittent or acute treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NOP Receptor Radioligand Assays
Welcome to the technical support center for NOP (Nocicepetin/Orphanin FQ) receptor radioligand assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly non-specific binding, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern?
A: Non-specific binding (NSB) refers to the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, or the filter membrane itself.[1][2] This is a significant concern because high NSB can mask the specific binding signal, leading to an underestimation of receptor affinity (Kd) and density (Bmax).[2] Ideally, non-specific binding should account for less than 50% of the total binding observed at the highest radioligand concentration used in a saturation assay.[2][3]
Q2: How is non-specific binding experimentally determined?
A: Non-specific binding is determined by measuring the amount of radioligand that binds to the membrane preparation in the presence of a high concentration of an unlabeled competitor. This "cold" ligand saturates the specific binding sites on the NOP receptor, ensuring that any remaining bound radioactivity is non-specific. The concentration of the unlabeled competitor should be high enough to block nearly all specific binding, typically 100 times its Kd value or 100 times the highest radioligand concentration. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of a competitor).
Q3: What are the primary causes of high non-specific binding?
A: High non-specific binding can stem from several factors:
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Radioligand Properties: Highly hydrophobic radioligands tend to exhibit greater non-specific binding to lipids and plasticware. Using a radioligand concentration significantly above its Kd can also increase binding to low-affinity, non-specific sites.
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Assay Conditions: Suboptimal buffer composition (pH, ionic strength), insufficient washing, or inappropriate incubation times and temperatures can all contribute to high NSB.
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Biological Preparation: Poor quality membrane preparations with contaminants or using too much membrane protein in the assay can introduce additional non-specific binding sites.
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Filter Binding: The radioligand can bind directly to the glass fiber filters used to separate bound from free ligand.
Troubleshooting Guide: High Non-Specific Binding
If you are experiencing NSB that is greater than 50% of your total binding, use the following guide to diagnose and resolve the issue.
Diagram: Troubleshooting Flowchart for High NSB
Caption: A decision tree to systematically troubleshoot high non-specific binding.
Troubleshooting Steps in Detail
| Potential Cause | Troubleshooting Action & Rationale | Expected Outcome |
| 1. Radioligand Concentration Too High | Titrate the radioligand concentration. An ideal starting point is at or below its Kd value. High concentrations saturate specific sites and increase binding to lower-affinity non-specific sites. | Reduction in NSB, which is often directly proportional to the free radioligand concentration. |
| 2. Inadequate NSB Definition | Ensure the concentration of the unlabeled ("cold") ligand is sufficient to displace all specific binding. A common rule is to use a concentration 100-fold higher than its Ki or Kd. | Accurate measurement of true non-specific binding. |
| 3. Excessive Membrane Protein | Reduce the amount of membrane protein per well/tube. Titrate the protein amount to find an optimal balance where the specific binding signal is robust, but NSB is minimized. A typical starting range is 50-200 µg. | Lower NSB by reducing the total number of non-specific interaction sites (e.g., lipids, non-target proteins). |
| 4. Suboptimal Buffer Composition | Modify the assay buffer. The inclusion of Bovine Serum Albumin (BSA) at ~0.1% can block non-specific sites on assay tubes and membranes. Optimizing pH and ionic strength can also reduce charge-based interactions. | Decreased background binding due to the blocking action of BSA and optimized electrostatic environment. |
| 5. Filter Binding & Inefficient Washing | Pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce radioligand adhesion. Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand. | Reduced binding of the radioligand to the filter material and more complete removal of non-specifically bound ligand. |
| 6. Radioligand Integrity | Verify the age, storage conditions, and radiochemical purity of the radioligand. Degradation or impurities can lead to unpredictable binding behavior. | Ensures that the observed binding is attributable to the correct chemical entity interacting with the receptor. |
Experimental Protocols & Data
Standard NOP Receptor Radioligand Binding Assay Protocol
This protocol describes a general method for a competitive binding assay using cell membranes expressing the NOP receptor.
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Radioligand: e.g., [³H]Nociceptin/OFQ prepared in assay buffer at a final concentration near its Kd (typically 0.5-2 nM).
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NSB Ligand: 1 µM unlabeled Nociceptin/OFQ or another high-affinity NOP ligand.
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Membrane Preparation: Homogenized cell membranes (e.g., from CHO or HEK293 cells expressing the human NOP receptor) diluted in assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL NSB Ligand + 50 µL Radioligand + 100 µL Membrane Preparation.
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Competitor Wells: 50 µL Test Compound (at various concentrations) + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate/tubes for 60-120 minutes at room temperature (~25°C) to allow the binding to reach equilibrium.
-
Filtration:
-
Pre-soak a glass fiber filter mat (e.g., GF/B or GF/C) in 0.5% PEI for at least 30 minutes.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked filter mat using a cell harvester.
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Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
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Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
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Diagram: Experimental Workflow for Binding Assays
Caption: Workflow for determining total, non-specific, and specific binding.
Common NOP Radioligands and Competitors
| Radioligand | Typical Concentration | Ligand for NSB | Receptor Source |
| [³H]Nociceptin/OFQ | 0.2 - 2.0 nM | 1 µM Nociceptin/OFQ | CHO or HEK293 cells expressing human NOP; Rat brain membranes |
| [¹²⁵I-Tyr¹⁴]Nociceptin/OFQ | 0.05 - 0.5 nM | 1 µM Nociceptin/OFQ | Brain tissue; Transfected cell lines |
| [¹¹C]NOP-1A | (For PET imaging) | N/A for in vitro assays | Used for in vivo PET imaging in humans and monkeys |
NOP Receptor Signaling Overview
The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), the receptor primarily couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Diagram: Simplified NOP Receptor Signaling Pathway
Caption: NOP receptor activation inhibits adenylyl cyclase, reducing cAMP levels.
References
Technical Support Center: Interpreting Paradoxical Hyperalgesic Effects of NOP Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the complex and often contradictory effects of Nociceptin/Orphanin FQ (NOP) receptor agonists in pain research.
Frequently Asked Questions (FAQs)
Q1: Why do NOP agonists sometimes produce pain relief (analgesia) and other times increase pain sensitivity (hyperalgesia)?
A1: The bidirectional effects of NOP receptor activation on pain modulation are a well-documented phenomenon influenced by several key factors:
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Site of Action: The location of NOP receptor activation is critical. In rodents, supraspinal administration (into the brain) of NOP agonists often leads to pronociceptive or hyperalgesic effects, whereas spinal (intrathecal) administration typically produces antinociceptive (analgesic) effects.[1][2][3][4][5]
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Animal Species: There are significant species differences. In rodents, the paradoxical hyperalgesic effects are more commonly observed. In contrast, NOP agonists consistently produce antinociception in non-human primates, regardless of the route of administration.
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Pain State: The underlying pain modality plays a crucial role. NOP agonists are generally more effective in attenuating chronic inflammatory and neuropathic pain compared to acute pain. In some models of acute pain, they may show limited efficacy or even produce hyperalgesia.
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Dose: The dose of the NOP agonist can influence the outcome. Some studies have reported that very low doses of spinal N/OFQ may paradoxically induce hyperalgesia, indicating a narrow therapeutic window in certain contexts.
Q2: What is the proposed mechanism for NOP agonist-induced hyperalgesia?
A2: Supraspinal NOP-mediated hyperalgesia is thought to involve the modulation of descending pain pathways. NOP receptors are abundant in brain regions like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), which are critical for controlling pain transmission. Activation of NOP receptors in these areas can inhibit the "OFF" cells that are part of the descending inhibitory pathway, thereby reducing the inhibition of pain signals at the spinal cord level and resulting in a net pronociceptive effect.
Q3: How does the NOP receptor signaling pathway contribute to these paradoxical effects?
A3: The NOP receptor is a G protein-coupled receptor (GPCR) that, like classical opioid receptors, primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reduced activity of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels, which collectively decrease neuronal excitability. However, the NOP receptor can also couple to other G proteins, such as Gs and Gq, and activate downstream pathways like phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), which could contribute to its complex pharmacology. Furthermore, the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), may also play a role in the divergent effects of different NOP agonists.
Q4: Can co-administration of a NOP agonist with a classical opioid like morphine be beneficial?
A4: The interaction between NOP and mu-opioid peptide (MOP) receptors is complex. Supraspinal co-activation can be antagonistic, with NOP agonists counteracting morphine-induced analgesia. Conversely, at the spinal level, a synergistic or additive analgesic effect is often observed. This has led to the development of bifunctional NOP/MOP receptor agonists, such as cebranopadol, which aim to harness the analgesic properties of both receptors while potentially mitigating the side effects associated with classical opioids, like respiratory depression and abuse liability.
Troubleshooting Guide for Experiments
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Hyperalgesia observed after systemic NOP agonist administration in rodents. | This can be an expected outcome, particularly in acute pain models, due to the dominant pronociceptive effects of supraspinal NOP receptor activation. | - Consider the pain model being used. Effects are more likely to be analgesic in chronic pain states. - Administer the agonist directly to the spinal cord (intrathecally) to isolate its spinal antinociceptive effects. - Use a lower dose, as some studies suggest a narrow therapeutic window. |
| Variability in results between animals. | Species, strain, and even sex of the animals can influence the response to NOP agonists. | - Ensure consistent use of a specific species and strain. - Report the sex of the animals used, as there can be sex-dependent differences in pain perception and drug response. |
| Lack of analgesic effect in an acute pain model (e.g., hot-plate, tail-flick). | NOP agonists are often reported to be ineffective in attenuating acute thermal nociception when administered systemically in rodents. | - Use a model of inflammatory pain (e.g., formalin test) or neuropathic pain (e.g., spinal nerve ligation), where NOP agonists tend to be more effective. - Consider intrathecal administration to bypass the supraspinal effects. |
| Tolerance development to the analgesic effects of a NOP agonist. | Like other GPCRs, the NOP receptor can undergo desensitization, internalization, and downregulation upon prolonged agonist exposure, leading to tolerance. | - Conduct a time-course study to determine the duration of the analgesic effect. - Investigate intermittent dosing strategies to minimize receptor desensitization. |
| Unexpected motor side effects. | Some NOP agonists can induce motor impairment, which may confound the interpretation of behavioral pain assays. | - Perform control experiments to assess motor function independently (e.g., rotarod test). - If motor effects are observed, consider using a lower dose or a different NOP agonist with a better side-effect profile. |
Quantitative Data Summary
Table 1: In Vivo Effects of Representative NOP Agonists
| Agonist | Species | Administration Route | Pain Model | Observed Effect | Reference |
| N/OFQ | Rodent | Intracerebroventricular (i.c.v.) | Acute (Hot-plate/Tail-flick) | Pronociceptive/Hyperalgesic | |
| N/OFQ | Rodent | Intrathecal (i.t.) | Acute & Chronic | Antinociceptive/Antiallodynic | |
| Ro 64-6198 | Rodent | Systemic (s.c.) | Acute | Ineffective | |
| Ro 65-6570 | Mouse | Intravenous (i.v.) | Inflammatory (Formalin) | Dose-dependent antinociception | |
| UFP-112 | Non-human Primate | Intrathecal (i.t.) | Acute (Thermal) | Potent antinociception | |
| SCH221510 | Non-human Primate | Systemic | Inflammatory | Dose-dependent antinociception | |
| Cebranopadol | Human | Oral | Various | Analgesic |
Detailed Experimental Protocols
1. Intrathecal (i.t.) Injection in Mice
This protocol is for delivering substances directly into the subarachnoid space of the spinal cord.
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Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
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Injection Site: Palpate the iliac crests and identify the L5-L6 intervertebral space.
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Injection: Use a 30-gauge needle attached to a microsyringe. Insert the needle perpendicularly into the intervertebral space. A characteristic tail-flick is a reliable indicator of correct needle placement in the subarachnoid space.
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Infusion: Inject a small volume (typically 5-10 µL) of the NOP agonist solution slowly over several seconds.
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Recovery: Allow the animal to recover from anesthesia on a warming pad.
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Behavioral Testing: Perform behavioral assays (e.g., von Frey, Hargreaves test) at predetermined time points post-injection.
2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical procedure induces mechanical allodynia, a hallmark of neuropathic pain.
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Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
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Surgical Exposure: Make a small incision to expose the L5 and L6 spinal nerves.
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Ligation: Carefully isolate the L5 spinal nerve and tightly ligate it with a silk suture.
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Closure: Close the muscle and skin layers with sutures.
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Post-operative Care: Administer post-operative analgesics for the first 24-48 hours and allow the animal to recover for 1-2 weeks for the allodynia to fully develop.
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Assessment: Measure mechanical allodynia using von Frey filaments before and after drug administration.
3. Formalin Test for Inflammatory Pain in Mice
This test assesses nociceptive responses to a persistent chemical stimulus.
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Acclimation: Place the mouse in a clear observation chamber for at least 30 minutes to acclimate.
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Drug Administration: Administer the NOP agonist at the desired time point before the formalin injection.
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Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.
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Observation: Immediately after injection, observe the animal's behavior for a set period (e.g., 60 minutes). Record the amount of time the animal spends licking, biting, or flinching the injected paw.
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Data Analysis: The response is typically biphasic: an early acute phase (0-5 minutes) and a later tonic/inflammatory phase (15-60 minutes). The NOP agonist's effect is often more pronounced in the second phase.
Visualizations
References
- 1. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications | MDPI [mdpi.com]
- 3. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional plasticity of the N/OFQ-NOP receptor system determines analgesic properties of NOP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Managing sedation as a side effect of NOP agonist administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage sedation as a side effect of Nociceptin/Orphanin FQ (NOP) receptor agonist administration during preclinical experiments.
Troubleshooting Guide
This guide offers solutions to common problems encountered during experiments with NOP agonists.
Issue 1: Excessive sedation is observed at doses required for the desired therapeutic effect (e.g., analgesia).
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Question: My NOP agonist is causing significant sedation in my animal models, making it difficult to assess its analgesic properties. What steps can I take to mitigate this?
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Answer:
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Dose-Response Optimization: Carefully titrate the dose of the NOP agonist to find the optimal therapeutic window. Sedative effects are often dose-dependent, and it may be possible to achieve the desired effect at a lower concentration that produces minimal sedation. For instance, some NOP agonists show a therapeutic window where sedative effects only appear at doses significantly higher than those required for analgesia[1].
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Route of Administration: Consider altering the route of administration. The sedative properties of NOP agonists are thought to be mediated by a supraspinal mechanism[2]. Direct administration to the spinal cord (intrathecal) may produce localized analgesic effects with reduced systemic sedation compared to systemic administration (e.g., intraperitoneal or intravenous)[1][2].
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Use of a NOP Receptor Antagonist: To confirm that the observed sedation is NOP receptor-mediated, you can co-administer a selective NOP receptor antagonist, such as SB-612111 or J-113397[3]. Reversal of sedation by the antagonist will confirm the mechanism of action. This can also be used as a rescue intervention in case of excessive sedation.
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Consider a Different NOP Agonist: NOP agonists from different chemical classes may have varying sedative profiles. It may be beneficial to screen alternative compounds. Bifunctional NOP/MOP receptor agonists, for example, have been developed to provide analgesia with a reduced side-effect profile, including sedation.
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Experimental Timing: Plan behavioral assessments for the time point where the desired effect is maximal and sedation is minimal. This requires a thorough understanding of the pharmacokinetic and pharmacodynamic profile of your specific agonist.
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Issue 2: It is unclear whether the observed inactivity in animals is due to sedation or systemic toxicity.
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Question: My animals are immobile after NOP agonist administration. How can I differentiate between sedation and a more severe toxicological effect?
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Answer:
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Assess Arousability: Sedated animals should still be arousable with mild stimuli (e.g., a gentle touch or sound). Animals experiencing toxicity may be unresponsive or exhibit abnormal reflexes.
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Monitor Vital Signs: In cases of suspected toxicity, it is crucial to monitor key physiological parameters. While not always feasible in all experimental setups, monitoring heart rate, respiratory rate, and body temperature can provide valuable information. Significant deviations from baseline may indicate toxicity.
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Righting Reflex: A common method to assess sedation is the loss of the righting reflex. A sedated animal, when placed on its back, will take longer to or be unable to right itself. However, a complete and prolonged loss of this reflex at lower doses could be a sign of toxicity.
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Conduct a Limit Test for Acute Toxicity: To formally assess acute toxicity, a limit test can be performed. This involves administering a high dose (e.g., up to 5000 mg/kg) of the compound to a small number of animals and observing for mortality and signs of severe toxicity over a 14-day period. The absence of mortality at a high dose suggests low acute toxicity.
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Post-mortem Analysis: If toxicity is suspected and an animal is euthanized or dies, a gross necropsy and histopathological examination of key organs can help identify any treatment-related pathological changes.
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Issue 3: Sedation is interfering with behavioral assays that require motor activity.
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Question: I am trying to evaluate the anxiolytic effects of a NOP agonist in an elevated plus maze, but the animals are not moving. How can I address this?
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Answer:
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Separate Assessment of Motor Function: It is essential to first characterize the effects of the NOP agonist on general locomotor activity at various doses in an open field test. This will help you identify a dose that does not cause hypoactivity but may still have anxiolytic effects.
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Lower, Non-Sedating Doses: Use the lowest effective dose of the NOP agonist that has been shown to not impair motor function. The anxiolytic effects of NOP agonists have been demonstrated at non-sedating doses.
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Alternative Behavioral Paradigms: Consider using behavioral tests that are less dependent on locomotor activity to assess the desired therapeutic effect.
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Control for Sedation: If a mildly sedative dose must be used, include a control group treated with a known sedative to compare the behavioral profiles. This can help to dissociate the specific therapeutic effect from a general reduction in activity.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind NOP agonist-induced sedation?
A1: The sedative effects of NOP agonists are linked to their activity in the central nervous system. NOP receptor activation has been shown to promote non-rapid eye movement (NREM) sleep and is associated with a reduction in locomotor activity. The sedative properties are primarily mediated through a supraspinal mechanism, meaning they act on NOP receptors within the brain rather than the spinal cord.
Q2: Are there NOP agonists with a reduced sedative profile?
A2: Yes. Research has focused on developing NOP agonists with an improved therapeutic window. Some strategies include:
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Bifunctional NOP/MOP Receptor Agonists: Compounds that act as agonists at both the NOP and mu-opioid (MOP) receptors have been shown to produce potent analgesia with a reduction in side effects like sedation and respiratory depression compared to traditional MOP agonists.
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G Protein-Biased Agonists: NOP agonists that preferentially activate G protein signaling pathways over β-arrestin pathways may offer a way to separate the therapeutic effects from some of the adverse effects.
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Peripherally Restricted Agonists: For treating conditions like peripheral neuropathic pain, designing NOP agonists with limited brain penetration could provide analgesia without the central side effect of sedation.
Q3: What is the typical therapeutic window for NOP agonists regarding sedation?
A3: The therapeutic window can vary significantly between different NOP agonists. For some compounds, a clear separation between the effective dose for a therapeutic effect (like analgesia) and the dose that causes sedation has been demonstrated. For example, in non-human primates, the NOP agonist Ro 64-6198 caused sedation at doses approximately 30-fold higher than its full antinociceptive doses. It is crucial to determine the dose-response relationship for both the desired effect and sedation for each specific NOP agonist being studied.
Q4: Can NOP agonist-induced sedation be reversed?
A4: Yes, the sedative effects mediated by the NOP receptor can be reversed by the administration of a selective NOP receptor antagonist, such as J-113397 or SB-612111. This is a key pharmacological tool to confirm that the observed sedation is indeed a result of NOP receptor activation.
Q5: How does NOP agonist-induced sedation compare to that of classical opioids?
A5: While both NOP agonists and classical mu-opioid receptor (MOP) agonists can cause sedation, there are some key differences. NOP receptor activation tends to preserve arousability and cognitive function to a greater extent than classical opioids. Furthermore, unlike MOP agonists, NOP receptor activation does not significantly suppress respiratory drive, which makes them a potentially safer option for procedural sedation.
Quantitative Data on NOP Agonist Sedation
The following table summarizes the sedative effects of various NOP agonists as reported in the literature. It is important to note that experimental conditions can vary, and these values should be used as a guide.
| NOP Agonist | Animal Model | Sedative Effect Observed | Therapeutic Window | Reference(s) |
| Ro 64-6198 | Monkeys | Sedation observed at doses 30-fold higher than full antinociceptive doses. | Wide therapeutic window for analgesia vs. sedation. | |
| Ro 65-6570 | Rats | Loss of righting reflex and EEG burst suppression. | Sedative/anesthetic properties noted. | |
| AT-202 | Mice | Sedative doses were found to be higher in female mice compared to male mice. | A clear distinction between sedative and non-sedative doses was established for memory studies. | |
| SCH 486757 | Humans | Development terminated due to a lack of therapeutic window between efficacy and somnolence. | Narrow therapeutic window. | |
| Bifunctional NOP/MOP Agonists (e.g., Cebranopadol) | Rodents | Reduced motor deficits compared to classical MOP receptor agonists. | Improved side-effect profile, including reduced sedation. |
Experimental Protocols
Protocol 1: Assessment of Sedation using the Rotarod Test
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Objective: To evaluate the effect of a NOP agonist on motor coordination and balance as an indicator of sedation or motor impairment.
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Apparatus: A rotating rod apparatus (Rotarod) with adjustable speed.
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Procedure:
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Training: Acclimatize the animals (mice or rats) to the rotarod by placing them on the stationary rod for a short period. Then, train the animals at a constant, low speed (e.g., 4-10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.
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Baseline Measurement: On the day of the experiment, record the latency to fall from the rotating rod for each animal before drug administration.
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Drug Administration: Administer the NOP agonist or vehicle control at the desired dose and route.
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Testing: At various time points post-administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the rotarod and record the latency to fall. A decrease in the latency to fall compared to baseline indicates motor impairment or sedation.
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Data Analysis: Compare the latency to fall between the treatment and vehicle groups at each time point using appropriate statistical methods (e.g., ANOVA).
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Protocol 2: Assessment of Sedation using Locomotor Activity Monitoring
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Objective: To quantify the effect of a NOP agonist on spontaneous locomotor activity.
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Apparatus: An open field arena equipped with infrared beams or a video tracking system to monitor movement.
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Procedure:
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Habituation: Place the animal in the open field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment. This should be done on a day prior to the experiment.
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Drug Administration: On the test day, administer the NOP agonist or vehicle control.
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Testing: Immediately after administration, place the animal in the center of the open field arena and record its activity for a set duration (e.g., 60 minutes).
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Parameters Measured: Key parameters to analyze include:
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Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Compare the locomotor activity parameters between the NOP agonist-treated group and the vehicle-treated group. A significant decrease in activity is indicative of sedation or hypoactivity.
-
Visualizations
Caption: NOP Receptor Signaling Pathway Leading to Sedation.
Caption: Troubleshooting Workflow for Managing NOP Agonist-Induced Sedation.
References
- 1. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Improving the Metabolic Stability of Peptide-Based NOP Agonists
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the metabolic stability of peptide-based Nociceptin/Orphanin FQ (NOP) agonists.
Frequently Asked Questions (FAQs)
Q1: My peptide-based NOP agonist shows rapid degradation in plasma. What are the likely causes?
A1: Rapid degradation in plasma is a common challenge for peptide-based therapeutics. The primary causes include:
-
Proteolytic Cleavage: Plasma contains a variety of proteases and peptidases that can cleave the peptide bonds of your agonist. The N-terminus is often particularly susceptible to degradation.[1]
-
Sequence-Specific Susceptibility: The specific amino acid sequence of your peptide may contain recognition sites for these enzymes.
-
Lack of Structural Protection: Linear peptides with unmodified termini are generally more vulnerable to enzymatic attack compared to peptides with protective modifications.
Q2: What are the most common strategies to improve the metabolic stability of my peptide NOP agonist?
A2: Several strategies can be employed to enhance the stability of your peptide:
-
N- and/or C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.[2][3]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at susceptible cleavage sites can significantly increase resistance to proteolysis.
-
Use of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids can hinder enzyme recognition.
-
Cyclization: Creating a cyclic peptide, either head-to-tail or through a side-chain linkage, can increase rigidity and mask cleavage sites.[4]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic volume of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
-
Glycosylation: The addition of sugar moieties can shield the peptide backbone from proteases and improve its pharmacokinetic profile.[5]
Q3: Will modifying my NOP agonist to improve stability affect its biological activity?
A3: It is possible. Chemical modifications can alter the peptide's conformation, which may impact its binding affinity and efficacy at the NOP receptor. Therefore, it is crucial to perform thorough structure-activity relationship (SAR) studies. For example, while N-terminal modifications can improve stability, the N-terminal phenylalanine of N/OFQ is important for its activity, so modifications in this region must be carefully designed.
Q4: What is a good starting point for assessing the metabolic stability of my new NOP agonist analog?
A4: An in vitro plasma stability assay is a standard initial step. This will provide a good indication of the peptide's susceptibility to plasma proteases. Following this, an assessment of stability in liver microsomes can provide insights into hepatic metabolism.
Troubleshooting Guides
Guide 1: In Vitro Plasma Stability Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates | Inconsistent sample handling; Pipetting errors; Incomplete mixing of peptide in plasma. | Ensure consistent timing for all steps. Use calibrated pipettes. Gently vortex or invert to mix after adding the peptide to the plasma. |
| Rapid degradation of a known stable control peptide | Plasma quality issues (e.g., repeated freeze-thaw cycles); Contamination of plasma with exogenous proteases. | Use fresh or single-thaw aliquots of plasma. Ensure sterile handling techniques. |
| No degradation observed for a peptide expected to be labile | Inactive plasma enzymes; Incorrect incubation temperature; Analytical method not sensitive enough to detect degradation. | Use plasma from a reputable source and handle it properly. Verify incubator temperature. Optimize the LC-MS method for better sensitivity and resolution of degradation products. |
| Poor recovery of the peptide from the plasma matrix | Non-specific binding to labware; Inefficient protein precipitation. | Use low-protein-binding tubes and pipette tips. Optimize the precipitation solvent (e.g., acetonitrile, methanol) and temperature. |
Guide 2: LC-MS Analysis of Peptide Stability Samples
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (fronting, tailing, or splitting) | Inappropriate mobile phase pH; Column contamination; Sample solvent incompatible with the mobile phase. | Adjust the mobile phase pH to be at least 2 units away from the peptide's pI. Flush the column with a strong solvent. Reconstitute the sample in the initial mobile phase. |
| Low signal intensity or no peak detected | Peptide degradation in the autosampler; Poor ionization; Adsorption to the LC system components. | Use a cooled autosampler. Optimize MS source parameters (e.g., spray voltage, gas flow). Add a small amount of an organic solvent or a competing peptide to the mobile phase to reduce adsorption. |
| Carryover (peak from a previous injection appears in a blank) | Adsorption of the peptide to the injector, column, or tubing. | Implement a needle wash with a strong organic solvent. Use a gradient that reaches a high organic percentage to elute all components. Inject a blank after high-concentration samples. |
| Inconsistent retention times | Fluctuations in column temperature; Changes in mobile phase composition; Pump malfunction. | Use a column oven for temperature control. Prepare fresh mobile phase daily. Check for leaks and ensure the pump is properly primed. |
Data on Metabolic Stability of NOP Agonists
The following tables summarize quantitative data on the metabolic stability of select modified NOP agonists compared to the native N/OFQ peptide.
Table 1: In Vitro Half-Life of NOP Agonists in Mouse Plasma and Brain Homogenate
| Peptide | Modification(s) | Matrix | Half-Life (t½) | Fold Increase vs. N/OFQ | Reference |
| N/OFQ | None (Native Peptide) | Mouse Plasma | ~60 min | - | |
| UFP-112 | [(pF)Phe⁴, Aib⁷, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂ | Mouse Plasma | ~156 min | 2.6x | |
| N/OFQ | None (Native Peptide) | Mouse Brain Homogenate | ~3 min | - | |
| UFP-112 | [(pF)Phe⁴, Aib⁷, Arg¹⁴, Lys¹⁵]N/OFQ-NH₂ | Mouse Brain Homogenate | ~10.5 min | 3.5x |
Table 2: In Vitro Stability of a Glycosylated Bifunctional Opioid Agonist/NK1 Antagonist Peptide in Rat Plasma
| Peptide | Modification(s) | Matrix | % Intact after 24h | Half-Life (t½) | Reference |
| TY027 | Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-3',5'-Bzl(CF₃)₂ | Rat Plasma | - | 4.8 h | |
| Analog 6 | Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF₃)₂ | Rat Plasma | 70 ± 9% | > 24 h |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a peptide-based NOP agonist in plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Control peptide with known stability
-
Pooled plasma from the desired species (e.g., human, rat, mouse), stored in aliquots at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution (e.g., acetonitrile with an internal standard)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Thaw a fresh aliquot of plasma at 37°C.
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM. Mix gently by inversion.
-
Immediately withdraw a sample for the t=0 time point and add it to a tube containing the precipitation solution.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots and add them to the precipitation solution.
-
Vortex all samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the remaining parent peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample and determine the half-life (t½).
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To assess the susceptibility of a peptide-based NOP agonist to hepatic metabolism.
Materials:
-
Test peptide stock solution
-
Pooled liver microsomes from the desired species
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Termination solution (e.g., cold acetonitrile with an internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Prepare a master mix containing the liver microsomes and phosphate buffer.
-
Add the test peptide to the master mix to a final concentration of 1-10 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the termination solution.
-
Vortex the samples and centrifuge to pellet the microsomal proteins.
-
Transfer the supernatant for LC-MS analysis.
-
Quantify the remaining parent peptide and calculate the half-life and intrinsic clearance.
Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: In Vitro Stability Assay Workflow.
Caption: Strategies for Improving Peptide Stability.
References
Technical Support Center: Optimizing Synthetic Yield of Complex NOP Agonist Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of complex Nociceptin/Orphanin FQ (NOP) agonist structures.
Frequently Asked Questions (FAQs)
Q1: What are the most common structural classes of complex NOP agonists being synthesized?
A1: Current research focuses on several complex structural classes, with a significant emphasis on non-peptidic scaffolds to improve pharmacokinetic properties. Key classes include:
-
Spirocyclic Compounds: Particularly spiropiperidines, which form the core of many potent and selective NOP agonists like Ro 64-6198 and its analogs.
-
Bridged Bicyclic Amines: These structures often mimic the conformation of endogenous peptides.
-
Complex Indole and Indolinone Derivatives: These scaffolds allow for diverse substitutions to explore structure-activity relationships (SAR).[1]
-
Peptidomimetics and Oligomers: Efforts are ongoing to develop stable and bioavailable peptide-based agonists, sometimes through dimerization or the incorporation of non-natural amino acids.[2][3]
Q2: What are the primary challenges encountered during the synthesis of these complex NOP agonists?
A2: Researchers frequently face several hurdles:
-
Low Reaction Yields: Multi-step syntheses are often plagued by cumulative yield losses.
-
Steric Hindrance: The complexity of the scaffolds can lead to sterically hindered reaction centers, making bond formation difficult. This is particularly true for coupling reactions involving bulky amines or carboxylic acids.
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions, complicating purification.
-
Purification Difficulties: The final compounds and intermediates can be challenging to purify due to similar polarities of byproducts and the desired product.
-
Stereocontrol: Establishing and maintaining the correct stereochemistry is critical for biological activity, as enantiomers can have vastly different potencies.[4]
Q3: Which analytical techniques are essential for characterizing complex NOP agonists?
A3: A combination of spectroscopic and spectrometric techniques is crucial for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary to assign complex spin systems.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing purity.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for separating and quantifying enantiomers to determine enantiomeric excess (%ee).
-
X-ray Crystallography: Provides definitive proof of structure and stereochemistry when suitable crystals can be obtained.
Troubleshooting Guides
Problem 1: Low Yield in Coupling Reactions (e.g., Amide Bond Formation)
Q: My amide coupling reaction to introduce a side chain on the piperidine nitrogen is giving a low yield. What are the likely causes and how can I troubleshoot this?
A: Low yields in amide coupling reactions with complex NOP agonist scaffolds are often due to steric hindrance around the amine or carboxylic acid. Here’s a systematic approach to troubleshooting:
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents may be inefficient for sterically hindered substrates. Consider more reactive reagents.
-
Reaction Conditions: Temperature and reaction time can be critical.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and side product formation.
Data Presentation: Comparison of Coupling Reagents for Hindered Amines
| Coupling Reagent | Class | Advantages | Disadvantages | Typical Yield Range (Hindered Substrates) |
| HBTU/TBTU | Aminium/Uronium | Commonly used, good for many substrates. | Can cause guanidinylation of the amine. | 20-60% |
| HATU | Aminium/Uronium | More reactive than HBTU, good for hindered amino acids. | More expensive. | 50-85% |
| PyBOP | Phosphonium | Less likely to cause guanidinylation. | Can be less reactive than HATU for very hindered systems. | 40-70% |
| COMU | Aminium/Uronium | High reactivity, often superior to HBTU/HATU, safer byproducts. | Can be less stable in solution. | 60-95% |
| Acyl Fluorides (in situ) | Acyl Halide | Highly reactive, effective for very hindered amines where other methods fail. | Requires an extra activation step. | 70-95% |
Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Problem 2: Inefficient Intramolecular Cyclization for Spirocore Formation
Q: The key intramolecular cyclization step to form the spiropiperidine core is not proceeding to completion. What can I do to improve the yield?
A: Intramolecular cyclizations can be challenging due to unfavorable ring strain, conformational rigidity, or competing intermolecular reactions.
Troubleshooting Steps:
-
Concentration: The reaction concentration is critical. High dilution conditions favor intramolecular reactions over intermolecular polymerization.
-
Catalyst/Promoter: The choice of catalyst or promoter is crucial. For example, in aza-Michael additions or Diels-Alder reactions, the catalyst can significantly influence the reaction outcome.
-
Temperature: Increasing the temperature can help overcome the activation energy barrier, but may also lead to decomposition.
-
Substrate Modification: Small changes to the substrate, such as altering the length of a tether or changing protecting groups, can have a large impact on the cyclization efficiency.
Problem 3: Difficult Purification of the Final Compound
Q: I am struggling to purify my final NOP agonist. It co-elutes with a persistent impurity on my silica gel column. What are my options?
A: Purification of complex, often basic, amine-containing compounds can be challenging.
Troubleshooting Steps:
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider other stationary phases.
-
Alumina (basic or neutral): Can be better for basic compounds.
-
Reverse-Phase Chromatography (e.g., C18): This is a powerful technique for separating compounds based on hydrophobicity. Preparative HPLC is often the method of choice for final purification of drug candidates.
-
-
Salt Formation and Recrystallization: Convert the basic final compound into a salt (e.g., hydrochloride, tartrate). Salts often have different solubility profiles and may be more amenable to crystallization, which is an excellent purification technique.
-
Supercritical Fluid Chromatography (SFC): This technique can offer different selectivity compared to HPLC and is often used for chiral separations and purification of complex mixtures.
Experimental Protocols
Key Experiment 1: Reductive Amination for N-Alkylation of a Piperidine Core
This protocol describes a general procedure for the N-alkylation of a piperidine-containing intermediate with an aldehyde or ketone.
Materials:
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Piperidine intermediate (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the piperidine intermediate and the aldehyde/ketone in DCM.
-
If the amine is present as a salt, add a base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid (this can accelerate imine formation).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Experiment 2: Purification of a Final NOP Agonist by Preparative HPLC
This protocol provides a general method for the final purification of a complex NOP agonist.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid
-
Crude NOP agonist dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase)
Procedure:
-
Develop an analytical HPLC method to determine the optimal separation conditions (gradient, flow rate).
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Dissolve the crude product in a minimal volume of solvent and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
Run the preparative gradient, collecting fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA or formate salt.
Mandatory Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: Synthetic & Screening Workflow.
Caption: Troubleshooting Low Yield.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Mixed NOP/Opioid Receptor Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NOP Agonists vs. Morphine: A Comparative Guide to Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with fewer side effects than traditional opioids has led to significant interest in the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) system. This guide provides an objective comparison of the analgesic effects of NOP agonists and the archetypal µ-opioid receptor (MOR) agonist, morphine, supported by experimental data.
At a Glance: NOP Agonists vs. Morphine
| Feature | NOP Agonists | Morphine |
| Primary Target | Nociceptin/Orphanin FQ Peptide (NOP) Receptor | µ-Opioid Receptor (MOR) |
| Analgesic Efficacy | Effective, particularly in chronic and neuropathic pain models.[1] Species-dependent effects observed. | Gold standard for moderate to severe pain relief.[2] |
| Respiratory Depression | Minimal to no respiratory depression observed in preclinical models. | Significant dose-dependent respiratory depression. |
| Abuse Liability | Low abuse potential demonstrated in preclinical studies. | High potential for abuse and addiction. |
| Tolerance Development | Slower development of tolerance compared to morphine. | Rapid development of tolerance with chronic use. |
| Side Effects | Generally a more favorable side-effect profile. | Constipation, nausea, sedation, and pruritus are common. |
Quantitative Comparison of Analgesic Effects
The following table summarizes the quantitative data from various preclinical models comparing the analgesic efficacy of NOP agonists and morphine.
| Compound/Agonist | Animal Model | Test | Route of Administration | ED50 / %MPE | Citation |
| Morphine | Mouse | Tail-Flick | i.p. | 4 and 8 mg/kg produced analgesia | [2] |
| Ro64-6198 (NOP Agonist) | Mouse | Tail-Flick | i.p. | 0.3, 1, and 3 mg/kg increased pain sensitivity | [2] |
| Morphine | Mouse | Hot-Plate | i.p. | Analgesic effect observed | [2] |
| Ro64-6198 (NOP Agonist) | Mouse | Hot-Plate | i.p. | Analgesic effect observed | |
| Morphine | Rat | Tail-Flick | i.v. | ED50: 1.8 mg/kg (male), 1.4 mg/kg (female) | |
| Morphine | Rat | Hot-Plate | i.v. | ED50: 8.4 mg/kg (male), 10.6 mg/kg (female) | |
| SR-17018 (Biased MOR Agonist) | Mouse | Tail-Flick | p.o. | ED50: 11.1 mg/kg | |
| Cebranopadol (NOP/MOR Agonist) | Rat | Tail-Flick | i.v. | ED50: 0.5-5.6 µg/kg | |
| SR14150 (NOP/MOR Agonist) | Mouse (SNL model) | Tail-Flick | s.c. | 10 mg/kg produced analgesia similar to 10 mg/kg morphine | |
| Morphine | Mouse (orofacial formalin) | s.c. | Dose-dependent antinociception (0.1-10 mg/kg) | ||
| Ro 65-6570 (NOP Agonist) | Mouse (orofacial formalin) | s.c. | Dose-dependent antinociception (0.1-1 mg/kg) |
ED50: Effective dose for 50% of the maximal response. %MPE: Percentage of maximum possible effect. i.p.: intraperitoneal; i.v.: intravenous; s.c.: subcutaneous; p.o.: oral; SNL: Spared Nerve Ligation.
Signaling Pathways
Activation of both NOP and µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that ultimately lead to analgesia.
NOP Receptor Signaling
Activation of the NOP receptor, primarily through Gαi/o proteins, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade also involves the modulation of ion channels, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. Additionally, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) pathways.
µ-Opioid Receptor (Morphine) Signaling
Morphine binds to the µ-opioid receptor, which also couples to Gαi/o proteins. This interaction inhibits adenylyl cyclase, reducing cAMP and protein kinase A (PKA) activity. Similar to NOP receptor signaling, MOR activation leads to the opening of GIRK channels and the closing of voltage-gated calcium channels, resulting in hyperpolarization and decreased neuronal excitability. However, MOR signaling is also strongly linked to the β-arrestin pathway, which is implicated in the development of tolerance and side effects like respiratory depression.
References
- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nociceptin/orphanin FQ receptor (NOP) agonist, Ro64-6198, on reactivity to acute pain in mice: comparison to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of AT-121 and Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the novel analgesic AT-121 and the established opioid medication buprenorphine. The information is compiled from preclinical and clinical data to offer an objective overview for research and drug development purposes.
Overview
AT-121 is a novel, bifunctional analgesic that acts as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3][4] Preclinical studies in non-human primates have demonstrated its potential as a potent analgesic with a significantly improved safety profile compared to traditional opioids.[3] Buprenorphine, a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, is widely used for pain management and opioid use disorder. While it exhibits a better safety profile than full opioid agonists, it is still associated with a range of side effects.
Quantitative Data Comparison
The following table summarizes the key differences in the side effect profiles of AT-121 and buprenorphine. It is important to note that the data for AT-121 is derived from preclinical studies in non-human primates, while the data for buprenorphine is based on extensive clinical use in humans.
| Side Effect | AT-121 (in non-human primates) | Buprenorphine (in humans) |
| Respiratory Depression | No respiratory depression observed. | Ceiling effect on respiratory depression, but can be life-threatening, especially when combined with other CNS depressants. |
| Abuse Potential/Reinforcing Effects | Lacks reinforcing effects and attenuates the reinforcing effects of oxycodone. | Lower abuse potential than full agonists, but still carries a risk of misuse and dependence. |
| Physical Dependence | Does not cause physical dependence upon repeated exposure. | Can cause physical dependence, leading to withdrawal symptoms upon cessation. |
| Opioid-Induced Hyperalgesia | Does not cause opioid-induced hyperalgesia. | Can be associated with hyperalgesia. |
| Common Side Effects | Not extensively documented in publicly available preclinical data. | Nausea, vomiting, constipation, headache, dizziness, drowsiness, sweating, dry mouth. |
| Serious Side Effects | Not observed in preclinical studies. | Adrenal insufficiency, QT prolongation, low blood pressure, allergic reactions, severe constipation. |
Experimental Protocols
AT-121: Preclinical Assessment in Rhesus Monkeys
The preclinical evaluation of AT-121's side effect profile involved a series of experiments in rhesus monkeys.
Respiratory Depression Assessment:
-
Method: Ventilatory effects were measured using head plethysmography. Monkeys were placed in a chamber, and respiratory parameters (respiratory rate, tidal volume, minute volume) were recorded at baseline and after subcutaneous administration of AT-121 or a comparator opioid. Arterial blood gas levels were also monitored.
-
Observations: Unlike typical opioids that cause a dose-dependent decrease in respiratory function, AT-121 did not produce respiratory depression at analgesic doses.
Abuse Potential Assessment:
-
Method: A drug self-administration paradigm was used. Monkeys were trained to press a lever to receive an intravenous infusion of a drug. The reinforcing effects of AT-121 were compared to saline (negative control) and oxycodone (positive control).
-
Observations: Monkeys did not self-administer AT-121, indicating a lack of reinforcing properties. Furthermore, pretreatment with AT-121 reduced the self-administration of oxycodone.
Physical Dependence Assessment:
-
Method: Monkeys were treated with AT-121 daily for a period. Physical dependence was assessed by observing for withdrawal signs (e.g., tremors, vocalizations, vomiting) after abrupt cessation of the drug or after administration of an opioid antagonist like naloxone.
-
Observations: No signs of withdrawal were observed, suggesting a lack of physical dependence.
Buprenorphine: Clinical Side Effect Profile Assessment
The side effect profile of buprenorphine has been established through extensive clinical trials and post-marketing surveillance in human patients.
Clinical Trial Methodology:
-
Design: Randomized, double-blind, placebo-controlled, and active-comparator trials are conducted across different patient populations for pain and opioid use disorder.
-
Data Collection: Adverse events are systematically collected through patient self-reports, clinician observations, and standardized questionnaires (e.g., the Systematic Assessment for Treatment Emergent Events - SAFTEE). Vital signs, electrocardiograms (ECGs), and laboratory tests are monitored.
-
Analysis: The incidence, severity, and causality of adverse events are analyzed and compared between the buprenorphine and control groups.
Post-Marketing Surveillance:
-
Data Sources: Spontaneous reports from healthcare professionals and patients to regulatory agencies (e.g., FDA's MedWatch), observational studies, and electronic health records.
-
Purpose: To identify rare or long-term side effects that may not have been detected in clinical trials.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct side effect profiles of AT-121 and buprenorphine can be attributed to their unique mechanisms of action at the receptor level.
Caption: AT-121's dual agonism at MOR and NOR.
Caption: Buprenorphine's action at MOR and KOR.
Experimental Workflow
The following diagram illustrates a logical workflow for a head-to-head preclinical comparison of the side effect profiles of AT-121 and buprenorphine.
Caption: Workflow for preclinical side effect comparison.
Conclusion
The available preclinical data for AT-121 suggests a remarkable separation of analgesic efficacy from typical opioid-related side effects, positioning it as a promising candidate for a safer pain therapeutic. In contrast, while buprenorphine offers a safer alternative to full mu-opioid agonists, its clinical use is still limited by a notable side effect profile, including the risk of respiratory depression and physical dependence. Further clinical investigation of AT-121 is warranted to confirm if its favorable preclinical safety profile translates to humans. This comparative analysis underscores the potential of targeting the NOP receptor system in conjunction with the mu-opioid system to develop next-generation analgesics with significantly improved tolerability.
References
- 1. AT-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AT-121: An Opioid That Doesn’t Cause Addiction? | myMatrixx [mymatrixx.com]
- 4. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UFP-112 and Morphine Potency in Primate Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of UFP-112 and the classical opioid analgesic, morphine, in non-human primate models. The data presented is compiled from peer-reviewed scientific literature and aims to offer an objective overview for researchers in pain management and opioid drug development.
Executive Summary
Recent preclinical studies in primate models of pain have positioned UFP-112, a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, as a promising alternative to traditional opioids like morphine. Intrathecal administration of UFP-112 has demonstrated greater potency and a comparable duration of antinociceptive action to morphine, with a notable absence of the pruritic (itching) side effects commonly associated with morphine.
Quantitative Comparison of Antinociceptive Potency
The following table summarizes the key quantitative data from a study comparing the antinociceptive effects of intrathecally administered UFP-112 and morphine in rhesus monkeys. The experiments utilized two distinct pain models: the warm water tail-withdrawal assay, which measures the response to an acute thermal stimulus, and the capsaicin-induced thermal hyperalgesia model, which assesses the drug's ability to counteract pain sensitization.
| Parameter | UFP-112 | Morphine | Primate Model | Pain Model | Source |
| Effective Dose Range (Antinociception) | 1 - 10 nmol | 3 - 100 nmol | Rhesus Monkeys | Capsaicin-Induced Thermal Hyperalgesia | [1] |
| Duration of Action (Antinociception) | 4 - 5 hours | 4 - 5 hours | Rhesus Monkeys | Acute Noxious Stimulus (50°C water) & Capsaicin-Induced Thermal Hyperalgesia | [1][2] |
| Itch/Scratching Response | Not observed | Observed | Rhesus Monkeys | Not applicable | [1][2] |
| Receptor Selectivity | NOP Receptor Agonist | Primarily μ-Opioid Receptor Agonist | Not applicable | Not applicable | |
| Antagonism | Reversed by NOP antagonist J-113397, not by naltrexone | Reversed by opioid antagonist naltrexone, not by J-113397 | Rhesus Monkeys | Acute Noxious Stimulus (50°C water) |
Experimental Protocols
The data presented in this guide is based on established experimental protocols in primate models of nociception. The following are detailed methodologies for the key experiments cited.
Primate Subjects and Drug Administration
-
Subjects: Adult male and female rhesus monkeys (Macaca mulatta) were used in the referenced studies.
-
Drug Administration: UFP-112 and morphine were administered intrathecally (i.t.), which involves injection into the spinal canal to directly target the spinal cord. This route is clinically relevant for spinal analgesia.
Warm Water Tail-Withdrawal Assay
This assay measures the latency of a monkey to withdraw its tail from a warm water bath, indicating the animal's pain threshold.
-
Acclimation: Monkeys are gently restrained in primate chairs and allowed to acclimate.
-
Baseline Measurement: The distal portion of the shaved tail is immersed in a water bath maintained at a constant temperature (e.g., 50°C). The time taken for the monkey to withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.
-
Drug Administration: A single dose of UFP-112 or morphine is administered intrathecally.
-
Post-Drug Measurement: At predetermined time points after drug administration, the tail-withdrawal latency is measured again. An increase in latency compared to baseline indicates an antinociceptive effect.
Capsaicin-Induced Thermal Hyperalgesia Model
This model is used to assess the ability of a drug to reverse a state of heightened pain sensitivity (hyperalgesia).
-
Baseline Measurement: The tail-withdrawal latency in response to a thermal stimulus (e.g., 46°C water) is measured before any treatment.
-
Induction of Hyperalgesia: A solution of capsaicin is injected intradermally into the tail. Capsaicin is the active component of chili peppers and induces a localized inflammation and sensitization of nerve endings.
-
Post-Capsaicin Measurement: Following capsaicin injection, the tail-withdrawal latency to the thermal stimulus is measured again. A significant decrease in latency confirms the induction of hyperalgesia.
-
Drug Administration: UFP-112 or morphine is administered intrathecally prior to the capsaicin injection.
-
Assessment of Antihyperalgesia: The ability of the drug to prevent the capsaicin-induced decrease in tail-withdrawal latency is measured. A return of the latency towards the baseline value indicates an antihyperalgesic effect.
Signaling Pathways
The distinct pharmacological profiles of UFP-112 and morphine stem from their interaction with different G-protein coupled receptors (GPCRs) and the subsequent activation of intracellular signaling cascades.
UFP-112 Signaling Pathway
UFP-112 is a selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor. Activation of the NOP receptor by UFP-112 leads to the inhibition of neuronal activity, which contributes to its antinociceptive effects.
Caption: UFP-112 signaling cascade via the NOP receptor.
Morphine Signaling Pathway
Morphine primarily exerts its effects by activating the μ-opioid receptor (MOR), another type of GPCR. The downstream signaling of MOR activation shares some similarities with the NOP receptor but also has distinct features.
Caption: Morphine's primary signaling pathway through the μ-opioid receptor.
Conclusion
The available evidence from primate models suggests that UFP-112 is a highly potent antinociceptive agent with a duration of action comparable to morphine. Its distinct mechanism of action, mediated by the NOP receptor, appears to circumvent the problematic side effect of itching associated with morphine. These findings underscore the therapeutic potential of targeting the NOP receptor system for the development of novel and safer analgesics. Further research is warranted to fully elucidate the clinical utility and safety profile of UFP-112 and other NOP receptor agonists.
References
A Comparative Analysis of NOP Agonist-Induced Respiratory Depression
A guide for researchers and drug development professionals on the respiratory safety profile of Nociceptin/Orphanin FQ peptide (NOP) receptor agonists compared to traditional mu-opioid receptor (MOP) agonists.
The quest for potent analgesics with an improved safety profile over classical opioids has led to the exploration of the Nociceptin/Orphanin FQ peptide (NOP) receptor system. Agonists of the NOP receptor, particularly those with a mixed NOP/MOP receptor profile, have shown promise in providing significant pain relief with a reduced liability for respiratory depression, a primary cause of opioid-related fatalities. This guide provides a comparative analysis of the respiratory effects of NOP agonists, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental procedures.
Executive Summary
Experimental evidence from both preclinical and clinical studies indicates that NOP receptor activation can attenuate the respiratory depressant effects typically associated with MOP receptor agonism. The mixed NOP/MOP agonist, Cebranopadol , has been a focal point of this research, consistently demonstrating a ceiling effect on respiratory depression, a feature not observed with potent MOP agonists like fentanyl. This suggests a wider therapeutic window and a potentially safer alternative for pain management.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies, highlighting the differences in analgesic potency and respiratory effects between NOP agonists and traditional opioids.
Table 1: Comparative Effects of Cebranopadol and Fentanyl on Antinociception and Respiration in Rats [1][2]
| Parameter | Cebranopadol | Fentanyl Citrate |
| Antinociceptive Potency (ED50, tail-flick) | 7.4 µg/kg (95% CI, 6.6 to 8.2 µg/kg) | 10.7 µg/kg (95% CI, 9 to 12.7 µg/kg) |
| Arterial CO2 Tension (PaCO2) at Maximal Antinociception | < 35 mmHg | > 50 mmHg |
| Dose Increasing PaCO2 to 45 mmHg | Not reached at antinociceptive doses | 17.6 µg/kg (95% CI, 7.6 to 40.8 µg/kg) |
Table 2: Comparative Respiratory Effects of Cebranopadol and Oxycodone in Healthy Human Volunteers [3][4][5]
| Parameter | Cebranopadol | Oxycodone |
| Respiratory Depression at Equianalgesic Doses | ~25% less than oxycodone | Baseline for comparison |
| Time to Impact on Respiratory Parameters | Significantly longer than oxycodone | Shorter onset |
| Respiratory Adverse Events (apnea, desaturation) over 24h | Fewer events reported | More frequent events |
| Minimum Ventilation Estimate (at 600 µg dose) | > 0 L/min | Can induce apnea at high doses |
Signaling Pathways: NOP vs. MOP Receptor Activation
The differential effects of NOP and MOP receptor agonists on respiration can be partly attributed to their distinct intracellular signaling cascades. While both are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, their downstream effects and interactions within the respiratory centers of the brainstem diverge.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to assess NOP agonist-induced respiratory depression.
Preclinical Assessment in Rodents
1. Measurement of Arterial Blood Gases: This method provides a direct measure of respiratory function.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Preparation: Animals are anesthetized, and a catheter is implanted into an artery (e.g., carotid or femoral artery) to allow for repeated blood sampling in conscious, unrestrained animals.
-
Drug Administration: Test compounds (e.g., Cebranopadol, fentanyl) are administered, often intravenously, at various doses.
-
Blood Sampling: Arterial blood samples are collected at baseline and at multiple time points after drug administration.
-
Analysis: Samples are analyzed using a blood gas analyzer to determine partial pressure of carbon dioxide (PaCO2) and oxygen (PaO2). An increase in PaCO2 is a key indicator of respiratory depression.
-
Antinociceptive Correlation: Respiratory data is often correlated with analgesic effects, measured concurrently using methods like the tail-flick test, to determine the therapeutic window.
Clinical Assessment in Humans
2. Ventilatory Response to Hypercapnia: This is a standard method to quantify the respiratory depressant effects of drugs in humans.
References
- 1. Opioid-type Respiratory Depressant Side Effects of Cebranopadol in Rats Are Limited by Its Nociceptin/Orphanin FQ Peptide Receptor Agonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid-type Respiratory Depressant Side Effects of Cebranopadol in Rats Are Limited by Its Nociceptin/Orphanin FQ Peptide Receptor Agonist Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Findings Presented at PAINWeek 2024 Demonstrate Tris Pharma’s Investigational, First-in-Class Therapy Cebranopadol Provides Potent, Prolonged Pain Relief with Improved Safety Over Oxycodone - Tris Pharma [trispharma.com]
- 4. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 5. Tris Pharma’s Cebranopadol Shows Superior Pain Relief and Safety Over Oxycodone at PAINWeek 2024 [synapse.patsnap.com]
A Comparative Guide to the In Vitro Potency of NOP Agonists: GTPγS vs. cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, is a key target in the development of novel analgesics and other therapeutics.[1] Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade primarily through the Gi/o protein pathway.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Two common in vitro functional assays used to quantify the potency and efficacy of NOP agonists are the [³⁵S]GTPγS binding assay and the cAMP inhibition assay. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to aid researchers in selecting the appropriate assay for their drug discovery needs.
Data Presentation: Quantitative Comparison of NOP Agonist Potency
The following table summarizes the in vitro potency (EC₅₀) and efficacy (Eₘₐₓ) of various NOP receptor agonists as determined by [³⁵S]GTPγS binding and cAMP inhibition assays. Data is presented as mean ± S.D. from at least three independent experiments.
| Agonist | [³⁵S]GTPγS Assay | cAMP Assay |
| EC₅₀ (nM) | Eₘₐₓ (%Stim) | |
| N/OFQ | 10.3 ± 4.2 | 100 |
| AT-004 | 50.8 ± 12.0 | 21.6 ± 2.6 |
| AT-090 | 114.2 ± 16.0 | 20.8 ± 1.2 |
| AT-200 | 22.8 ± 4.1 | 42.1 ± 3.4 |
| AT-312 | 28.1 ± 1.4 | 95.8 ± 10.0 |
| AT-390 | 11.2 ± 2.5 | 104.0 ± 11.0 |
| AT-403 | 2.8 ± 0.8 | 100.0 ± 1.0 |
Data sourced from a study by Adapa et al. (2020).[3]
Notably, the potency of compounds in the cAMP assay was consistently higher than in the GTPγS binding assay.[3] Furthermore, agonists that displayed partial agonism in the GTPγS assay, such as AT-004, AT-090, and AT-200, demonstrated nearly full agonist efficacy in the cAMP assay. This highlights a key difference between the two assays: the potential for signal amplification in the cAMP assay, which is further downstream from the initial G protein activation measured in the GTPγS assay.
Signaling Pathways and Experimental Workflows
To better understand the principles behind these assays, the following diagrams illustrate the NOP receptor signaling pathway and the experimental workflows for both the [³⁵S]GTPγS and cAMP inhibition assays.
NOP Receptor Signaling Pathway
[³⁵S]GTPγS Binding Assay Workflow
cAMP Inhibition Assay Workflow
Experimental Protocols
Detailed methodologies for the [³⁵S]GTPγS binding and cAMP inhibition assays are provided below.
This functional assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably expressing the human NOP receptor.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes (typically 2 mg/ml protein) with [³⁵S]GTPγS (50 pM), GDP (10 µM), and varying concentrations of the NOP agonist.
-
The assay buffer should contain 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl (pH 7.4).
-
Incubate the mixture for 60 minutes at 25°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Agonist efficacy (Eₘₐₓ) is calculated as the percentage of maximal stimulation relative to the standard full agonist N/OFQ.
-
EC₅₀ values are determined using a variable slope dose-response curve fitting method.
-
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o protein.
-
Cell Culture:
-
Use whole cells (e.g., CHO or HEK293) stably expressing the human NOP receptor.
-
-
Assay Procedure:
-
Treat the cells with varying concentrations of the NOP agonist.
-
Stimulate the cells with forskolin (typically 10 µM) to induce cAMP production.
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
The level of cAMP inhibition is normalized to that of the full agonist N/OFQ.
-
The IC₅₀ value, representing the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP accumulation, is determined.
-
Conclusion
Both the [³⁵S]GTPγS binding assay and the cAMP inhibition assay are valuable tools for characterizing the in vitro potency of NOP agonists. The [³⁵S]GTPγS assay provides a direct measure of G protein activation, an event proximal to receptor binding, and may be more sensitive for distinguishing between full and partial agonists. In contrast, the cAMP assay measures a more downstream signaling event and can be subject to signal amplification, which may result in higher observed potency and efficacy for some compounds. The choice between these assays will depend on the specific research question and the desired level of insight into the agonist's pharmacological profile. For a comprehensive understanding, employing both assays can provide a more complete picture of an agonist's activity at the NOP receptor.
References
- 1. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NOP agonist-2
Essential Safety and Handling Guide for NOP Agonist-2
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent pharmacological agent. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given that "this compound" is not a universally recognized specific compound, it should be handled as a potent, potentially hazardous substance with unknown long-term effects. These guidelines are based on best practices for managing hazardous drugs and investigational compounds.[1][2]
Hazard Identification and Risk Assessment
All novel compounds, including this compound, must be treated with a high degree of caution until a comprehensive toxicological profile is established. The primary hazards are associated with its potent pharmacological activity.
Potential Hazards of this compound
| Hazard Category | Description | Potential Effects |
|---|---|---|
| Pharmacological | Potent agonist for the Nociceptin/Orphanin FQ (NOP) receptor.[3][4][5] | May cause potent analgesic effects, anxiolysis, or other unforeseen physiological responses even at low doses. Accidental exposure could lead to significant and unintended biological effects. |
| Acute Toxicity | Unknown (Assume high toxicity via inhalation, ingestion, or skin contact). | May cause systemic effects. As with other potent agonists, respiratory depression is a potential concern, although some NOP agonists show a reduced profile for this side effect compared to traditional opioids. |
| Chronic Toxicity | Unknown. | Long-term health effects from repeated low-level exposure have not been determined. |
| Irritant | Potential for skin, eye, and respiratory tract irritation. | Direct contact with the powdered form or concentrated solutions may cause local irritation. |
| Sensitization | Potential for allergic reactions upon repeated exposure. | Some individuals may develop hypersensitivity. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent accidental exposure. The level of PPE required depends on the specific task being performed.
Required PPE for Handling this compound
| Task | Gown | Gloves | Eye Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving/Unpacking | Lab Coat | 1 Pair Nitrile Gloves | Safety Glasses | Not required unless package is damaged. |
| Handling Solids (Weighing, Aliquoting) | Disposable Gown (solid front) | 2 Pairs Nitrile Gloves | Safety Goggles | N95/P100 Respirator (Fit-tested) |
| Preparing Solutions | Disposable Gown (solid front) | 2 Pairs Nitrile Gloves | Safety Goggles | Required if not in a fume hood or BSC. |
| In-vitro Experiments | Lab Coat | 1 Pair Nitrile Gloves | Safety Glasses | Not typically required. |
| In-vivo Dosing | Disposable Gown (solid front) | 2 Pairs Nitrile Gloves | Safety Goggles/Face Shield | Recommended during administration. |
| Spill Cleanup | Disposable Gown (solid front) | 2 Pairs Nitrile Gloves (heavy-duty) | Safety Goggles/Face Shield | N95/P100 Respirator (Fit-tested) |
| Waste Disposal | Lab Coat | 1 Pair Nitrile Gloves | Safety Glasses | Not typically required. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is essential to minimize risk.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, implement spill procedures immediately.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), date received, and appropriate hazard warnings.
-
Storage: Store the compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage location should be clearly marked as "Potent Compound Storage."
Experimental Protocol: Weighing and Solubilizing a Powdered NOP Agonist
This protocol details the steps for safely preparing a stock solution from a powdered form of this compound.
-
Preparation of Work Area:
-
Designate a specific area for handling the potent compound, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary materials: the compound vial, microcentrifuge tubes, solvent, calibrated pipettes, and waste containers.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above for "Handling Solids," including double gloves and a fit-tested respirator.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood or BSC.
-
Use an analytical balance with a draft shield.
-
Carefully open the container. Use forceps to handle the vial to avoid direct contact.
-
Gently tap the desired amount of powder onto weighing paper or directly into a pre-tared microcentrifuge tube. Avoid creating airborne dust.
-
Securely close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the appropriate solvent to the microcentrifuge tube containing the weighed powder using a calibrated pipette.
-
Close the tube and vortex or sonicate as needed to ensure complete dissolution.
-
Visually inspect the solution to confirm that all solid has dissolved.
-
-
Cleanup:
-
Carefully wipe down the balance, spatula, and work surface with a suitable deactivating solution (if known) or 70% ethanol, followed by water.
-
Dispose of all contaminated materials (weighing paper, pipette tips, gloves, bench paper) in the designated hazardous waste container.
-
Spill and Emergency Procedures
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE for spill cleanup.
-
Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Cleanup: Working from the outside in, clean the spill area. Place all contaminated materials into a sealed hazardous waste bag.
-
Decontamination: Clean the area with a suitable solvent or detergent, followed by water.
-
Accidental Exposure:
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eyes: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Seek medical attention for any exposure event and be prepared to provide the Safety Data Sheet (SDS) or relevant information about NOP agonists to the medical staff.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
-
Segregation: Use dedicated, clearly labeled waste containers for all materials contaminated with this compound. Do not mix with general laboratory waste.
-
Waste Streams:
-
Solid Waste: Contaminated PPE, bench paper, pipette tips, and vials should be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Non-biodegradable compounds should not be disposed of down the drain, as they can harm bacteria in sewage treatment systems.
-
Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous waste.
-
-
Final Disposal: All investigational drug waste must be disposed of in accordance with institutional and regulatory guidelines, typically via incineration through a certified hazardous waste vendor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Visualizations
Signaling Pathway
Caption: Simplified NOP receptor signaling pathway.
Experimental Workflow
Caption: Safe handling workflow for potent compounds like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
